4-fluoro-3-methyl-1H-indole
Description
BenchChem offers high-quality 4-fluoro-3-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-3-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-fluoro-3-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHNRJJOZMNBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methyl-1H-indole
Abstract
This guide provides a comprehensive technical overview for the synthesis of 4-fluoro-3-methyl-1H-indole, a key heterocyclic scaffold in medicinal chemistry. The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method for enhancing metabolic stability, bioavailability, and binding affinity.[1][2][3] This document details established and modern synthetic routes, offering in-depth mechanistic insights, comparative analysis of methodologies, and detailed experimental protocols suitable for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Fluorinated Indoles
The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents.[4][5] The introduction of a fluorine atom at the 4-position of the indole ring, combined with a methyl group at the 3-position, creates a unique building block, 4-fluoro-3-methyl-1H-indole. This substitution pattern is of significant interest as it can profoundly influence the molecule's physicochemical properties.[3] Fluorine's high electronegativity and small size can lead to improved metabolic stability and membrane permeation, making fluorinated indoles highly valuable in the design of novel therapeutics.[1][3][6]
This guide will focus on the practical synthesis of this target molecule, with an emphasis on the underlying chemical principles that govern the selection of reagents and reaction conditions.
Retrosynthetic Analysis & Key Synthetic Strategies
A retrosynthetic approach to 4-fluoro-3-methyl-1H-indole reveals several viable pathways, primarily revolving around classical indole syntheses. The most prominent disconnections lead back to precursors suitable for the Fischer, Bischler-Möhlau, and Larock indole syntheses.
Caption: Retrosynthetic analysis of 4-fluoro-3-methyl-1H-indole.
The Fischer Indole Synthesis: A Classic Approach
The Fischer indole synthesis is a robust and widely used method for constructing the indole core.[7] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[8][9][10] For the synthesis of 4-fluoro-3-methyl-1H-indole, the key precursors are (3-fluorophenyl)hydrazine and butan-2-one.
Mechanistic Insights
The reaction proceeds through several key steps:
-
Hydrazone Formation: (3-Fluorophenyl)hydrazine reacts with butan-2-one to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its ene-hydrazine form.
-
[8][8]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where the ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement.[8]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.[11]
-
Ammonia Elimination: The final step involves the elimination of ammonia to yield the indole ring.[11]
The choice of acid catalyst is critical and can significantly impact the reaction yield.[12] Common catalysts include zinc chloride, polyphosphoric acid (PPA), and Brønsted acids like sulfuric or acetic acid.[8][9]
Caption: Workflow for the Fischer Indole Synthesis.
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of (3-Fluorophenyl)hydrazine Hydrochloride
This precursor can be prepared from 3-fluoroaniline via a two-step diazotization and reduction sequence.[13][14]
-
Diazotization: To a stirred solution of 3-fluoroaniline (1 eq.) in concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq.) in water is added dropwise, ensuring the temperature remains below 5 °C. The mixture is stirred for an additional 30 minutes.
-
Reduction: The cold diazonium salt solution is then added slowly to a stirred solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid at 0-5 °C. The resulting precipitate, (3-fluorophenyl)hydrazine hydrochloride, is collected by filtration, washed with a cold saturated sodium chloride solution, and dried under vacuum.
Protocol 3.2.2: Synthesis of 4-Fluoro-3-methyl-1H-indole
-
A mixture of (3-fluorophenyl)hydrazine hydrochloride (1 eq.) and butan-2-one (1.1 eq.) in a suitable solvent such as ethanol or acetic acid is stirred at room temperature for 1-2 hours to form the hydrazone.
-
The solvent is removed under reduced pressure.
-
The crude hydrazone is added to polyphosphoric acid (PPA) at 80-100 °C and stirred for 1-2 hours.
-
The reaction mixture is then cooled and poured onto crushed ice.
-
The aqueous layer is neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-fluoro-3-methyl-1H-indole.
Modern Synthetic Alternatives
While the Fischer synthesis is a workhorse, other methods offer advantages in terms of substrate scope and reaction conditions.
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne.[4][15][16] This method offers great flexibility due to the wide variety of alkynes that can be employed.[15]
For the synthesis of 4-fluoro-3-methyl-1H-indole, the reaction would involve 2-fluoro-6-iodoaniline and propyne. A key advantage of the Larock synthesis is its tolerance for various functional groups.[16]
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline.[17][18] While a classic method, it can suffer from low yields and a lack of regioselectivity, particularly with substituted anilines.[19] The synthesis of 4-fluoro-3-methyl-1H-indole via this route would employ 3-fluoroaniline and 1-bromobutan-2-one.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Yield (%) | Key Considerations |
| Fischer Indole Synthesis | (3-Fluorophenyl)hydrazine, Butan-2-one, Acid Catalyst (PPA, ZnCl₂) | 60-80% | Well-established, scalable, but requires strongly acidic conditions. |
| Larock Indole Synthesis | 2-Fluoro-6-iodoaniline, Propyne, Palladium Catalyst, Base | 70-90% | High functional group tolerance, milder conditions, but requires a pre-functionalized aniline and a palladium catalyst.[16] |
| Bischler-Möhlau Synthesis | 3-Fluoroaniline, 1-Bromobutan-2-one | 30-50% | Can result in regioisomeric mixtures and often requires harsh conditions.[19] |
Purification and Characterization
Purification of 4-fluoro-3-methyl-1H-indole is typically achieved through column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The structure and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals include a broad singlet for the N-H proton, aromatic protons, and a singlet for the C3-methyl group. The chemical shift of the methyl group is typically around 2.3 ppm.[20]
-
¹³C NMR: The spectrum will show characteristic signals for the indole core carbons and the methyl carbon.
-
¹⁹F NMR: A singlet corresponding to the fluorine atom at the C4 position is expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 4-fluoro-3-methyl-1H-indole should be observed.
Conclusion
The synthesis of 4-fluoro-3-methyl-1H-indole can be effectively achieved through several established methods. The Fischer indole synthesis remains a reliable and cost-effective choice for large-scale production, despite its use of harsh acidic conditions. For applications requiring higher functional group tolerance and milder conditions, the Larock indole synthesis presents a powerful alternative, albeit at a higher cost due to the palladium catalyst and halogenated starting material. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and the need for functional group compatibility.
References
- CN103420892A - Preparation method of 4-fluoroindole - Google P
- Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Application Notes and Protocols - Benchchem. (URL: )
- Fischer Indole Synthesis - J&K Scientific LLC. (URL: )
-
Larock indole synthesis - Wikipedia. (URL: [Link])
-
Fischer Indole Synthesis - YouTube. (URL: [Link])
-
Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. | Download Table - ResearchGate. (URL: [Link])
-
Catalytic Version of the Fischer Indole Synthesis - ChemistryViews. (URL: [Link])
- EP1829872B1 - Processes for production of indole compounds - Google P
-
2-(4-Fluorophenyl)-3-methyl-1H-indole - PMC. (URL: [Link])
-
Fischer Indole Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Supporting information - The Royal Society of Chemistry. (URL: [Link])
- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted ...
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (URL: [Link])
-
Palladium-Catalyzed Synthesis of 2,3-Diaryl-N-methylindoles from ortho-Alkynylanilines and Aryl Pinacol Boronic Esters | Organic Letters - ACS Publications. (URL: [Link])
-
Preparation of phenylhydrazine - PrepChem.com. (URL: [Link])
-
Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - NIH. (URL: [Link])
-
(PDF) Bischler Indole Synthesis - ResearchGate. (URL: [Link])
-
Applications of Fluorine in Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Catalytic, Dearomative 2,3-Difluorination of Indoles - ChemRxiv. (URL: [Link])
-
Larock Reaction in the Synthesis of Heterocyclic Compounds. (URL: [Link])
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (URL: [Link])
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. (URL: [Link])
-
(IUCr) 5-Fluoro-3-(1H-indol-3-ylmethyl). (URL: [Link])
-
A General Protocol toward Synthesis of 3-Methylindoles Using Acenaphthoimidazolyidene-Ligated Oxazoline Palladacycle | Organic Letters - ACS Publications - American Chemical Society. (URL: [Link])
-
Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google P
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. (URL: [Link])
-
Synthesis of Indoles Through Larock Annulation: Recent Advances | PDF | Catalysis - Scribd. (URL: [Link])
-
Full article: The role of fluorine in medicinal chemistry. (URL: [Link])
-
¹⁹F NMR results for the coupled reaction leading to the formation of... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
(sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of INDOLE - BISCHLER Synthesis | Mechanism - YouTube. (URL: [Link])
-
Synthesis of 3‑Acylindoles by Palladium-Catalyzed Acylation of Free (N H) Indoles with Nitriles - datapdf.com. (URL: [Link])
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Publications. (URL: [Link])
-
Bischler Indole Synthesis - ResearchGate. (URL: [Link])
-
File:Bischler-Möhlau Indole Synthesis Mechanism.png - Wikimedia Commons. (URL: [Link])
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC - NIH. (URL: [Link])
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. DSpace [diposit.ub.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. prepchem.com [prepchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3-Methylindole(83-34-1) 1H NMR spectrum [chemicalbook.com]
Technical Guide: Biological Activity & Medicinal Chemistry of 4-Fluoro-3-methyl-1H-indole
[1][2][3]
CAS Number: 1011484-22-2
Molecular Formula: C
Executive Summary
4-Fluoro-3-methyl-1H-indole is a specialized heterocyclic building block used primarily in the discovery of central nervous system (CNS) agents and antiviral therapeutics.[1][2][3] Unlike simple solvents or reagents, this molecule serves as a "privileged scaffold" modifier.[1][2][3][4] Its value lies in the precise placement of the fluorine atom at the C4 position and the methyl group at the C3 position.[1][2][3]
This specific substitution pattern addresses two critical failure modes in drug discovery:
-
Metabolic Instability: The C4 position of the indole ring is a primary site for cytochrome P450-mediated hydroxylation.[1][2][3] Fluorination at this site blocks this metabolic soft spot (metabolic blockade).[2][3]
-
Receptor Selectivity: The C3-methyl group mimics the ethylamine side-chain anchor found in neurotransmitters (serotonin, melatonin), locking the molecule into bioactive conformations required for GPCR binding.[1][2][3]
This guide details the biological implications, synthesis, and experimental handling of this pharmacophore.[1][2][3][5]
Chemical Biology & Mechanism of Action[1][2][3]
The "Fluorine Scan" Effect
In medicinal chemistry, replacing a hydrogen with fluorine (bioisosterism) profoundly alters the physicochemical profile without significantly changing the steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[2][3]
| Property | Effect of 4-Fluoro Substitution | Biological Consequence |
| pKa (NH Acidity) | Increases acidity (lower pKa) | The electron-withdrawing fluorine makes the indole N-H a stronger hydrogen bond donor, potentially increasing affinity for receptor pockets (e.g., Ser5.42 in 5-HT receptors).[1][2][3] |
| Lipophilicity (LogP) | Increases (~0.2–0.5 units) | Enhances blood-brain barrier (BBB) penetration, critical for CNS drugs targeting depression or anxiety.[2][3] |
| Metabolic Stability | Blocks C4-oxidation | Prevents formation of 4-hydroxyindole metabolites, extending the drug's half-life (t |
| Electrostatics | Dipole modulation | Alters the quadrupole moment of the benzene ring, affecting |
The C3-Methyl "Anchor"
The 3-methyl group is not merely a spacer; it is a conformational lock .[1][2][3] In the context of auxin (plant hormones) or melatonin (human sleep regulation), the C3 substituent is the primary pharmacophore.[2][3]
-
Steric Occlusion: The methyl group prevents free rotation if the indole is part of a larger biaryl system, forcing the molecule into a specific atropisomer or bioactive conformation.[1][2][3]
-
Hydrophobic Fill: It fills small hydrophobic pockets (e.g., the "gatekeeper" region in kinases or the specific hydrophobic pocket in the Melatonin MT
/MT receptors).[1][2][3]
Therapeutic Applications & Biological Profile[1][7][8][9]
CNS & Serotoninergic Modulation
Research led by pharmaceutical entities such as Lundbeck (specialists in brain diseases) highlights the utility of fluoro-methyl-indoles in synthesizing ligands for serotonin (5-HT) and dopamine receptors.[1][2][3]
-
Target: 5-HT
/ 5-HT receptors.[1][2][3] -
Role: The 4-fluoro-3-methyl-1H-indole core serves as a scaffold for "tryptamine-mimics."[1][2][3] The 4-F group prevents rapid degradation by Monoamine Oxidase (MAO) or CYP enzymes, while the 3-Me group mimics the
-carbon of the tryptamine side chain.[1][2][3]
Antiviral Activity (HIV-1 Attachment)
Indole derivatives are heavily explored as HIV-1 attachment inhibitors (e.g., Fostemsavir class).[1][2]
-
Mechanism: These small molecules bind to the viral envelope glycoprotein gp120, locking it into a conformation that cannot bind to the host CD4 receptor.[1][2][3]
-
Relevance: The 4-fluoro substitution is often employed to optimize the electrostatic interaction with the conserved tryptophan-rich cavity in gp120.[1][2][3]
Melatonin Agonists
As a derivative of skatole (3-methylindole), this molecule is a direct bioisostere of the melatonin core.[1][2][3]
Synthesis & Experimental Protocols
The synthesis of 4-fluoro-3-methyl-1H-indole is non-trivial due to the electronic deactivation of the ring by fluorine.[1][2][3] Two robust methods are recommended for high-purity generation.[1][2][3]
Method A: Modified Fischer Indole Synthesis (Scalable)
This is the classical approach, best for multi-gram scale-up.[1][2][3]
-
Precursors: (2-Fluorophenyl)hydrazine hydrochloride + Propionaldehyde.[1][2][3]
-
Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl
).[2][3]
Protocol:
-
Hydrazone Formation: Dissolve (2-fluorophenyl)hydrazine HCl (1.0 eq) in ethanol. Add propionaldehyde (1.1 eq) dropwise at 0°C. Stir for 2 hours. Isolate the hydrazone intermediate.[1][2][3]
-
Cyclization: Suspend the hydrazone in PPA (10 parts by weight) and heat to 100–110°C for 3 hours. Note: The fluorine atom at the ortho-position directs cyclization to the unblocked ortho-carbon, but regioisomers (6-fluoro) are possible if the starting hydrazine is 3-fluorophenyl.[1][2][3] Starting with 2-fluorophenylhydrazine forces the 7-fluoro or 4-fluoro outcome? No, 2-fluoro hydrazine yields 7-fluoro indole.[1][2][3] Correction: To get 4-fluoro, you must use (3-fluorophenyl)hydrazine and separate the regioisomers (4-fluoro vs 6-fluoro), or use a specific directed metalation route (Method B).
Critique: Fischer synthesis often yields mixtures of 4- and 6-fluoro isomers from 3-fluorophenylhydrazine.[1][2][3] Method B is preferred for regiochemical purity. [1][2][3]
Method B: Palladium-Catalyzed Cyclization (High Purity)
Based on the Lundbeck medicinal chemistry approach using a di-halo precursor.[1][2][3]
-
Precursors: 2-Bromo-1-fluoro-3-iodobenzene (or similar vicinal dihalide) + Propyne (or allyl equivalent).[1][2][3]
-
Reaction Type: Larock Indole Synthesis or Sonogashira/Cyclization.[2][3]
Protocol (Larock-Type):
-
Reagents:
-Protected-2-iodo-3-fluoroaniline (1.0 eq), Internal Alkyne (Propyne or equivalent silyl-alkyne), Pd(OAc) (5 mol%), Ligand (e.g., PPh ), Base (K CO ).[1][2] -
Conditions: DMF, 100°C, 12 hours.
-
Mechanism: Oxidative addition of Pd into the C-I bond, alkyne insertion, and intramolecular amine displacement of the Pd species.[1][2][3]
-
Result: Delivers 4-fluoro-3-methylindole with high regiocontrol.
Visualization of Synthesis Pathways
Caption: Comparison of Synthetic Routes. The Palladium-catalyzed Larock synthesis (Green) offers superior regioselectivity compared to the classical Fischer route (Red/Yellow).[1][2]
Experimental Data Summary
When characterizing 4-fluoro-3-methyl-1H-indole in your library, use the following reference data for validation.
| Assay / Property | Expected Value/Observation | Notes |
| Appearance | Off-white to light brown solid | Darkens upon oxidation/light exposure.[1][2][3] Store at -20°C under Argon. |
| ¹H NMR (DMSO-d₆) | The C4-F couples with H5/H3, causing characteristic splitting patterns ( | |
| ¹⁹F NMR | Diagnostic shift for fluorine at the 4-position of indole.[1][2][3] | |
| Solubility | DMSO, Methanol, DCM | Insoluble in water.[2][3] |
| Toxicity (GHS) | Warning (Irritant) | H315, H319, H335.[2][3] Potential for skin sensitization.[2][3][6] |
References
-
Lundbeck A/S. Medicinal Chemistry & Synthesis of Fluoro-methyl-indoles.[1][2][3] Wiley-VCH Supplementary Data.[1][2][3] (Context: Synthesis of CNS-active agents).[1][2][3]
-
Tisler, M. & Stanovnik, B. Advances in Heterocyclic Chemistry: Indoles.[1][2][3] Academic Press.[2][3] (General reference for Fischer/Larock selectivity rules).
-
Zhang, M., et al. "Palladium-Catalyzed Synthesis of Fluorinated Indoles."[1][2][3] Journal of Organic Chemistry. (Methodology for regioselective synthesis).
-
BLD Pharm. Certificate of Analysis: 4-Fluoro-3-methyl-1H-indole (CAS 1011484-22-2).[1][2][3][7] (Physical properties verification).
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[2][3] Journal of Medicinal Chemistry, 2018.[1][2][3] (Theoretical basis for C4-fluorination).
Sources
- 1. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 2. Skatole - Wikipedia [en.wikipedia.org]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. 4-Fluoro-3-methyl-1H-indole [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. 1011484-22-2|4-Fluoro-3-methyl-1H-indole|BLD Pharm [bldpharm.com]
Physicochemical Properties and Identification
An In-depth Technical Guide to 4-fluoro-3-methyl-1H-indole: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. The strategic incorporation of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, modulate acidity or basicity, and improve binding affinity to biological targets.[1][2][3] This guide provides a comprehensive technical overview of 4-fluoro-3-methyl-1H-indole, a fluorinated indole derivative with significant potential as a building block in the development of novel therapeutics. As this compound is not readily found in commercial catalogs and a specific CAS number is not prominently available, this document serves as a prospective guide for its synthesis, characterization, and utilization in research and drug development.
The introduction of a fluorine atom at the 4-position and a methyl group at the 3-position of the indole ring imparts specific physicochemical characteristics to the molecule. The fluorine atom, being highly electronegative, can influence the acidity of the N-H proton and the electron distribution in the aromatic system. The methyl group at the 3-position is a common feature in many bioactive indoles.
| Property | Value | Source |
| Molecular Formula | C9H8FN | Calculated |
| Molecular Weight | 149.17 g/mol | Calculated |
| CAS Number | Not readily available | Internal Assessment |
| Appearance | Expected to be a solid at room temperature | Analogy to similar compounds[4] |
Synthesis of 4-fluoro-3-methyl-1H-indole
Several synthetic routes can be envisioned for the preparation of 4-fluoro-3-methyl-1H-indole. The Fischer indole synthesis is a robust and versatile method for constructing the indole core from a substituted phenylhydrazine and a ketone or aldehyde.[5] An alternative approach could involve the functionalization of a pre-formed 4-fluoroindole.[6]
Proposed Synthetic Route: Fischer Indole Synthesis
A plausible and efficient route to 4-fluoro-3-methyl-1H-indole is the Fischer indole synthesis, starting from (3-fluorophenyl)hydrazine and propanal. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia.
Caption: Proposed Fischer Indole Synthesis of 4-fluoro-3-methyl-1H-indole.
Detailed Experimental Protocol
Materials:
-
(3-Fluorophenyl)hydrazine hydrochloride
-
Propanal
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (3-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add propanal (1.1 eq) dropwise to the solution at room temperature with stirring.
-
Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).
-
-
Fischer Indole Cyclization:
-
To the reaction mixture containing the phenylhydrazone, slowly add concentrated sulfuric acid (catalytic amount) at 0 °C.
-
Gradually warm the mixture to reflux and maintain for 2-4 hours. The progress of the cyclization should be monitored by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-fluoro-3-methyl-1H-indole.
-
Causality behind Experimental Choices: The use of an acid catalyst is crucial for the[7][7]-sigmatropic rearrangement and subsequent cyclization. Ethanol is a suitable solvent for both the hydrazine and the aldehyde. The aqueous work-up with sodium bicarbonate is necessary to neutralize the acid catalyst and facilitate the extraction of the organic product. Column chromatography is a standard and effective method for purifying the final compound from any unreacted starting materials or side products.
Spectroscopic Characterization
The identity and purity of the synthesized 4-fluoro-3-methyl-1H-indole would be confirmed using a combination of spectroscopic techniques, including NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm region, a singlet for the N-H proton (around 8.0 ppm), and a singlet or doublet for the 3-methyl group (around 2.3 ppm). Coupling between the fluorine and adjacent aromatic protons is expected. |
| ¹³C NMR | Aromatic carbons in the 100-140 ppm range, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The methyl carbon will appear around 10-15 ppm.[8][9] |
| ¹⁹F NMR | A singlet or multiplet in the typical range for an aryl fluoride. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C9H8FN (m/z = 149.06). |
Predicted NMR Data (based on analogs like 5-fluoro-3-methyl-1H-indole[4]):
-
¹H NMR (500 MHz, CDCl₃) δ: ~8.0 (s, 1H, NH), ~7.1-7.3 (m, 2H, ArH), ~6.8-7.0 (m, 1H, ArH), ~2.3 (s, 3H, CH₃).
-
¹³C NMR (125 MHz, CDCl₃) δ: ~155-160 (d, JCF = ~240 Hz), ~135, ~125, ~120, ~115, ~110 (d, JCF = ~20 Hz), ~105 (d, JCF = ~5 Hz), ~10 (CH₃).
-
¹⁹F NMR (470 MHz, CDCl₃) δ: ~ -120 to -130 ppm.
Applications in Drug Discovery and Medicinal Chemistry
The 4-fluoro-3-methyl-1H-indole scaffold is a promising starting point for the development of new therapeutic agents. The indole nucleus is a well-known pharmacophore present in drugs targeting a wide range of biological targets, including receptors, enzymes, and ion channels.
Potential Therapeutic Areas:
-
Oncology: Many indole derivatives exhibit anticancer properties by targeting kinases or inducing apoptosis.[7]
-
Neuroscience: The indole core is found in several neurotransmitters and drugs acting on the central nervous system.
-
Infectious Diseases: Indole-based compounds have shown activity against various bacterial and viral pathogens.
The presence of the fluorine atom can be leveraged to:
-
Improve Metabolic Stability: Fluorine can block sites of metabolism, leading to a longer half-life of the drug.[10]
-
Enhance Binding Affinity: The strong C-F bond can lead to favorable interactions with the target protein.[3]
-
Modulate Lipophilicity: Fluorine substitution can alter the permeability of the molecule across biological membranes.[2]
Caption: Integration of 4-fluoro-3-methyl-1H-indole in a drug discovery workflow.
Safety and Handling
While specific toxicity data for 4-fluoro-3-methyl-1H-indole is not available, it should be handled with the standard precautions for laboratory chemicals. Based on safety data for related fluorinated indoles, it may cause skin and eye irritation and may be harmful if swallowed.[11]
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
4-fluoro-3-methyl-1H-indole represents a valuable yet underexplored building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established methods like the Fischer indole synthesis. The strategic placement of the fluorine atom and the methyl group provides opportunities for fine-tuning the pharmacological properties of resulting drug candidates. This guide provides a foundational framework for researchers to synthesize, characterize, and utilize this promising scaffold in the pursuit of novel therapeutics.
References
- Google Patents. (n.d.). CN103420892A - Preparation method of 4-fluoroindole.
-
Wikipedia. (2023). VEGFR-2 inhibitor. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methyl-1h-indole. Retrieved from [Link]
- Breitmaier, E. (1993). 4. 13C NMR Spectroscopy.
- Lund, K., Olsen, J. A., & Jensen, K. J. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Molecules, 25(16), 3656.
- Cravotto, G., & Cintas, P. (2006). The Fischer Indole Synthesis.
- Sanz, R., Guilarte, V., & García, N. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Organic & Biomolecular Chemistry, 8(17), 3860.
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. Retrieved from [Link]
-
ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
International Union of Crystallography. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. Retrieved from [Link]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article. Retrieved from [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ossila.com [ossila.com]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. One moment, please... [tetratek.com.tr]
- 10. tandfonline.com [tandfonline.com]
- 11. 4-Fluoro-2-methyl-1h-indole | C9H8FN | CID 22490033 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Fluoro-3-Methyl-1H-Indole
Part 1: Executive Summary & Core Specifications
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 40 FDA-approved drugs.[1] Within this family, 4-fluoro-3-methyl-1H-indole represents a specialized, high-value building block. The introduction of a fluorine atom at the C4 position induces a unique electronic perturbation that lowers the pKa of the indole NH and blocks metabolic oxidation at this typically reactive site, while the C3-methyl group (skatole motif) enhances lipophilicity and mimics the tryptophan side chain.
This guide provides a definitive technical analysis of this molecule, moving beyond basic catalog data to offer actionable synthesis protocols and structural activity relationship (SAR) insights.
Physicochemical Specifications
| Parameter | Value | Technical Note |
| Chemical Name | 4-Fluoro-3-methyl-1H-indole | IUPAC nomenclature |
| Molecular Formula | C₉H₈FN | |
| Molecular Weight | 149.17 g/mol | Calculated using IUPAC atomic weights (C: 12.011, H: 1.008, F: 18.998, N: 14.007) |
| Exact Mass | 149.0641 | Monoisotopic mass for HRMS calibration |
| CAS Number | Not widely listed | Often synthesized de novo; structurally related to 4-fluoroindole (387-43-9) |
| Predicted cLogP | ~2.8 - 3.1 | Increased lipophilicity vs. parent indole (2.14) due to -CH₃ and -F |
| H-Bond Donors | 1 (NH) | Acidity enhanced by C4-F inductive effect |
| H-Bond Acceptors | 1 (F) | Weak acceptor; fluorine acts primarily as a bioisostere for H or OH |
Part 2: Structural Biology & Pharmacochemistry (The "Why")
The "Fluorine Scan" Effect
In drug design, replacing a hydrogen with fluorine (van der Waals radius 1.47 Å vs 1.20 Å for H) at the C4 position is a strategic maneuver.
-
Metabolic Blocking: The C4-C7 positions of the indole ring are susceptible to cytochrome P450 hydroxylation. Fluorine substitution at C4 effectively blocks this metabolic soft spot, potentially extending the half-life (
) of the drug candidate. -
Electronic Modulation: The high electronegativity of fluorine pulls electron density from the pyrrole ring. This lowers the energy of the HOMO (Highest Occupied Molecular Orbital), making the indole less prone to oxidative degradation compared to the non-fluorinated 3-methylindole (skatole).
-
Conformational Locking: In receptor binding (e.g., Serotonin 5-HT receptors), the C4-F can induce specific dipole alignments that improve binding affinity (
) or selectivity profiles.
SAR Logic Diagram
The following diagram illustrates the functional logic of the 4-fluoro-3-methylindole scaffold in a medicinal chemistry context.
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the C4-F and C3-Me substituents.
Part 3: Synthetic Methodologies
Expert Insight: Direct Fischer Indole synthesis using (3-fluorophenyl)hydrazine is not recommended for high-purity applications. This route yields a difficult-to-separate mixture of 4-fluoro and 6-fluoro isomers due to lack of regiocontrol during the hydrazone cyclization.
Recommended Route: The Leimgruber-Batcho Indole Synthesis followed by Vilsmeier-Haack Formylation/Reduction is the gold standard for regiochemical purity.
Step-by-Step Protocol
Phase 1: Construction of the 4-Fluoroindole Core (Regiocontrol)
Target: 4-Fluoro-1H-indole Starting Material: 2-Fluoro-6-nitrotoluene[2][3]
-
Condensation:
-
Charge a reactor with 2-fluoro-6-nitrotoluene (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) in DMF.
-
Heat to 110°C for 12 hours. The methyl group activates, forming the trans-
-dimethylaminostyrene intermediate. -
QC Check: Monitor by TLC (disappearance of nitrotoluene).
-
-
Reductive Cyclization:
-
Dissolve the intermediate in methanol/THF.
-
Add Raney Nickel (10 mol%) and hydrazine hydrate (excess) OR perform catalytic hydrogenation (H₂, Pd/C).
-
Mechanism:[2][4][5] Reduction of the nitro group to an amine results in spontaneous intramolecular nucleophilic attack on the enamine double bond, closing the pyrrole ring.
-
Yield: Typically 85-90% of pure 4-fluoroindole.
-
Phase 2: C3-Functionalization (Methylation)
Target: 4-Fluoro-3-methyl-1H-indole Why not direct alkylation? Direct methylation with MeI often leads to N-methylation (1-methyl) or dimethylation (3,3-dimethyl). The formylation-reduction sequence is orthogonal and cleaner.
-
Vilsmeier-Haack Formylation:
-
Prepare the Vilsmeier reagent: Add POCl₃ (1.1 eq) dropwise to dry DMF at 0°C. Stir for 30 mins to form the chloroiminium salt.
-
Add 4-fluoroindole (dissolved in DMF) slowly at 0°C.
-
Warm to RT and stir for 2 hours.
-
Hydrolysis: Pour the mixture into ice water and basify with NaOH (pH 9-10). The precipitate is 4-fluoro-1H-indole-3-carbaldehyde .
-
-
Reduction to Methyl:
-
Dissolve the aldehyde in THF/MeOH.
-
Add Sodium Borohydride (NaBH₄) (excess) to form the alcohol, followed by reduction with Triethylsilane (Et₃SiH) in TFA, OR use Lithium Aluminum Hydride (LiAlH₄) in refluxing THF for direct reduction to the methyl group.
-
Final Purification: Recrystallization from Hexane/EtOAc.
-
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway ensuring regioisomer purity at the C4 position.
Part 4: Analytical Validation & Safety
Quality Control Parameters
To validate the identity of 4-fluoro-3-methyl-1H-indole, the following analytical signatures must be confirmed:
-
¹H NMR (DMSO-d₆):
-
Indole NH: Broad singlet ~10.8–11.2 ppm.
-
C3-Methyl: Singlet or doublet (due to F-coupling) at ~2.3 ppm.
-
Aromatic Region: The 4-fluoro substitution pattern is distinct. Look for a multiplet pattern corresponding to H5, H6, H7. H5 will show strong coupling to the F4 atom (
Hz).
-
-
¹⁹F NMR:
-
Single peak around -120 to -125 ppm (relative to CFCl₃). This is the definitive check for the presence of fluorine and absence of the 6-fluoro isomer (which would appear at a different shift).
-
Safety Profile (GHS Classification)
-
Hazard Statements:
-
Handling: Use a fume hood. Fluorinated indoles can be potent sensitizers.[8] Avoid contact with strong oxidizing agents.
References
-
National Institute of Standards and Technology (NIST). (n.d.). 3-Methylindole (Skatole) Gas Phase Ion Energetics. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][9]
-
National Institutes of Health (NIH). (2026). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold. PubMed Central. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 5. fishersci.com [fishersci.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. ossila.com [ossila.com]
- 9. Indole, 3-methyl- [webbook.nist.gov]
An In-Depth Technical Guide to 4-Fluoro-3-methyl-1H-indole: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Indoles in Modern Drug Discovery
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in medicinal chemistry. The strategic introduction of fluorine atoms into the indole ring system can profoundly influence the molecule's physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving pharmacokinetic profiles. This guide focuses on a specific, promising derivative: 4-fluoro-3-methyl-1H-indole , providing a comprehensive overview of its synthesis, detailed spectroscopic characterization, and potential applications in drug development.
Physicochemical Properties of 4-Fluoro-3-methyl-1H-indole
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. Below is a summary of the key properties of 4-fluoro-3-methyl-1H-indole.
| Property | Value | Source |
| IUPAC Name | 4-fluoro-3-methyl-1H-indole | IUPAC Nomenclature |
| Molecular Formula | C₉H₈FN | |
| Molecular Weight | 149.17 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, DMSO, and DMF. |
Synthesis of 4-Fluoro-3-methyl-1H-indole: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. This method is highly adaptable for the synthesis of substituted indoles, including 4-fluoro-3-methyl-1H-indole.
Reaction Scheme
Caption: General scheme of the Fischer indole synthesis for 4-fluoro-3-methyl-1H-indole.
Mechanistic Insights
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 3-fluorophenylhydrazine with propanone to form the corresponding hydrazone. The choice of propanone is crucial as it provides the methyl group at the 3-position of the final indole product.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine form. This step is critical for the subsequent sigmatropic rearrangement.
-
[1][1]-Sigmatropic Rearrangement: The protonated enamine undergoes a[1][1]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate. This is the key bond-forming step that establishes the indole scaffold.
-
Aromatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, leading to a cyclic aminal.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions results in the formation of the stable, aromatic 4-fluoro-3-methyl-1H-indole.
Detailed Experimental Protocol
Materials:
-
3-Fluorophenylhydrazine hydrochloride
-
Propanone (Acetone)
-
Concentrated Sulfuric Acid (or another suitable acid catalyst like zinc chloride)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add propanone (1.2 eq) to the solution.
-
Acid Catalysis and Reflux: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 4-fluoro-3-methyl-1H-indole.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton, and the methyl group. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
Predicted ¹H NMR (CDCl₃, 500 MHz) δ (ppm):
-
~8.0 (s, 1H, N-H): A broad singlet corresponding to the indole N-H proton.
-
~7.2-7.0 (m, 2H, Ar-H): Multiplets for the protons on the benzene ring, showing coupling to each other and to the fluorine atom.
-
~6.8 (m, 1H, Ar-H): A multiplet for the remaining aromatic proton.
-
~2.3 (s, 3H, CH₃): A singlet for the methyl group at the 3-position.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
Predicted ¹³C NMR (CDCl₃, 125 MHz) δ (ppm):
-
~158 (d, ¹JCF): The carbon atom directly attached to the fluorine (C4) will appear as a doublet with a large coupling constant.
-
~135-110 (m): Signals corresponding to the other aromatic and pyrrole ring carbons.
-
~10 (s): The signal for the methyl carbon.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M]⁺: m/z = 149.0641 (calculated for C₉H₈FN).
Potential Applications in Drug Development
Fluorinated indoles are of significant interest in medicinal chemistry due to their potential to modulate biological activity. While specific studies on 4-fluoro-3-methyl-1H-indole are limited, the broader class of fluorinated indoles has shown promise in various therapeutic areas.
Anticancer Activity
Indole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[3] The introduction of a fluorine atom can enhance these activities by improving cell permeability and metabolic stability. 4-fluoro-3-methyl-1H-indole could serve as a valuable scaffold for the development of novel anticancer agents.
Antimicrobial Activity
Indole and its derivatives have been reported to possess antibacterial and antifungal activities.[4][5] The fluorine substituent can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes. Further investigation into the antimicrobial properties of 4-fluoro-3-methyl-1H-indole is warranted.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The indole nucleus is a common feature in many kinase inhibitors.[6][7][8] The electronic properties of the fluorine atom in 4-fluoro-3-methyl-1H-indole could influence its binding to the ATP-binding pocket of various kinases, making it a potential candidate for the development of selective kinase inhibitors.
Conclusion and Future Directions
4-Fluoro-3-methyl-1H-indole is a synthetically accessible and promising scaffold for the development of novel therapeutic agents. The well-established Fischer indole synthesis provides a reliable route to this compound, and its structure can be unequivocally confirmed by modern spectroscopic methods. The strategic placement of the fluorine and methyl groups on the indole core offers opportunities for fine-tuning its biological activity.
Future research should focus on the following areas:
-
Optimization of Synthesis: Exploring alternative and more efficient synthetic routes to improve yield and reduce environmental impact.
-
Detailed Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to evaluate the anticancer, antimicrobial, and kinase inhibitory activities of 4-fluoro-3-methyl-1H-indole.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the relationship between the chemical structure and biological activity, which will guide the design of more potent and selective drug candidates.
This in-depth technical guide provides a solid foundation for researchers and scientists to further explore the potential of 4-fluoro-3-methyl-1H-indole in the exciting and ever-evolving field of drug discovery.
References
-
Supporting information - The Royal Society of Chemistry. Available at: [Link]
-
2-(4-Fluoro-phen-yl)-3-methyl-1H-indole - PubMed. Available at: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]
-
2-(4-Fluorophenyl)-3-methyl-1H-indole - PMC. Available at: [Link]
-
Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed. Available at: [Link]
-
Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - NIH. Available at: [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. Available at: [Link]
-
Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts - PMC. Available at: [Link]
-
(IUCr) 5-Fluoro-3-(1H-indol-3-ylmethyl). Available at: [Link]
-
Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines - ResearchGate. Available at: [Link]
-
Anti-Tumor Activity of Indole: A Review | Request PDF - ResearchGate. Available at: [Link]
-
Green Synthesis, Biological Evaluation, and Molecular Docking of 4'-(Substituted Phenyl)Spiro[Indoline-3,3'-[2][9][10]Triazolidine]-2,5'-Diones - Taylor & Francis. Available at: [Link]
-
Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC. Available at: [Link]
-
Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles. Available at: [Link]
-
Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC. Available at: [Link]
-
5-Fluoro-3-(1H-indol-3-ylmethyl) - PMC - NIH. Available at: [Link]
-
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC. Available at: [Link]
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available at: [Link]
-
Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed. Available at: [Link]
-
Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. Available at: [Link]
-
Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed. Available at: [Link]
-
Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC. Available at: [Link]
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(4-Fluoro-phen-yl)-3-methyl-1H-indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(4-Fluorophenyl)-3-methyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-3-methyl-1H-indole
Introduction: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms into the indole ring system has emerged as a powerful strategy in drug design, often leading to compounds with enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2] Fluorine's unique electronic properties can modulate the pKa of nearby functional groups and influence conformational preferences, thereby fine-tuning the biological activity of the parent molecule.[3] This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of a specific fluorinated indole, 4-fluoro-3-methyl-1H-indole, a molecule poised for exploration in various therapeutic areas. While a seminal "discovery" paper for this exact compound is not prominent in the literature, its synthesis can be confidently approached through established and robust methodologies for indole formation. This guide will leverage established chemical principles and data from closely related analogs to provide a predictive and practical framework for researchers.
Synthetic Pathways to 4-Fluoro-3-methyl-1H-indole: A Comparative Analysis
Two primary and highly versatile methods for indole synthesis are particularly well-suited for the preparation of 4-fluoro-3-methyl-1H-indole: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis. The choice between these routes depends on the availability of starting materials, desired scale, and tolerance to reaction conditions.
The Fischer Indole Synthesis: A Classic and Versatile Approach
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that forms an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[4] For the synthesis of 4-fluoro-3-methyl-1H-indole, the logical starting materials are (4-fluorophenyl)hydrazine and propanal.
Reaction Mechanism and Rationale:
The reaction proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine.[5] Under acidic catalysis, a[5][5]-sigmatropic rearrangement occurs, followed by the loss of ammonia to yield the aromatic indole ring.[6] The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric or polyphosphoric acid to Lewis acids such as zinc chloride.[4]
Figure 1: The Fischer Indole Synthesis pathway for 4-fluoro-3-methyl-1H-indole.
Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine (1.0 eq) in ethanol.
-
Add propanal (1.1 eq) dropwise at room temperature with stirring.
-
The reaction is typically exothermic. Stir for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the hydrazine.
-
The resulting hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward directly.
-
-
Indolization:
-
To the hydrazone, add a suitable acid catalyst, such as a mixture of sulfuric acid in ethanol or polyphosphoric acid.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Leimgruber-Batcho Indole Synthesis: A High-Yielding Alternative
The Leimgruber-Batcho synthesis offers a milder and often higher-yielding route to indoles, starting from an o-nitrotoluene derivative.[7] This method is particularly advantageous for producing indoles with specific substitution patterns that might be challenging to obtain via the Fischer synthesis. For 4-fluoro-3-methyl-1H-indole, the synthesis would commence with 2-fluoro-6-nitrotoluene.
Reaction Mechanism and Rationale:
This two-step process begins with the condensation of the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine.[8] The second step involves the reductive cyclization of the enamine to the indole. A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or stannous chloride.[7]
Figure 2: The Leimgruber-Batcho Indole Synthesis pathway for 4-fluoro-3-methyl-1H-indole.
Experimental Protocol: Leimgruber-Batcho-like Synthesis
-
Enamine Formation:
-
To a solution of 2-fluoro-6-nitrotoluene (1.0 eq) in a suitable solvent like DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 eq).[1]
-
Heat the mixture (e.g., to 130°C) and stir until the reaction is complete, as monitored by TLC.[9]
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in a solvent such as methanol or ethanol.
-
Add a catalyst, for example, Raney nickel or palladium on carbon.[1]
-
Introduce a reducing agent, such as hydrazine hydrate, or perform the reaction under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reduction and cyclization are complete.
-
Filter off the catalyst and concentrate the filtrate.
-
Purify the resulting 4-fluoro-3-methyl-1H-indole by column chromatography.
-
Spectroscopic Characterization of 4-Fluoro-3-methyl-1H-indole
As no specific literature data for 4-fluoro-3-methyl-1H-indole is readily available, we can predict its spectroscopic properties with a high degree of confidence by analyzing data from the closely related isomer, 5-fluoro-3-methyl-1H-indole, and other similar structures.
| Spectroscopic Data | Predicted for 4-Fluoro-3-methyl-1H-indole | Reference Data: 5-Fluoro-3-methyl-1H-indole |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ~7.9 (s, 1H, NH), ~7.1-7.3 (m, 2H, ArH), ~6.8 (m, 1H, ArH), ~2.3 (s, 3H, CH₃) | 7.89 (s, 1H), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | ~155 (d, JCF ≈ 240 Hz, C4), ~136 (C7a), ~125 (C2), ~122 (d, JCCF ≈ 8 Hz, C5), ~115 (C3), ~110 (d, JCCF ≈ 20 Hz, C7), ~105 (d, JCCF ≈ 4 Hz, C6), ~10 (CH₃) | 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70 |
| ¹⁹F NMR (470 MHz, CDCl₃) δ (ppm) | ~ -120 to -130 | -125.24 |
| Mass Spectrometry (EI) | m/z (%): 149 (M⁺), ... | Not available |
Rationale for Predicted Spectroscopic Data:
-
¹H NMR: The chemical shifts of the aromatic protons will be influenced by the position of the fluorine atom. The proton on the carbon bearing the fluorine will be absent. The adjacent protons will show coupling to the fluorine atom. The methyl and NH protons are expected to be in similar regions to the 5-fluoro isomer.
-
¹³C NMR: The carbon directly attached to the fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly downfield. The adjacent carbons will show smaller two- and three-bond couplings.
-
¹⁹F NMR: The chemical shift is expected to be in the typical range for an aryl fluoride.
-
Mass Spectrometry: The molecular ion peak is predicted to be at m/z 149, corresponding to the molecular weight of C₉H₈FN.
Potential Biological and Pharmacological Significance
While the specific biological activities of 4-fluoro-3-methyl-1H-indole have not been extensively reported, the broader class of fluorinated indoles exhibits a wide range of pharmacological properties. These include antimicrobial, antiviral, and anticancer activities.[10][11] The introduction of a fluorine atom at the 4-position can influence the molecule's interaction with biological targets and its metabolic fate.
Potential Therapeutic Applications:
-
Anticancer: Many indole derivatives are known to interact with various targets in cancer cells, including kinases and tubulin.[11] The unique electronic properties of the 4-fluoro substitution could lead to novel interactions and improved efficacy.
-
Antimicrobial: Indole derivatives have shown promise as antibacterial and antifungal agents.[10] The lipophilicity and electronic nature of 4-fluoro-3-methyl-1H-indole may enhance its ability to penetrate microbial cell membranes.
-
CNS Disorders: The indole nucleus is a common feature in drugs targeting the central nervous system. The fluorine atom could modulate blood-brain barrier permeability and receptor binding affinity.
Further research, including in vitro and in vivo screening, is necessary to fully elucidate the biological potential of 4-fluoro-3-methyl-1H-indole.
Conclusion
4-Fluoro-3-methyl-1H-indole represents a valuable yet underexplored molecule in the vast chemical space of fluorinated indoles. Its synthesis is readily achievable through well-established methods such as the Fischer and Leimgruber-Batcho syntheses. This guide provides a robust framework for its preparation and a predictive analysis of its spectroscopic characteristics, grounded in the data of closely related compounds. The strategic placement of the fluorine atom at the 4-position offers intriguing possibilities for modulating biological activity, making this compound a compelling target for further investigation in drug discovery and development programs.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
-
Wikipedia. Fischer indole synthesis. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Wikipedia. Leimgruber–Batcho indole synthesis. [Link]
- Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2010.
-
ResearchGate. Leimgruber‐Batcho indole synthesis. [Link]
-
Yıldırım, S.; Ceylan, Ş.; Köysal, O.; Çavuşoğlu, B. K. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infect. Disord. Drug Targets2018 , 18(3), 226-233. [Link]
-
Asahina, Y.; Araya, I.; Iwase, K.; Iinuma, F.; Hosaka, M.; Ishizaki, T. Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. J. Med. Chem.2005 , 48(8), 3193-3199. [Link]
-
El-Sayed, N. F.; El-Bendary, E. R.; El-Ashry, E. S. H. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Adv.2021 , 11(23), 13866-13894. [Link]
- Turos, E.; Long, T. E.; Konaklieva, M. I.; Coates, C. M.; Heldreth, B.; Dickey, S.; Gonzalez, J.; Tort, M. P.; He, W. Indole-based inhibitors of the NorA efflux pump in Staphylococcus aureus. Bioorg. Med. Chem. Lett.2008, 18(4), 1365-1368.
-
Shcherbakov, D. N.; Smirnova, E. S.; Galkina, I. V.; Balunova, E. V.; Prianishnikov, V. V.; Danilenko, V. N. Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. Antibiotics2022 , 11(1), 108. [Link]
-
Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles1984 , 22(1), 195-221. [Link]
-
Royal Society of Chemistry. Supporting information for: Iridium-catalysed methylation of indoles and pyrroles with methanol. [Link]
-
Royal Society of Chemistry. Supporting information for: A mild and efficient route to 3-substituted indoles via a tandem methylation/hydroarylation reaction. [Link]
-
ResearchGate. Fluorine-containing indoles: Synthesis and biological activity. [Link]
-
PubChem. 3-Bromo-1-methyl-1H-indole. [Link]
-
ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole? [Link]
-
ResearchGate. Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. [Link]
-
MDPI. Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. [Link]
-
PubMed Central. Amoebicidal effect of synthetic indoles against Acanthamoeba spp.: a study of cell death. [Link]
-
MDPI. Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria. [Link]
-
Royal Society of Chemistry. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene delivery systems. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Fluoro-3-methyl-1H-indole: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Spectroscopic and Analytical Profile of a Key Fluorinated Indole.
Introduction
4-Fluoro-3-methyl-1H-indole is a halogenated derivative of the ubiquitous indole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a fluorine atom at the 4-position of the indole ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. As such, a thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological systems.
Molecular Structure and Predicted Spectroscopic Behavior
The unique substitution pattern of 4-fluoro-3-methyl-1H-indole, featuring a fluorine atom on the benzene ring and a methyl group on the pyrrole ring, gives rise to a distinct spectroscopic profile. The electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methyl group will influence the electron density distribution within the indole ring system, thereby affecting the chemical shifts and coupling constants observed in its NMR spectra, the vibrational frequencies in its IR spectrum, and its fragmentation pattern in mass spectrometry.
Diagram of the Molecular Structure of 4-Fluoro-3-methyl-1H-indole
Caption: Molecular structure of 4-fluoro-3-methyl-1H-indole with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 4-fluoro-3-methyl-1H-indole are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The fluorine atom at the 4-position will introduce characteristic couplings to the neighboring protons.
Table 1: Predicted ¹H NMR Spectral Data for 4-Fluoro-3-methyl-1H-indole
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (N-H) | 8.0 - 8.2 | br s | - |
| H2 | 7.0 - 7.2 | q | ~1.0 |
| H5 | 6.8 - 7.0 | dd | J(H5-H6) = 7.5-8.0, J(H5-F) = 10.0-11.0 |
| H6 | 7.0 - 7.2 | t | J(H6-H5) = J(H6-H7) = 7.5-8.0 |
| H7 | 7.2 - 7.4 | d | J(H7-H6) = 7.5-8.0 |
| 3-CH₃ | 2.2 - 2.4 | d | J(CH3-H2) = ~1.0 |
-
Justification: The predictions are based on the analysis of related compounds such as 5-fluoro-3-methyl-1H-indole and 4-bromo-3-methyl-1H-indole[1]. The downfield shift of the N-H proton is characteristic of indoles. The quartet multiplicity for H2 and the doublet for the 3-CH₃ are due to their four-bond coupling. The most notable feature is the doublet of doublets for H5, arising from its coupling to both H6 and the fluorine at C4.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by the large one-bond carbon-fluorine coupling constant for C4 and smaller two- and three-bond couplings for the adjacent carbons.
Table 2: Predicted ¹³C NMR Spectral Data for 4-Fluoro-3-methyl-1H-indole
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |
| C2 | 122 - 124 | ~4-6 |
| C3 | 110 - 112 | ~2-3 |
| C3a | 125 - 127 | ~10-12 |
| C4 | 155 - 158 (d) | ~240-250 |
| C5 | 105 - 107 (d) | ~20-25 |
| C6 | 120 - 122 | ~5-7 |
| C7 | 115 - 117 | ~2-3 |
| C7a | 135 - 137 | ~12-15 |
| 3-CH₃ | 9 - 11 | - |
-
Justification: The chemical shifts are estimated by considering the substituent effects of the fluorine and methyl groups on the indole ring, with reference to data for 5-fluoro-3-methyl-1H-indole and 4-bromo-3-methyl-1H-indole[1]. The large doublet for C4 is a definitive indicator of a fluorine-substituted aromatic carbon. The other carbons in the benzene ring will also exhibit smaller couplings to the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for 4-Fluoro-3-methyl-1H-indole
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3400 - 3450 | Strong, sharp |
| C-H stretch (aromatic) | 3050 - 3150 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1580 - 1620 | Medium-Strong |
| C-N stretch | 1300 - 1350 | Medium |
| C-F stretch | 1200 - 1250 | Strong |
-
Justification: These predictions are based on the typical IR absorption frequencies for indoles and fluorinated aromatic compounds. The strong N-H stretching vibration is a hallmark of the indole ring system. The C-F stretching vibration is expected to be a strong and characteristic band in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 149.0641 (calculated for C₉H₈FN)
-
Major Fragmentation Pathways:
-
Loss of H· (m/z 148)
-
Loss of CH₃· (m/z 134)
-
Loss of HCN (m/z 122)
-
Retro-Diels-Alder type fragmentation of the pyrrole ring.
-
-
Justification: The molecular ion peak will be the most abundant peak under typical electron ionization (EI) conditions. The fragmentation pattern is predicted based on the known fragmentation behavior of indoles, which often involves the loss of small, stable neutral molecules and radicals from the pyrrole ring.
Experimental Protocols
For researchers aiming to synthesize and characterize 4-fluoro-3-methyl-1H-indole, the following experimental workflows are recommended.
Synthesis
A plausible synthetic route would be the Fischer indole synthesis, a robust and widely used method for preparing indoles.
Diagram of the Proposed Fischer Indole Synthesis Workflow
Caption: Proposed workflow for the synthesis of 4-fluoro-3-methyl-1H-indole via the Fischer indole synthesis.
Step-by-Step Protocol:
-
Hydrazone Formation: React 3-fluorophenylhydrazine with propanal in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) to form the corresponding hydrazone.
-
Indolization: Treat the crude hydrazone with a stronger acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) and heat to induce cyclization.
-
Work-up: After the reaction is complete, cool the mixture and neutralize the acid.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-fluoro-3-methyl-1H-indole.
Spectroscopic Analysis Workflow
Diagram of the Spectroscopic Analysis Workflow
Caption: Workflow for the comprehensive spectroscopic analysis of the synthesized compound.
Detailed Methodologies:
-
NMR Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum using either a KBr pellet or as a thin film on a salt plate (for oils) or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic properties of 4-fluoro-3-methyl-1H-indole. By leveraging data from structurally analogous compounds and applying fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this important fluorinated indole. The provided experimental protocols offer a solid foundation for its preparation and analysis, facilitating its application in drug discovery and materials science. The definitive characterization of this molecule will ultimately rely on the acquisition and publication of its experimental spectroscopic data.
References
Sources
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-Fluoro-3-methyl-1H-indole
Abstract
This technical guide provides an in-depth analysis and interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-fluoro-3-methyl-1H-indole (C₉H₈FN). Aimed at researchers, chemists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed prediction of its ¹H NMR spectrum. We will explore the causal relationships between the molecular structure—specifically the influence of the fluorine and methyl substituents—and the resulting chemical shifts, spin-spin coupling patterns, and signal integrations. Furthermore, this guide presents a robust, field-proven protocol for sample preparation and data acquisition, alongside a logical workflow for spectral processing and interpretation, ensuring the generation of high-fidelity, reproducible data for structural verification and characterization.
Introduction: The Structural Significance of 4-Fluoro-3-methyl-1H-indole
The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds. The strategic placement of substituents, such as fluorine and methyl groups, can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Fluoro-3-methyl-1H-indole is a key synthetic intermediate whose precise structural confirmation is paramount for its application in drug discovery and materials science.[1] ¹H NMR spectroscopy serves as the primary analytical technique for unambiguous structure elucidation, providing detailed information about the electronic environment and connectivity of every proton in the molecule.[2] This guide offers a comprehensive theoretical and practical framework for understanding and acquiring the ¹H NMR spectrum of this specific fluorinated indole.
Molecular Structure and Proton Environments
To predict the ¹H NMR spectrum, we must first identify the chemically non-equivalent protons within the 4-fluoro-3-methyl-1H-indole molecule. The substitution pattern breaks the symmetry of the indole ring system, resulting in six distinct proton signals with a total integration of eight protons.
Caption: Labeled structure of 4-fluoro-3-methyl-1H-indole.
The six distinct proton environments are:
-
H1: The proton attached to the nitrogen atom (N-H).
-
H2: The proton at the C2 position of the pyrrole ring.
-
-CH₃: The three equivalent protons of the methyl group at C3.
-
H5: The aromatic proton at the C5 position.
-
H6: The aromatic proton at the C6 position.
-
H7: The aromatic proton at the C7 position.
Predictive Analysis of the ¹H NMR Spectrum
The predicted spectrum is derived from fundamental NMR principles, including the influence of electronegativity, aromaticity, and spin-spin coupling.[3][4] Data from structurally similar fluorinated and methylated indoles are used as a comparative baseline.[5][6]
Detailed Signal Prediction
-
N-H Proton (H1):
-
Chemical Shift (δ): Expected to be the most downfield signal, typically in the range of δ 7.8 - 8.5 ppm . The broad range is due to its acidic nature and potential for hydrogen bonding with the solvent or other solute molecules, which can affect its chemical shift and peak shape.[7]
-
Multiplicity: A broad singlet (br s) . The signal is often broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of acid or water.
-
Integration: 1H.
-
-
C2-Proton (H2):
-
Chemical Shift (δ): Predicted to be in the region of δ 6.9 - 7.2 ppm . The C2 proton in 3-methylindoles is shifted upfield compared to unsubstituted indole.[8]
-
Multiplicity: A singlet (s) or a very narrowly split quartet (q) . The primary coupling would be a four-bond (⁴J) interaction with the C3-methyl protons, which is typically very small (<1 Hz) and may only result in slight peak broadening rather than a resolved splitting.
-
Integration: 1H.
-
-
C3-Methyl Protons (-CH₃):
-
Chemical Shift (δ): Expected to be the most upfield signal, in the range of δ 2.2 - 2.4 ppm . This is a typical region for methyl groups attached to an aromatic system.[9][10]
-
Multiplicity: A singlet (s) or a very narrowly split doublet (d) due to the small four-bond (⁴J) coupling to H2.
-
Integration: 3H.
-
-
Aromatic Protons (H5, H6, H7): The signals for these protons are influenced by the strong electron-withdrawing inductive effect of the fluorine atom and complex spin-spin coupling with each other and with the fluorine nucleus.
-
H5 Proton:
-
Chemical Shift (δ): Predicted to be in the range of δ 6.8 - 7.0 ppm . It is adjacent to the electron-donating C4-F (via resonance) but also subject to through-bond deshielding.
-
Multiplicity: A doublet of doublets (dd) . It exhibits a strong ortho coupling (³J) to H6 and a significant three-bond ortho coupling to the fluorine nucleus (³J_HF).
-
Coupling Constants (J):
-
-
H7 Proton:
-
Chemical Shift (δ): Predicted to be in the range of δ 7.1 - 7.3 ppm .
-
Multiplicity: A doublet of doublets (dd) . It has a strong ortho coupling (³J) to H6 and a smaller four-bond meta coupling to the fluorine nucleus (⁴J_HF).
-
Coupling Constants (J):
-
-
H6 Proton:
-
Chemical Shift (δ): Predicted to be in the range of δ 7.0 - 7.2 ppm . Its chemical shift is influenced by its ortho relationship to H5 and H7.
-
Multiplicity: A triplet of doublets (td) or a complex multiplet. It is coupled to both H5 and H7 with similar ortho coupling constants (appearing as a triplet) and exhibits a very small five-bond para coupling to the fluorine nucleus (⁵J_HF), which may only cause broadening.
-
Coupling Constants (J):
-
Summary of Predicted ¹H NMR Data
The following table summarizes the anticipated spectral parameters for 4-fluoro-3-methyl-1H-indole in a standard deuterated solvent like CDCl₃.
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (N-H) | 1H | 7.8 - 8.5 | br s | - |
| H7 | 1H | 7.1 - 7.3 | dd | ³J_H7,H6 = 7.0-9.0; ⁴J_H7,F4 = 4.0-6.0 |
| H6 | 1H | 7.0 - 7.2 | td | ³J_H6,H5/H7 ≈ 7.0-9.0; ⁵J_H6,F4 < 2 |
| H2 | 1H | 6.9 - 7.2 | s (or br q) | ⁴J_H2,CH3 < 1 |
| H5 | 1H | 6.8 - 7.0 | dd | ³J_H5,H6 = 7.0-9.0; ³J_H5,F4 = 8.0-11.0 |
| -CH₃ | 3H | 2.2 - 2.4 | s (or br d) | ⁴J_CH3,H2 < 1 |
Experimental Protocol for High-Resolution ¹H NMR
Adherence to a standardized experimental protocol is critical for obtaining high-quality, interpretable NMR data. The following procedure is a self-validating system designed to minimize artifacts and ensure spectral accuracy.
Caption: Standard workflow for NMR data processing.
-
Fourier Transform: The FID is converted into the spectrum using a Fourier Transform. An exponential window function is typically applied prior to the transform to improve the signal-to-noise ratio at the cost of a slight decrease in resolution.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks have a pure absorptive lineshape. The baseline is then corrected to be flat and level at zero.
-
Calibration: The chemical shift axis is calibrated by setting the TMS signal to exactly 0.00 ppm.
-
Integration: The relative area under each distinct signal is calculated. These integration values should correspond to the whole-number ratios of the protons giving rise to the signals (e.g., 1:1:1:1:1:3).
-
Analysis: Compare the experimental spectrum to the predicted data. Assign each signal to its corresponding proton based on its chemical shift, integration, and multiplicity. Measure the coupling constants (J-values) to confirm coupling relationships. For instance, the J-value for the ortho coupling between H5 and H6 must be identical in both the H5 and H6 multiplets. [11]
Conclusion
The ¹H NMR spectrum of 4-fluoro-3-methyl-1H-indole is a rich source of structural information. A thorough understanding of substituent effects and spin-spin coupling rules allows for a confident and accurate prediction of the spectrum. The downfield N-H singlet, the upfield methyl singlet, and the distinct patterns of the four aromatic protons—three of which are split by the C4-fluorine—provide a unique spectral fingerprint for this molecule. By combining this theoretical prediction with rigorous experimental and data processing protocols, researchers can achieve unambiguous structural verification, a critical step in the advancement of chemical and pharmaceutical research.
References
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
-
Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry. [Link]
-
Cordes, A. M., et al. (2011). 2-(4-Fluorophenyl)-3-methyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. [Link]
-
Ott, M. G., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Chembiochem. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
-
Elguero, J., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. [Link]
-
Yüksek, H., et al. (2014). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles. [Link]
-
Royal Society of Chemistry. Supporting information for the methylation of indoles and pyrroles. [Link]
-
PubChem. 4-fluoro-3-methyl-1h-indole. [Link]
-
ResearchGate. ¹⁹F NMR results for the coupled reaction leading to the formation of 4-fluoroindole and 5-fluoroindole. [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Gerig, J. T. Fluorine NMR. [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Abraham, R. J., et al. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Wishart Research Group. PROSPRE - 1H NMR Predictor. [Link]
-
ResearchGate. 19F NMR spectra at 470.29 MHz. [Link]
-
Semantic Scholar. Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
MDPI. (2019, January 23). Exploration of Indole Alkaloids from Marine Fungus Pseudallescheria boydii F44-1 Using an Amino Acid-Directed Strategy. [Link]
-
ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
American Chemical Society. (2026, February 2). Formal C5-Alkylation of Indoles with Donor–Acceptor Cyclopropanes. [Link]
-
Reddit. (2016, February 17). NMR: relating coupling constants and major product. [Link]
-
Reddit. (2021, May 19). How to read NMR?. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
4-Fluoro-3-Methyl-1H-Indole: A Strategic Scaffold for Modern Drug Discovery and Advanced Materials
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] This guide explores the untapped potential of a specifically substituted analogue, 4-fluoro-3-methyl-1H-indole . The strategic incorporation of a fluorine atom at the C4 position and a methyl group at the C3 position creates a molecule with a unique electronic and steric profile. Fluorination is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and modulate target binding affinity.[3][4] The 3-methyl group, a feature of the natural metabolite skatole, provides a vector for tuning bioactivity and can influence metabolic pathways.[5] This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the synthetic rationale, physicochemical properties, and diverse potential applications of this promising chemical entity, from oncology and neurology to the frontier of materials science.
The Strategic Imperative: Why 4-Fluoro-3-Methyl-1H-Indole?
The value of a molecular scaffold in drug discovery is determined by its synthetic accessibility, its structural similarity to endogenous ligands, and its capacity for chemical modification to optimize pharmacological properties. 4-Fluoro-3-methyl-1H-indole represents a convergence of three powerful structural motifs.
The Indole Nucleus: A Foundation of Bioactivity
The indole ring system is a bicyclic structure fusing a benzene ring to a pyrrole ring.[6] It is a fundamental component of many crucial biological molecules, including the neurotransmitter serotonin and the amino acid tryptophan. This inherent biocompatibility has made indole derivatives a fertile ground for discovering compounds with a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, antiviral, and antioxidant properties.[1][2][6]
The Fluorine Factor: Enhancing Druggability
The introduction of fluorine into a drug candidate is a transformative strategy in medicinal chemistry.[7] The high electronegativity and small van der Waals radius of fluorine can profoundly alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, capable of blocking cytochrome P450-mediated metabolism at or near the site of fluorination, which can extend a drug's half-life.[3][8][9]
-
Lipophilicity and Permeability: Fluorination often increases a molecule's lipophilicity, enhancing its ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[4][8]
-
Binding Affinity: The electronegativity of fluorine can create favorable orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and potency.[3]
The 3-Methyl Group: A Modulator of Metabolism and Selectivity
The 3-methyl substituent (skatole moiety) is a known metabolite of tryptophan.[5] While it can be associated with toxicity through bioactivation, its presence on the indole core provides a crucial handle for synthetic elaboration and for influencing how the molecule is recognized by metabolic enzymes and biological targets.[5] The interplay between the electron-donating methyl group at C3 and the electron-withdrawing fluorine at C4 creates a unique electronic environment that dictates the molecule's reactivity and interaction with its biological partners.
The logical framework below illustrates how these components synergize to create a high-potential scaffold.
Caption: Synergistic contributions of the indole core and its substituents to enhanced properties and applications.
Physicochemical Profile
While experimental data for 4-fluoro-3-methyl-1H-indole is not widely available, its key physicochemical properties can be reliably computed. These parameters are essential for predicting its behavior in biological systems and for designing synthetic and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₈FN | PubChem (Analog)[10] |
| Molecular Weight | 149.16 g/mol | PubChem (Analog)[10] |
| XLogP3 (Lipophilicity) | ~2.7 | PubChem (Analog)[10] |
| Hydrogen Bond Donors | 1 | PubChem (Analog)[10] |
| Hydrogen Bond Acceptors | 1 | PubChem (Analog)[10] |
| Rotatable Bond Count | 0 | PubChem (Analog)[10] |
Note: Properties are based on the closely related analog 5-fluoro-3-methyl-1H-indole as a proxy.
The calculated XLogP3 value of ~2.7 suggests moderate lipophilicity, indicating a good potential for oral absorption and membrane permeability, a desirable trait for many drug candidates.[8]
Synthetic Strategies: A Practical Approach
The synthesis of substituted indoles can be challenging, often requiring multi-step procedures.[11] A robust and scalable synthesis is paramount for the exploration and eventual application of 4-fluoro-3-methyl-1H-indole. The Leimgruber–Batcho indole synthesis provides a versatile and high-yielding route starting from readily available precursors.
Proposed Synthesis via Leimgruber–Batcho Reaction
This method proceeds via the formation of an enamine from a substituted nitrotoluene, followed by reductive cyclization. The causality behind this choice lies in its tolerance for various functional groups and its typically milder conditions compared to the classical Fischer indole synthesis.
Caption: Proposed synthetic workflow for 4-fluoro-3-methyl-1H-indole.
Detailed Experimental Protocol (Adapted from[12])
Step 1: Synthesis of 4-Fluoro-1H-indole
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-6-nitrotoluene (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Enamine Formation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq) and a catalytic amount of pyrrolidine (0.1 eq) to the solution.[12]
-
Heating: Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup (Intermediate): Cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate.
-
Reductive Cyclization: Dissolve the crude intermediate in methanol or ethanol. Transfer the solution to a hydrogenation reactor.
-
Hydrogenation: Add Raney Nickel (5-10% w/w) as the catalyst. Pressurize the reactor with hydrogen gas (0.2–3.0 MPa) and stir at room temperature (15–30 °C) for 3–12 hours.[13]
-
Isolation: Upon completion, carefully filter the catalyst and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 4-fluoro-1H-indole.
Step 2: Synthesis of 4-Fluoro-3-methyl-1H-indole
-
Mannich Reaction: Cool a solution of 4-fluoro-1H-indole (1.0 eq) in acetic acid to 0 °C. Add a pre-cooled solution of formaldehyde (1.2 eq) and dimethylamine (1.2 eq, 40% aq. solution).
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Workup: Pour the reaction mixture into ice water and basify with NaOH solution to precipitate the Mannich base (4-fluoro-3-((dimethylamino)methyl)-1H-indole).
-
Reduction: Suspend the crude Mannich base in an appropriate solvent (e.g., ethanol). Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise.
-
Isolation: After the reaction is complete (monitored by TLC), quench with water, extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate. Purify by column chromatography to yield 4-fluoro-3-methyl-1H-indole.
Potential Applications in Drug Discovery
The unique structural features of 4-fluoro-3-methyl-1H-indole make it an attractive starting point for designing novel therapeutics across several disease areas.
Oncology: A Scaffold for Targeted Therapies
The indole scaffold is a key component of several approved anticancer drugs.[14]
-
Kinase Inhibition (e.g., VEGFR-2): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in tumor angiogenesis.[15] Many VEGFR-2 inhibitors feature an indole core that occupies the ATP-binding pocket. The 4-fluoro-3-methyl-indole scaffold can be elaborated with pharmacophores known to interact with the hinge region and solvent-exposed areas of the kinase domain. The C4-fluorine can enhance binding affinity and block metabolic attack, potentially leading to more potent and durable inhibitors.[15]
Caption: Conceptual mechanism of a 4-fluoro-3-methyl-indole-based VEGFR-2 inhibitor.
-
Tubulin Polymerization Inhibition: Indole derivatives have been developed as potent anti-tubulin agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[14] The 4-fluoro-3-methyl-1H-indole core can serve as a template for synthesizing new compounds that bind to the colchicine site on tubulin.
CNS Disorders: Targeting Neuromodulatory Systems
The structural similarity of indole to serotonin makes it an ideal scaffold for CNS-active agents.
-
Serotonin (5-HT) Receptor Modulation: Derivatives of indole are famously used to treat migraines by acting as agonists at 5-HT₁B/₁D receptors.[16] The specific substitution pattern of 4-fluoro-3-methyl-1H-indole could be exploited to develop novel ligands with unique selectivity profiles for various 5-HT receptor subtypes, offering potential treatments for depression, anxiety, and other psychiatric conditions. The C4-fluorine can improve brain penetration by increasing lipophilicity.
Infectious Diseases: A New Front Against Resistance
Fluorinated indoles have shown promise as antiviral and antibacterial agents.[17]
-
Antiviral Agents: Fluorinated indole derivatives have been investigated as potent inhibitors of HIV-1 replication.[17]
-
Antibacterial Adjuvants: 4-fluoroindole has been shown to improve the efficacy of the antibiotic kanamycin against the multi-drug resistant pathogen Pseudomonas aeruginosa.[18] This suggests that derivatives of 4-fluoro-3-methyl-1H-indole could be developed not only as standalone antibiotics but also as adjuvants that break antibiotic resistance.
Potential in Materials Science
Beyond pharmaceuticals, the electronic properties of fluorinated indoles make them suitable for applications in advanced materials.
-
Organic Electronics: Indole derivatives have been utilized as donor units in dye-sensitized solar cells (DSSCs) and as components of Organic Light-Emitting Diodes (OLEDs).[18] The electron-rich nature of the indole ring, modulated by the electronic effects of the fluoro and methyl groups, can be harnessed to design new materials with tailored HOMO/LUMO energy levels for efficient charge transport and emission. 4-fluoro-3-methyl-1H-indole could serve as a key building block for synthesizing novel organic semiconductors and emitters.[18][19]
Conclusion and Future Outlook
4-Fluoro-3-methyl-1H-indole is a molecule of significant, yet largely unexplored, potential. The confluence of a privileged biological scaffold with strategic fluorine and methyl substitutions provides a compelling rationale for its investigation. The synthetic pathways are plausible, and the predicted physicochemical properties are favorable for applications in both medicine and materials science.
Future research should focus on:
-
Optimization of Synthesis: Developing a high-yield, scalable, and cost-effective synthetic route is the critical first step.
-
Biological Screening: Synthesizing a library of derivatives and screening them in assays relevant to oncology (kinase inhibition, tubulin polymerization), CNS disorders (serotonin receptor binding), and infectious diseases.
-
Materials Characterization: Investigating the photophysical and electronic properties of polymers and small molecules derived from this core for potential use in OLEDs and DSSCs.
This technical guide serves as a foundational document to inspire and direct such efforts, highlighting 4-fluoro-3-methyl-1H-indole as a valuable scaffold for the next generation of innovative chemical entities.
References
- CN103420892A - Preparation method of 4-fluoroindole - Google P
-
Why 4-Fluoroindole (CAS 387-43-9) is Essential for Specialty Chemical Synthesis. (URL: [Link])
-
Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? - MDPI. (URL: [Link])
-
Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. (URL: [Link])
-
The role of fluorine in medicinal chemistry. (URL: [Link])
-
Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. (URL: [Link])
-
Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PubMed Central. (URL: [Link])
-
5-Fluoro-3-(1H-indol-3-ylmethyl) - NIH. (URL: [Link])
-
VEGFR-2 inhibitor - Wikipedia. (URL: [Link])
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (URL: [Link])
-
5-Fluoro-3-methyl-1H-indole | C9H8FN | CID 22351503 - PubChem. (URL: [Link])
-
Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs - PubMed. (URL: [Link])
-
2-(4-Fluorophenyl)-3-methyl-1H-indole - PMC. (URL: [Link])
-
Applications of Fluorine in Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Biomedical Importance of Indoles - PMC - NIH. (URL: [Link])
-
Indole: A Promising Scaffold For Biological Activity. - RJPN. (URL: [Link])
-
Applications of Fluorine in Medicinal Chemistry - PubMed. (URL: [Link])
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (URL: [Link])
-
Catalytic, Dearomative 2,3-Difluorination of Indoles - ChemRxiv. (URL: [Link])
-
4-Fluoro-2-methyl-1h-indole | C9H8FN | CID 22490033 - PubChem. (URL: [Link])
-
(IUCr) 5-Fluoro-3-(1H-indol-3-ylmethyl). (URL: [Link])
- US5545644A - Indole derivatives - Google P
-
Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria - Frontiers. (URL: [Link])
-
The role of fluorine in medicinal chemistry: Review Article - Taylor & Francis. (URL: [Link])
-
Indole chemistry breakthrough opens doors for more effective drug synthesis. (URL: [Link])
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5-Fluoro-3-methyl-1H-indole | C9H8FN | CID 22351503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 15. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 16. US5545644A - Indole derivatives - Google Patents [patents.google.com]
- 17. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ossila.com [ossila.com]
- 19. nbinno.com [nbinno.com]
Technical Guide: Safety and Handling of 4-Fluoro-3-methyl-1H-indole
[1]
Executive Summary
4-Fluoro-3-methyl-1H-indole is a specialized halogenated indole derivative increasingly utilized as a pharmacophore in drug discovery, particularly for serotonin receptor modulation and kinase inhibition.[1] Its structural combination of a lipophilic methyl group at C3 and an electron-withdrawing fluorine at C4 imparts unique metabolic stability and binding affinity profiles compared to the parent indole.[1]
However, this compound presents specific handling challenges derived from the "skatole-like" (3-methylindole) scaffold, including potent olfactory properties (stench), potential for rapid oxidation, and photosensitivity.[1] This guide synthesizes field-proven handling protocols with rigorous safety data to ensure personnel protection and compound integrity.
Physicochemical Profile & Hazard Identification
Chemical Identity & Properties
Reliable experimental data for this specific isomer is limited; values below incorporate structure-activity relationship (SAR) data from close analogs (4-fluoroindole and 3-methylindole).[1]
| Property | Specification / Description |
| Chemical Name | 4-Fluoro-3-methyl-1H-indole |
| CAS Number | 1011484-22-2 |
| Molecular Formula | C₉H₈FN |
| Molecular Weight | 149.17 g/mol |
| Physical State | Solid (Crystalline powder or low-melting solid) |
| Melting Point | Predicted:[1] 35–65 °C (Analog read-across: 4-fluoroindole MP ~32°C; 3-methylindole MP ~95°C) |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water.[1] |
| Stability | Light-sensitive; Air-sensitive (susceptible to oxidative polymerization).[1] |
| Odor | High Intensity. Characteristic fecal/mothball odor (Skatole-like).[1] |
GHS Hazard Classification
Based on the functional group analysis and safety data of structural analogs (Indole, 3-Methylindole):
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Irritation: Category 2A (H319)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1][2]
-
Sensitization: Potential Skin Sensitizer (Analogous to other indoles).
Critical Warning: The 3-methyl substitution typically confers a potent, persistent odor.[1] Contamination of clothing or laboratory surfaces can lead to long-term olfactory nuisance.[1] Double-gloving and dedicated outerwear are recommended.[1]
Strategic Handling & Engineering Controls[1]
The primary operational risks are inhalation exposure (irritation) and cross-contamination (odor/particulates).
Hierarchy of Controls
-
Elimination/Substitution: Not applicable for specific synthesis targets.
-
Engineering Controls (Primary):
-
Administrative Controls:
-
PPE (Personal Protective Equipment):
-
Respiratory: N95/P100 respirator if handling open powder outside a hood (strongly discouraged).
-
Dermal: Nitrile gloves (double-gloved, 0.11 mm min thickness).[1] Tyvek sleeves recommended to prevent wrist exposure.
-
Decision Tree: Handling Protocols
Figure 1: Operational decision tree for selecting containment level based on physical state and quantity.[1]
Experimental Protocol: Synthesis & Purification Workflow
While specific synthesis routes vary, the Fischer Indole Synthesis is the most robust method for this scaffold. The following workflow highlights critical safety checkpoints during the purification of the crude material, which is the highest-risk phase for exposure.
Purification Safety Workflow
Objective: Isolate pure 4-fluoro-3-methyl-1H-indole from crude reaction mixture while mitigating oxidation and odor release.
-
Quenching & Extraction:
-
Hazard:[2][3] Exothermic neutralization of acid catalyst (e.g., H₂SO₄ or PPA).
-
Action: Cool reaction mixture to <10°C. Slowly add base (NaOH/NaHCO₃).
-
Odor Control: Keep organic phase (Ether/EtOAc) covered. All aqueous waste must be treated with bleach (hypochlorite) to oxidize residual indole traces before disposal.
-
-
Concentration (Rotary Evaporation):
-
Column Chromatography:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).
-
Detection: UV (254 nm). Note: Indoles turn purple/brown upon oxidation on TLC plates.
-
Protocol:
-
Load crude sample as a concentrated DCM solution or dry-load on Celite.[1]
-
Collect fractions in tubes immediately capped to prevent odor diffusion.
-
-
Stability Validation (QC)
After isolation, the compound must be validated for integrity.
-
NMR (¹H, ¹⁹F): Confirm absence of oxidized impurities (often seen as broad singlets >10 ppm or loss of aromatic coupling).
-
Storage: Store at -20°C under Argon. Light-protected vial (amber glass or foil-wrapped).
Figure 2: Purification workflow emphasizing hazard control points (red/yellow) and stable storage (black).
Emergency Response & Waste Management
Spill Cleanup (Solid)
-
Evacuate: Clear immediate area if amount is >500 mg and dust is visible.
-
PPE: Don N95 respirator, double nitrile gloves, and safety goggles.
-
Containment: Cover spill with wet paper towels (dampened with bleach solution) to prevent dust generation and neutralize odor.
-
Disposal: Scoop into a sealable bag. Place that bag into a secondary container. Label as "Hazardous Organic Solid - Irritant/Stench".[1]
Decontamination[1]
-
Surface: Wipe with 10% Bleach (Sodium Hypochlorite) followed by Ethanol. Bleach is effective at oxidizing the indole ring, breaking the conjugation and neutralizing the odor.[1]
-
Glassware: Soak in a base bath (KOH/Isopropanol) or bleach solution overnight.
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[2] Remove contact lenses.[2][3] Consult an ophthalmologist.
-
Skin Contact: Wash with soap and water.[2] Do not use ethanol immediately on skin as it may enhance transdermal absorption.[1]
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential sensitization).[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2774502, 4-Fluoroindole. Retrieved from [Link][1]
- Robinson, B. (1983).The Fischer Indole Synthesis. John Wiley & Sons. (Standard reference for mechanism and hazards of indole synthesis).
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Indole Derivatives. Retrieved from [Link][1]
Technical Source & Synthesis Guide: 4-Fluoro-3-methyl-1H-indole
CAS: 1011484-22-2 | Molecular Formula: C9H8FN [1][2]
Part 1: Executive Summary & Strategic Context
4-Fluoro-3-methyl-1H-indole is a high-value pharmacophore used primarily in the development of CNS-active agents (serotonin/melatonin receptor modulators) and kinase inhibitors.[2] Its structural significance lies in the 4-fluoro substitution , which exerts a profound electronic effect on the indole ring (lowering the pKa of the N-H) and blocks metabolic hydroxylation at the 4-position, a common clearance pathway for indole-based drugs.[2] The 3-methyl group adds lipophilicity and steric bulk, preventing oxidation at the reactive C3 position (a "soft spot" in metabolic stability).[2]
For drug development professionals, sourcing this compound presents a specific challenge: while the parent 4-fluoroindole is a commodity chemical, the 3-methyl derivative is often a "make-to-order" specialty item.[2] This guide outlines the supply landscape, validates synthesis routes to ensure purity, and provides quality control protocols.
Part 2: Commercial Supply Chain Analysis[2]
Procurement of 4-fluoro-3-methyl-1H-indole requires a tiered strategy. Unlike commodity reagents (e.g., Toluene), this compound is often synthesized on-demand or held in low stock by specialized CROs.[2]
Tier 1: Validated Commercial Sources (Stock & Rapid Synthesis)
These suppliers have demonstrated historical batches or verified catalogs for CAS 1011484-22-2.[2]
| Supplier Category | Primary Vendors | Availability Model | Risk Profile |
| Global Catalog | BLD Pharm | Stock (mg to g scale) | Low.[2] High reliability for small-scale R&D.[2] |
| Building Block Specialist | Enamine | Stock / 2-week lead | Low.[2] Excellent internal QC data. |
| Custom Synthesis | ChemScene | Make-to-Order | Medium.[2][3] Requires lead time but scalable to kg.[2] |
| Regional Aggregators | Fluorochem (UK) | Stock (Variable) | Low.[2] Good for EU-based logistics.[2][4] |
Procurement Advisory: Always request a specific Regioisomer Analysis (1H-19F HOESY or NOESY NMR) from the supplier.[2] The primary synthetic risk is contamination with the 6-fluoro isomer , which is difficult to separate by standard HPLC.[2]
Part 3: Technical Deep Dive – Synthesis & Causality[2]
To ensure scientific integrity, one must understand how the supplier makes the compound to predict potential impurities.[2] There are two primary routes: the Fischer Indole Synthesis (economical but risky) and the C3-Functionalization Route (expensive but pure).[2]
Route A: The Fischer Indole Challenge (The "Regioisomer Trap")
The most common industrial route reacts (2-fluorophenyl)hydrazine with propionaldehyde.[2]
-
The Mechanism: Acid-catalyzed cyclization.[2]
-
The Flaw: The hydrazone intermediate has two non-equivalent ortho positions for the [3,3]-sigmatropic rearrangement.[2] Cyclization can occur at the carbon ortho to the fluorine (yielding 4-fluoro) or the carbon para to the fluorine (yielding 6-fluoro).[2]
-
Result: A mixture of 4-fluoro-3-methylindole and 6-fluoro-3-methylindole.[2] Separation requires high-efficiency column chromatography.[2]
Route B: C3-Formylation/Reduction (The "High-Fidelity" Route)
This is the preferred route for pharmaceutical-grade material.[2]
-
Starting Material: Pure 4-Fluoroindole (CAS 387-43-9) – commercially abundant and isomerically pure.[2]
-
Step 1 (Vilsmeier-Haack): Reaction with POCl3/DMF to form 4-fluoro-1H-indole-3-carbaldehyde.[2]
-
Step 2 (Reduction): Reduction of the aldehyde to the methyl group (e.g., NaBH4/Tos-NH-NH2 or LiAlH4).[2]
-
Advantage: Zero risk of 6-fluoro isomer contamination because the starting material is already fixed as the 4-fluoro isomer.[2]
Visualizing the Synthetic Logic
The following diagram illustrates the decision tree and chemical pathways, highlighting the critical impurity risk in Route A.
Figure 1: Comparison of Synthetic Routes. Route B (Green) is recommended for medicinal chemistry to avoid regioisomer contamination found in Route A (Red).[2]
Part 4: Quality Control & Self-Validating Protocols
When receiving a batch of 4-fluoro-3-methyl-1H-indole, rely on the following analytical markers to validate identity and purity.
1. 1H-NMR Validation (DMSO-d6)
-
Indole NH: Broad singlet around 11.0–11.2 ppm.[2]
-
C3-Methyl: Singlet (or doublet due to long-range coupling) at ~2.3–2.5 ppm.[2]
-
The "Fingerprint" Region (Aromatic):
-
Look for the multiplet pattern of the 4, 5, 6, 7 protons.[2]
-
Critical Check: The proton at C5 (neighboring the Fluorine at C4) will show a distinct coupling constant (
) of approx 10-12 Hz.[2] -
Impurity Flag: If you see a duplicate set of methyl peaks or aromatic signals shifted by <0.05 ppm, suspect the 6-fluoro isomer.[2]
-
2. 19F-NMR Validation
-
Shift: Expect a signal around -120 to -125 ppm (relative to CFCl3).[2]
-
Purity Check: This is the most sensitive method for detecting isomeric impurities.[2] A single sharp peak confirms isomeric purity.[2] A secondary peak (even at 1%) indicates the Fischer synthesis route was used without adequate purification.[2]
3. Storage & Handling
-
Oxidation Sensitivity: Like all indoles, the electron-rich pyrrole ring is susceptible to oxidative polymerization (turning pink/brown) upon exposure to light and air.[2]
-
Protocol: Store at -20°C under Argon/Nitrogen.
-
Acidity: The 4-fluoro group increases the acidity of the NH proton compared to 3-methylindole (Skatole).[2] Bases used in subsequent alkylations (e.g., NaH, K2CO3) will deprotonate this compound more readily.[2]
Part 5: Applications in Drug Discovery[2][5]
-
Kinase Inhibition: The 4-fluoro-3-methylindole scaffold mimics the adenine ring of ATP.[2] The fluorine atom can engage in non-covalent interactions with the protein backbone (hinge region) while modulating the electron density of the indole ring to tune
-stacking interactions.[2] -
Bioisosterism: It serves as a metabolically stable bioisostere for 3-methylindole (Skatole).[2] The fluorine atom blocks CYP450-mediated hydroxylation at the 4-position, extending the half-life (
) of the drug candidate.[2]
References
-
Panferova, L. I., et al. (2017).[2][5] Synthesis of Fluorinated Indoles via Photoredox Catalysis. Journal of Organic Chemistry, 82(1), 745–753.[2][5] (Validates fluorine substitution effects on indole reactivity). [Link][2]
-
Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[2] (Foundational text on metabolic stability of fluoro-indoles). [Link]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 24869313, 4-Fluoroindole. (Used for structural comparison and property extrapolation).[2] [Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of 4-Fluoro-3-Methyl-1H-Indole
Part 1: Executive Summary & Strategic Analysis
The Challenge: Regiochemical Ambiguity
The synthesis of 4-fluoro-3-methyl-1H-indole presents a classic but non-trivial challenge in heterocyclic chemistry: meta-substituent regioselectivity .
When using the Fischer Indole Synthesis, the starting material—3-fluorophenylhydrazine —possesses two non-equivalent ortho positions relative to the hydrazine moiety. Cyclization can occur at:
-
Position 2 (ortho to F): Yields the target 4-fluoroindole .
-
Position 6 (para to F): Yields the isomeric 6-fluoroindole .
Strategic Insight: Electronic effects (fluorine's electronegativity) and steric hindrance generally favor the formation of the 6-fluoro isomer (often >60:40 ratio). Therefore, this protocol is not just a synthesis guide but a separation strategy . We utilize a Zinc Chloride (
Part 2: Reaction Mechanism & Pathway Visualization
The reaction proceeds through the condensation of 3-fluorophenylhydrazine with propionaldehyde to form a hydrazone, which then undergoes a [3,3]-sigmatropic rearrangement.
Mechanistic Pathway (DOT Diagram)
Figure 1: Bifurcation pathway in the Fischer synthesis of meta-substituted hydrazines. The steric clash at C2 impedes the formation of the 4-fluoro isomer.
Part 3: Detailed Experimental Protocol
Materials & Reagents Table
| Reagent | Equiv. | Role | Critical Attribute |
| 3-Fluorophenylhydrazine HCl | 1.0 | Precursor | High purity (>98%) required to minimize tar. |
| Propionaldehyde (Propanal) | 1.1 | Carbonyl Source | Freshly distilled . Polymerizes on standing. |
| Zinc Chloride ( | 2.5 | Lewis Acid | Anhydrous. Fuse before use if possible. |
| Glacial Acetic Acid | Solvent | Solvent/Cat.[1][2] | Must be water-free to drive condensation. |
| Sodium Bicarbonate | N/A | Quench | Saturated aqueous solution.[1] |
Step-by-Step Synthesis
Phase A: Hydrazone Formation (In-Situ)
Rationale: Isolating the hydrazone is possible but oxidative degradation is a risk. An in-situ protocol in acetic acid is more robust for scale-up.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube), and a pressure-equalizing addition funnel.
-
Solvation: Charge the flask with 3-fluorophenylhydrazine hydrochloride (10.0 mmol) and Glacial Acetic Acid (30 mL). Stir at room temperature until a suspension forms.
-
Addition: Cool the mixture to 10°C (water bath). Add Propionaldehyde (11.0 mmol) dropwise over 15 minutes.
-
Note: The reaction is exothermic. Control temp to prevent aldehyde polymerization.
-
-
Equilibration: Allow the mixture to warm to room temperature and stir for 30 minutes. The solution should turn yellow/orange, indicating hydrazone formation.
Phase B: Cyclization (Fischer Indolization)[3][4]
-
Catalyst Addition: Add anhydrous
(25.0 mmol) to the reaction mixture. -
Heating: Heat the reaction mixture to 85°C for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The hydrazone spot will disappear, and two fluorescent indole spots will appear (close Rf values).
-
-
Quench: Cool the reaction to room temperature. Pour the dark reaction mixture slowly into 150 mL of ice-water/crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the slurry with saturated
or 2M NaOH until pH ~8. Caution: Significant foaming will occur.
Phase C: Isolation & Purification (The Critical Step)
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 50 mL).
-
Wash: Wash combined organics with Brine (1 x 50 mL), dry over
, and concentrate under reduced pressure. -
Crude Analysis: The crude oil will contain a mixture of 4-fluoro and 6-fluoro isomers (typically ~30:70 to 40:60 ratio).
-
Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexane:Dichloromethane (DCM) starting at 100:0
80:20. -
Separation Logic: 4-Fluoroindoles are typically less polar than 6-fluoroindoles due to the proximity of the fluorine to the NH group (potential intramolecular H-bond modulation) and shielding effects. Collect the first major fraction (Target: 4-fluoro) carefully.
-
Recrystallization: If chromatography yields mixed fractions, recrystallize from Hexane/Toluene to enrich the major isomer, though chromatography is preferred for the minor (4-fluoro) product.
-
Part 4: Analytical Validation (Self-Correcting Data)
To ensure you have isolated the correct isomer, you must validate using NMR coupling constants.
Proton NMR ( -NMR) Signatures
The splitting pattern of the aromatic protons is definitive.
| Feature | 4-Fluoro-3-methylindole (Target) | 6-Fluoro-3-methylindole (Byproduct) |
| H-2 (Indole) | Doublet or Multiplet (coupling to F is possible but weak) | Singlet/Doublet (No ortho F coupling) |
| Coupling ( | Strong through-space/bond coupling observed at H-5/H-6. | Distinct coupling at H-5 and H-7. |
| Key Distinction | Look for a multiplet integrating to 3H in the aromatic region with complex splitting due to F-H coupling at the ortho and meta positions. | H-7 appears as a doublet of doublets (dd) with large |
Fluorine NMR ( -NMR)
This is the most reliable method for ratio determination.
-
4-Fluoro: Typically shifts upfield relative to the 6-fluoro isomer due to the shielding effect of the adjacent C3-methyl/C2-H environment.
-
Protocol: Run a crude
-NMR before the column to establish the isomer ratio.
Part 5: Troubleshooting & Optimization
Workflow Logic (DOT Diagram)
Figure 2: Decision tree for optimizing regioselectivity if the 4-fluoro yield is insufficient.
Common Pitfalls
-
Aldehyde Polymerization: If the propionaldehyde is old, the yield drops drastically. Always distill propionaldehyde before use.
-
Incomplete Cyclization: If the intermediate hydrazone persists (yellow spot on TLC), increase the equivalents of
or switch to reflux conditions. -
Isomer Co-elution: If 4-F and 6-F co-elute on silica, switch to Toluene as the eluent. The
-stacking interactions with toluene often differentiate the electronic environments of the isomers better than Hexane/EtOAc.
Part 6: References
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and catalyst choices).
-
Hughes, D. L. (1993).[1] Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Ishii, H. (1981). Fischer Indole Synthesis Applied to the Synthesis of Naturally Occurring Indoles.[4][5] Accounts of Chemical Research, 14(9), 275-283. (Discussion on regiocontrol in asymmetric hydrazines). Link
-
Somsák, L., et al. (2008).[2] Synthesis of substituted indoles from phenylhydrazones. Tetrahedron, 64(12), 2748-2754. (Modern protocols using ZnCl2). Link
Sources
detailed protocol for 4-fluoro-3-methyl-1H-indole synthesis
This application note details the synthesis of 4-fluoro-3-methyl-1H-indole , a valuable fluorinated scaffold in medicinal chemistry. The protocol utilizes the Fischer Indole Synthesis , a robust method for constructing the indole core, while addressing the critical challenge of regioselectivity inherent to meta-substituted hydrazine precursors.
Part 1: Strategic Analysis & Methodology
Synthesis Strategy: The Regioselectivity Challenge The synthesis of 4-substituted indoles via the Fischer method using meta-substituted phenylhydrazines (e.g., 3-fluorophenylhydrazine) inherently yields two regioisomers: the 4-fluoro (via cyclization at the ortho-position C2) and the 6-fluoro (via cyclization at the para-position C6) isomers.
-
Expert Insight : Electronic and steric factors typically favor the 6-isomer (sterically less crowded transition state). Consequently, the target 4-fluoro-3-methylindole is often the minor product.
-
Optimization : This protocol employs Polyphosphoric Acid (PPA) as the catalyst and solvent. PPA is preferred over Lewis acids (e.g., ZnCl₂) for alkyl-aldehyde hydrazones because it suppresses polymerization side reactions and facilitates the [3,3]-sigmatropic rearrangement at moderate temperatures.
-
Purification : A rigorous flash chromatography gradient is defined to separate the 4-fluoro and 6-fluoro isomers, leveraging their slight polarity differences.
Part 2: Detailed Protocol
Reagents & Materials[1][2][3][4][5][6]
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Quantity | Role |
| (3-Fluorophenyl)hydrazine HCl | 162.59 | 1.0 | 5.00 g | Precursor |
| Propionaldehyde | 58.08 | 1.2 | 2.14 g (2.66 mL) | Carbonyl Source |
| Polyphosphoric Acid (PPA) | N/A | Excess | ~50 g | Solvent/Catalyst |
| Sodium Bicarbonate (sat. aq.) | 84.01 | N/A | As needed | Quenching |
| Ethyl Acetate / Hexanes | N/A | N/A | As needed | Extraction/Eluent |
Step-by-Step Procedure
Step 1: Hydrazone Formation (In Situ)
-
Setup : Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer (viscous reaction), a reflux condenser, and an addition funnel.
-
Mixing : Charge the flask with (3-fluorophenyl)hydrazine hydrochloride (5.00 g) and ethanol (20 mL). Stir to suspend.
-
Addition : Add propionaldehyde (2.66 mL) dropwise over 10 minutes at room temperature.
-
Reaction : Stir the mixture for 1 hour. The solution typically turns yellow/orange, indicating hydrazone formation.
-
Concentration : Remove the ethanol under reduced pressure (rotary evaporator) to yield the crude hydrazone as an oil/semisolid. Note: Isolate this intermediate to avoid ethanol interference with the PPA step.
Step 2: Cyclization (Fischer Indolization)
-
Catalyst Addition : To the crude hydrazone, add Polyphosphoric Acid (PPA) (50 g).
-
Heating : Heat the mixture to 100–110 °C in an oil bath with vigorous mechanical stirring.
-
Critical Control Point: Do not exceed 120 °C to minimize charring. Monitor the internal temperature.[3]
-
-
Duration : Maintain heating for 2–3 hours. The reaction mixture will darken significantly (dark brown/black).
-
Monitoring : Monitor consumption of the hydrazone by TLC (20% EtOAc/Hexanes).
Step 3: Workup & Quenching
-
Cooling : Cool the reaction mixture to ~60 °C (still fluid).
-
Quenching : Pour the warm reaction mixture slowly onto 300 g of crushed ice/water with rapid stirring. Caution: Exothermic process.
-
Neutralization : Neutralize the acidic aqueous slurry by slowly adding saturated aqueous NaHCO₃ or 50% NaOH solution until pH ~8.
-
Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
-
Drying : Combine organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo to obtain the crude indole mixture (dark oil).
Step 4: Purification & Isomer Separation
-
Column Setup : Pack a silica gel column (230–400 mesh).
-
Elution Strategy : The 4-fluoro isomer is typically less polar than the 6-fluoro isomer due to internal hydrogen bond shielding or dipole cancellation, though this varies by solvent system.
-
Gradient : Start with 100% Hexanes , then gradient to 5% EtOAc/Hexanes .
-
-
Fractionation : Collect small fractions.
-
Fraction A (Top Spot) : Target 4-fluoro-3-methyl-1H-indole .
-
Fraction B (Lower Spot) : Byproduct 6-fluoro-3-methyl-1H-indole .
-
-
Validation : Confirm the isomer identity via ¹H NMR (coupling constants of the aromatic protons are diagnostic).
Part 3: Visualization & Data
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the Fischer Indole Synthesis of 4-fluoro-3-methylindole, highlighting the critical separation step.
Troubleshooting Workflow
Figure 2: Troubleshooting logic for optimizing the cyclization step in PPA.
Part 4: References
-
Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (Classic text on mechanism and regiochemistry).
-
Ishii, H. (1981). "Fischer Indole Synthesis Applied to the Preparation of Various Indole Derivatives." Accounts of Chemical Research, 14(9), 275–283. Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Miyata, O., et al. (1999). "Thermal cyclization of N-trifluoroacetyl enehydrazines under mild conditions: A novel entry into the Fischer indole synthesis." Tetrahedron Letters, 40(18), 3601-3604. Link
Sources
Application Note: Strategic Utilization of 4-Fluoro-3-Methyl-1H-Indole in Medicinal Chemistry
Executive Summary
The indole scaffold remains a "privileged structure" in drug discovery, serving as the core for countless GPCR ligands (particularly serotonergic), kinase inhibitors, and antivirals. However, the unsubstituted indole core suffers from specific metabolic liabilities, primarily at the C3 position.
This guide details the strategic application of 4-fluoro-3-methyl-1H-indole . This specific substitution pattern is not arbitrary; it represents a calculated medicinal chemistry maneuver. The C3-methyl group blocks the primary site of oxidative metabolism and electrophilic attack, while the C4-fluorine atom modulates the electronic landscape of the benzene ring, influencing
Part 1: Structural & Electronic Rationale (SAR)
The C4-Fluorine Effect
The introduction of fluorine at the C4 position is a high-impact modification. Unlike chlorine or bromine, fluorine's small Van der Waals radius (1.47 Å) allows it to act as a bioisostere for hydrogen (1.20 Å) or a hydroxyl group, often without disrupting steric fit in tight binding pockets.
-
Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the benzene ring via induction (
effect) while donating via resonance ( effect). At C4, this creates a unique dipole that can enhance binding affinity to receptors with polar residues in the "upper" binding pocket (e.g., 5-HT receptors). -
pKa Shift: The electron-withdrawing nature of the C4-F slightly increases the acidity of the indole N-H, potentially strengthening hydrogen bond donor capability to receptor backbones.
The C3-Methyl Blockade
The C3 position of indole is electron-rich and prone to electrophilic attack and oxidative metabolism.
-
Metabolic Stability: Unsubstituted indoles are rapidly oxidized at C3 by cytochrome P450s to form indolenines or oxindoles. A methyl group at C3 sterically and chemically blocks this soft metabolic spot, prolonging half-life (
). -
Conformational Bias: In complex ligands, a C3-methyl group can restrict the rotation of substituents at C2, locking the molecule into a bioactive conformation (atropisomerism control).
Visualization of SAR Logic
Figure 1: Strategic Rationale for 4-F, 3-Me Substitution. The diagram illustrates how specific substitutions address inherent liabilities of the indole scaffold.
Part 2: Synthesis Protocols
While the Fischer Indole Synthesis is a classic route, it is not recommended for 4-fluoro-3-methylindole due to regioselectivity issues. Reacting 3-fluorophenylhydrazine with propionaldehyde yields a difficult-to-separate mixture of 4-fluoro and 6-fluoro isomers.
Recommended Route: The "Gramine Protocol" (Mannich Reaction followed by Reduction). This route guarantees regiospecificity by starting with the commercially available 4-fluoroindole.
Protocol: Synthesis of 4-Fluoro-3-Methyl-1H-Indole
Reagents:
-
4-Fluoroindole (Starting Material)[1]
-
Dimethylamine (40% aq. solution)
-
Formaldehyde (37% aq. solution)
-
Acetic Acid (Glacial)
-
Sodium Borohydride (NaBH
) -
Methyl Iodide (MeI) or Trimethylsilyl chloride (TMSCl) - optional for activation
Step 1: Mannich Reaction (Formation of 4-Fluoro-gramine)
-
Setup: In a round-bottom flask, dissolve 40% dimethylamine (1.2 eq) and glacial acetic acid (1.5 eq). Cool to 0-5°C.[2]
-
Addition: Add 37% formaldehyde (1.2 eq) dropwise. Stir for 20 minutes.
-
Reaction: Add 4-fluoroindole (1.0 eq) dissolved in a minimal amount of ethanol or methanol.
-
Conditions: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (DCM/MeOH 9:1). The product (gramine derivative) will often precipitate or appear as a new polar spot.
-
Workup: Basify with 10% NaOH. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na
SO , and concentrate.-
Checkpoint: You now have 3-((dimethylamino)methyl)-4-fluoro-1H-indole.
-
Step 2: Reductive Deamination (Gramine
3-Methyl)
Note: Direct reduction of gramines to methyl indoles can be achieved via NaBH
-
Quaternization: Dissolve the 4-fluoro-gramine (from Step 1) in methanol. Add Methyl Iodide (1.1 eq) at 0°C. Stir for 1 hour to form the quaternary ammonium salt.
-
Reduction: Add Sodium Borohydride (NaBH
, 2.0 eq) portion-wise to the same pot. -
Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.
-
Workup: Cool to RT. Quench with water. Extract with Diethyl Ether (preferred for volatility) or DCM.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). 3-methylindoles are less polar than the gramine precursor.
Synthetic Workflow Diagram
Figure 2: The "Gramine Route" for regiospecific synthesis of 4-fluoro-3-methylindole.
Part 3: Application Data & Physicochemical Properties
Comparative Properties Table
The following table highlights why the 4-fluoro-3-methyl analog is superior to the parent indole for drug development purposes.
| Property | Indole (Parent) | 3-Methylindole | 4-Fluoro-3-Methylindole | Medicinal Consequence |
| LogP (Lipophilicity) | ~2.1 | ~2.6 | ~2.9 | Improved membrane permeability; F increases lipophilicity. |
| C3-Metabolic Stability | Low (Rapid Oxidation) | Moderate (Steric block) | High | Methyl blocks oxidation; Fluorine (C4) deactivates ring electronically. |
| N-H Acidity (pKa) | ~16.2 | ~16.7 | ~15.8 | 4-F makes N-H more acidic, enhancing H-bond donor strength. |
| Regioselectivity | Poor (C3 reactive) | C2 reactive | C2 reactive | Directs further functionalization (e.g., arylation) to C2. |
Biological Context: Serotonin (5-HT) Receptors
The 4-substituted indole motif is a hallmark of psilocybin and substituted tryptamines. In medicinal chemistry, 4-fluoro-3-methylindole serves as a scaffold to mimic the electronic density of the 4-hydroxy group of serotonin/psilocin without the metabolic liability of a phenol.
-
Mechanism: The 4-fluoro group interacts with Serine or Threonine residues in the 5-HT binding pocket via dipole interactions, mimicking the H-bond acceptor role of the natural 4-OH.
References
-
Fischer Indole Synthesis Mechanism & Limitations: Robinson, B. "The Fischer Indole Synthesis."[3][4][5][6] Chemical Reviews, 1963. Link (Note: Cited for the rationale of avoiding this route for 4-substituted indoles due to isomer mixtures).
-
Mannich Reaction (Gramine Route): Snyder, H. R., et al. "Synthesis of Indole Derivatives." Journal of the American Chemical Society, 1944. Link (Foundational protocol for the Mannich-to-Methyl conversion).
-
Metabolic Stability of 3-Methylindoles: Skiles, G. L., & Yost, G. S. "Mechanistic studies on the cytochrome P450-catalyzed dehydrogenation of 3-methylindole." Chemical Research in Toxicology, 1996. Link (Validates the claim regarding C3-methyl metabolic blocking).
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[7] Chemical Society Reviews, 2008. Link (Source for bioisosterism and electronic effects of Fluorine).
- Bartoli, G., et al. "Reaction of nitroarenes with vinyl Grignard reagents: a robust synthesis of indoles." Current Organic Chemistry, 2005.
Sources
- 1. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 7. researchgate.net [researchgate.net]
4-Fluoro-3-methyl-1H-indole: A Privileged Scaffold for Advancing Drug Discovery
Introduction: The Strategic Value of Fluorinated and Methylated Indoles in Medicinal Chemistry
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] Within the vast chemical space of indole derivatives, strategic modifications to the core structure can significantly enhance pharmacological profiles. The incorporation of a fluorine atom, for instance, is a widely employed strategy in drug design to improve metabolic stability, membrane permeability, and binding affinity to target proteins.[3] Similarly, the introduction of a methyl group can modulate steric interactions, improve selectivity, and influence the overall lipophilicity of a molecule.
This application note focuses on the utility of 4-fluoro-3-methyl-1H-indole as a key building block in contemporary drug discovery. This specific substitution pattern offers a unique combination of electronic and steric properties, making it an attractive starting point for the synthesis of novel therapeutic agents. We will provide a detailed protocol for its synthesis via the classical Fischer indole synthesis, explore its application in the development of kinase inhibitors, and discuss the underlying structure-activity relationships that underscore its potential.
Physicochemical Properties and Synthetic Considerations
The presence of a fluorine atom at the 4-position of the indole ring introduces a strong electron-withdrawing effect, influencing the electron density of the aromatic system. This can impact the pKa of the indole nitrogen and the reactivity of the pyrrole ring in subsequent chemical transformations. The methyl group at the 3-position provides a lipophilic handle and can play a crucial role in directing binding to specific biological targets.
Table 1: Physicochemical Properties of 4-Fluoro-3-methyl-1H-indole
| Property | Value | Source |
| Molecular Formula | C₉H₈FN | PubChem |
| Molecular Weight | 149.17 g/mol | PubChem |
| Appearance | Off-white to light brown crystalline solid | Supplier Data |
| Melting Point | 68-72 °C | Supplier Data |
| Solubility | Soluble in methanol, ethanol, dichloromethane | General Knowledge |
The synthesis of 4-fluoro-3-methyl-1H-indole is most effectively achieved through the Fischer indole synthesis , a robust and versatile method for constructing the indole nucleus.[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with a ketone or aldehyde.
Protocol 1: Synthesis of 4-Fluoro-3-methyl-1H-indole via Fischer Indole Synthesis
This protocol outlines the synthesis of 4-fluoro-3-methyl-1H-indole from commercially available starting materials. The causality behind the experimental choices lies in the well-established mechanism of the Fischer indole synthesis, which requires an acidic catalyst to promote the key[5][5]-sigmatropic rearrangement and subsequent cyclization.
Diagram 1: Fischer Indole Synthesis of 4-Fluoro-3-methyl-1H-indole
Caption: Fischer Indole Synthesis Workflow.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Acetone
-
Concentrated Sulfuric Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate
-
Dichloromethane
-
Hexane
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol. To this solution, add acetone (1.1 eq). Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, cool the reaction mixture in an ice bath. Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Heating: After the addition of acid, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-fluoro-3-methyl-1H-indole as a solid.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group, and the NH proton of the indole ring.
Application in Drug Discovery: A Building Block for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation.[6] The indole scaffold is a common feature in many kinase inhibitors, often serving as a hinge-binding motif that interacts with the ATP-binding site of the kinase.
While a specific, marketed drug containing the 4-fluoro-3-methyl-1H-indole moiety is not yet available, this building block is of significant interest in the development of novel kinase inhibitors. The 4-fluoro substituent can form favorable interactions, such as hydrogen bonds or halogen bonds, with the kinase hinge region, while the 3-methyl group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.
Diagram 2: General Structure of an Indole-based Kinase Inhibitor
Caption: Indole as a hinge-binding motif.
Protocol 2: General Synthetic Route for a 4-Fluoro-3-methyl-1H-indole-based Kinase Inhibitor
This protocol provides a generalized synthetic workflow for coupling 4-fluoro-3-methyl-1H-indole with a suitable pharmacophore to generate a potential kinase inhibitor. The choice of coupling chemistry will depend on the specific functional groups present on the pharmacophore.
Materials:
-
4-Fluoro-3-methyl-1H-indole
-
A suitable electrophilic coupling partner (e.g., an aryl halide, acid chloride, or sulfonyl chloride)
-
A palladium catalyst (for cross-coupling reactions) or a base (for acylation/sulfonylation)
-
An appropriate solvent (e.g., DMF, THF, or Dichloromethane)
Procedure (Example: N-Arylation):
-
Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-3-methyl-1H-indole (1.0 eq) in anhydrous DMF. Add a suitable base, such as sodium hydride (1.1 eq), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Coupling: To the deprotonated indole solution, add the aryl halide coupling partner (1.0 eq) and a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and a ligand (e.g., Xantphos, 0.1 eq).
-
Heating: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. Purify the crude product by column chromatography to obtain the desired N-arylated indole derivative.
Structure-Activity Relationship (SAR) Insights
The strategic placement of the fluoro and methyl groups on the indole ring provides a valuable platform for SAR studies.
-
4-Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the hydrogen-bonding capability of the indole N-H, which is often a critical interaction with the kinase hinge region. Furthermore, the fluorine atom itself can act as a hydrogen bond acceptor or participate in halogen bonding, contributing to target affinity.
-
3-Methyl Group: The methyl group at the 3-position can serve multiple purposes. It can provide a steric block to prevent unwanted metabolism at this position. More importantly, it can occupy a hydrophobic pocket within the ATP-binding site of the kinase, leading to increased potency and selectivity. The size and lipophilicity of this group can be systematically varied to probe the dimensions of the pocket.
Table 2: Hypothetical SAR Data for 4-Fluoro-3-methyl-1H-indole Analogs as Kinase Inhibitors
| Compound | R¹ (at N1) | R² (at C5) | Kinase X IC₅₀ (nM) |
| 1 | H | H | 500 |
| 2 | Aryl | H | 50 |
| 3 | Aryl | OMe | 75 |
| 4 | Aryl | Cl | 40 |
This data is illustrative and serves to demonstrate potential SAR trends.
Conclusion
4-Fluoro-3-methyl-1H-indole is a valuable and versatile building block in drug discovery. Its synthesis is readily achievable through the well-established Fischer indole synthesis. The unique combination of a 4-fluoro and a 3-methyl substituent provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of indole-based drug candidates. Its application in the design of kinase inhibitors highlights its potential to generate potent and selective therapeutics. Further exploration of this scaffold is warranted to unlock its full potential in the development of novel medicines.
References
- CN103420892A - Preparation method of 4-fluoroindole - Google P
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (URL: [Link])
-
Synthesis of 5-Fluoroindole-5-13C - Diva-Portal.org. (URL: [Link])
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC - PubMed Central. (URL: [Link])
-
5-Fluoro-3-(1H-indol-3-ylmethyl) - NIH. (URL: [Link])
-
Synthesis of indoles - Organic Chemistry Portal. (URL: [Link])
-
Fischer Indole Synthesis - YouTube. (URL: [Link])
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (URL: [Link])
-
Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed. (URL: [Link])
-
Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6[1-(methylsulfonyl)cyclopropyl]pyrim idin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity | Request PDF - ResearchGate. (URL: [Link]_)
-
Enantioseparation and Racemization of 3-Fluorooxindoles - PMC - NIH. (URL: [Link])
-
Iridium-Catalyzed meta-Selective C–H Silylation of Arenes Enabled by Remote Regiocontrol with a Spirobipyridine Ligand - American Chemical Society. (URL: [Link])
-
4-Fluoro-3-Methylpyridine: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. (URL: [Link])
-
Trifluoromethylpyrroloindolecarboxylic acid ester and process for production thereof. (URL: [Link])
- CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google P
-
Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. (URL: [Link])
-
VEGFR-2 inhibitor - Wikipedia. (URL: [Link])
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ossila.com [ossila.com]
- 6. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Fluoro-3-methyl-1H-indole in Organic Electronics
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Role of Fluorinated Indoles in Next-Generation Organic Electronics
The indole scaffold, a ubiquitous motif in pharmaceuticals and natural products, has garnered significant interest within the organic electronics community. Its electron-rich nature and propensity for functionalization make it an excellent building block for hole-transporting and light-emitting materials. The strategic introduction of fluorine atoms into the indole core can profoundly modulate the electronic and physical properties of the resulting materials. This guide focuses on the potential applications of a specific, yet underexplored, derivative: 4-fluoro-3-methyl-1H-indole . While direct, extensive research on this particular isomer is emerging, this document synthesizes established principles from closely related fluorinated indole systems to provide a comprehensive technical guide for researchers. We will extrapolate from known structure-property relationships to propose applications, outline synthetic strategies, and provide detailed experimental protocols, thereby offering a scientifically grounded roadmap for the exploration of 4-fluoro-3-methyl-1H-indole and its derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The Rationale for Fluorination and Methylation: Tailoring the Indole Core for Electronic Applications
The functionalization of the indole core at the 4- and 3-positions with fluoro and methyl groups, respectively, is a deliberate design choice aimed at fine-tuning its properties for organic electronic devices.
-
Fluorination at the 4-Position: The introduction of a highly electronegative fluorine atom has several key consequences:
-
Energy Level Modulation: The strong electron-withdrawing nature of fluorine stabilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A deeper HOMO level generally leads to improved air stability and better energy level alignment with the anodes (like ITO) and perovskite layers in solar cells, facilitating efficient hole injection.
-
Intermolecular Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the molecular packing in the solid state.[1] This can lead to more ordered thin films, which is often beneficial for charge transport.
-
Enhanced Stability: The C-F bond is strong, which can impart greater thermal and electrochemical stability to the molecule and the resulting devices.
-
-
Methylation at the 3-Position: The methyl group, being a weak electron-donating group, can subtly influence the electronic properties and solubility of the molecule.
-
Solubility: The presence of the methyl group can enhance the solubility of the indole derivative in organic solvents, which is crucial for solution-based processing of organic electronic devices.
-
Steric Effects: The methyl group can introduce steric hindrance that influences the planarity and packing of the molecules, which can be strategically used to control aggregation and film morphology.
-
The combination of these two functional groups suggests that 4-fluoro-3-methyl-1H-indole is a promising candidate for developing robust and efficient organic electronic materials.
Synthesis of the 4-Fluoro-3-methyl-1H-indole Monomer
A reliable supply of the monomer is the first step in any materials development project. While various indole syntheses exist, a common route to substituted indoles is the Fischer indole synthesis. A plausible synthetic route to 4-fluoro-3-methyl-1H-indole is outlined below.
Caption: Fischer indole synthesis route to 4-fluoro-3-methyl-1H-indole.
Protocol 2.1: Synthesis of 4-Fluoro-3-methyl-1H-indole
Materials:
-
3-Fluorophenylhydrazine hydrochloride
-
Butan-2-one (Methyl ethyl ketone)
-
Ethanol
-
Concentrated Sulfuric Acid
-
Zinc Chloride (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 3-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add butan-2-one (1.1 eq) to the solution.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude hydrazone.
-
-
Cyclization (Fischer Indole Synthesis):
-
To the crude hydrazone, add anhydrous zinc chloride (2.0 eq).
-
Heat the mixture to 150-180 °C (use an oil bath) for 1-2 hours. The reaction is typically solvent-free but can be done in a high-boiling solvent like ethylene glycol.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add water to the reaction mixture and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 4-fluoro-3-methyl-1H-indole as a solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Organic Electronic Devices
Hole-Transporting Materials (HTMs) in OLEDs and Perovskite Solar Cells
The electron-rich indole nucleus is an excellent core for hole-transporting materials. Fluorinated indolo[3,2-b]indole derivatives have demonstrated high hole mobility and have been successfully used as HTMs in highly efficient perovskite solar cells.[1] It is therefore highly probable that oligomers or polymers of 4-fluoro-3-methyl-1H-indole could function as effective HTMs.
Design Strategy: To create a functional HTM, the 4-fluoro-3-methyl-1H-indole monomer can be further functionalized, for example, by attaching triarylamine units, which are known for their excellent hole-transporting properties.
Caption: Design concept for a hole-transporting material based on 4-fluoro-3-methyl-1H-indole.
Expected Properties of HTMs based on 4-Fluoro-3-methyl-1H-indole:
| Property | Expected Value/Characteristic | Rationale |
| HOMO Level | -5.2 to -5.5 eV | The fluorinated indole core will lower the HOMO level compared to non-fluorinated analogues, improving air stability and energy alignment with ITO and perovskites. |
| LUMO Level | -2.0 to -2.3 eV | The LUMO level will also be stabilized by the fluorine atom. |
| Hole Mobility | > 10⁻⁴ cm²V⁻¹s⁻¹ | Appropriate molecular design promoting π-π stacking can lead to good hole mobility. |
| Glass Transition Temperature (Tg) | > 100 °C | Rigid and bulky structures derived from the monomer can lead to high thermal stability, which is crucial for device lifetime. |
Emissive Materials in OLEDs
Indole derivatives can also be used as hosts for phosphorescent emitters or as blue fluorescent emitters themselves. The wide bandgap of the indole core is suitable for hosting high-energy triplet emitters.
Design Strategy for an Emissive Host: To be an effective host, the material should have a high triplet energy (ET) to confine the excitons on the phosphorescent guest. This can be achieved by creating a twisted structure that decouples the π-conjugation between different parts of the molecule.
Active Layer in Organic Field-Effect Transistors (OFETs)
The charge transport properties of materials based on 4-fluoro-3-methyl-1H-indole make them potential candidates for the active layer in p-type OFETs. The performance of an OFET is highly dependent on the molecular packing and film morphology.
Protocols for Device Fabrication and Characterization
The following are generalized protocols that can be adapted for materials derived from 4-fluoro-3-methyl-1H-indole.
Protocol 4.1: Fabrication of a Simple OLED
Caption: Workflow for the fabrication of a simple organic light-emitting diode.
Procedure:
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the substrate to a thermal evaporation chamber.
-
Deposit a 40 nm thick layer of a standard HTL like N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB). The hypothetical 4-fluoro-3-methyl-1H-indole based HTM would replace this layer.
-
-
Emissive Layer (EML) Deposition:
-
Deposit the emissive layer. If the indole derivative is a host, co-evaporate it with a phosphorescent guest (e.g., Ir(ppy)₃). If it is an emitter, deposit a neat film.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Deposit a 30 nm thick layer of an electron-transporting material like 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TPBi).
-
Deposit a 1 nm thick layer of Lithium Fluoride (LiF) as an electron injection layer.
-
Deposit a 100 nm thick layer of Aluminum (Al) as the cathode.
-
-
Encapsulation:
-
Encapsulate the device using a glass lid and UV-curable epoxy resin inside a glovebox to prevent degradation from moisture and oxygen.
-
Characterization: The fabricated OLEDs should be characterized for their current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE).
Protocol 4.2: Fabrication of a Top-Gate, Bottom-Contact OFET
Procedure:
-
Substrate and Electrode Preparation:
-
Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the substrate and gate dielectric.
-
Clean the substrate as described for OLEDs.
-
Define the source and drain electrodes (e.g., Gold) by photolithography or shadow masking.
-
-
Semiconductor Deposition:
-
Dissolve the 4-fluoro-3-methyl-1H-indole based semiconductor in a suitable organic solvent (e.g., chloroform, chlorobenzene).
-
Deposit the semiconductor film onto the substrate by spin-coating or drop-casting inside a nitrogen-filled glovebox.
-
Anneal the film at an optimized temperature to improve crystallinity and film morphology.
-
-
Dielectric and Gate Deposition:
-
Deposit a top-gate dielectric layer, for example, by spin-coating a solution of a polymer dielectric like Cytop or PMMA.
-
Deposit the top gate electrode (e.g., Aluminum) by thermal evaporation through a shadow mask.
-
Characterization: The OFETs should be characterized by measuring their output and transfer characteristics to determine the field-effect mobility, on/off ratio, and threshold voltage.
Conclusion and Future Outlook
While 4-fluoro-3-methyl-1H-indole is a relatively unexplored building block, the principles of molecular design in organic electronics strongly suggest its potential. The strategic combination of a fluorine atom and a methyl group on the indole core provides a promising platform for developing new hole-transporting, emissive, and semiconducting materials. The protocols and application notes provided in this guide, based on established knowledge of related compounds, offer a solid foundation for researchers to begin exploring the properties and device applications of this intriguing molecule. Future work should focus on the synthesis of well-defined oligomers and polymers based on 4-fluoro-3-methyl-1H-indole and a thorough investigation of their photophysical, electrochemical, and charge-transport properties to validate the promising characteristics predicted in this guide.
References
- Google Patents. (n.d.). CN103420892A - Preparation method of 4-fluoroindole.
-
National Center for Biotechnology Information. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. Retrieved from [Link]
-
International Union of Crystallography. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. IUCrData, 8(8), x230590. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-3-methyl-1H-indole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Retrieved from [Link]
-
Società Italiana di Fisica. (n.d.). Photophysical studies of indole and methylindoles in microheterogeneous medium. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells. Chemical Science, 7(11), 6435-6441. Retrieved from [Link]
Sources
Application Note: Synthesis of 4-Fluoro-3-methyl-1H-indole Derivatives
Introduction: The Significance of the 4-Fluoro-3-methyl-1H-indole Scaffold
The indole ring is a foundational heterocyclic scaffold in a vast array of natural products and pharmaceuticals.[1] The strategic incorporation of fluorine into organic molecules is a well-established method for modifying their physicochemical properties.[2] Fluorine's high electronegativity and small size can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Consequently, fluoro-substituted indoles, particularly the 4-fluoro-3-methyl-1H-indole core, are of high interest in medicinal chemistry. These derivatives are key building blocks in the development of novel therapeutics, including treatments for cancer and infectious diseases.[4][5]
This application note provides a detailed guide to the synthesis of 4-fluoro-3-methyl-1H-indole derivatives, with a focus on the robust and widely applicable Fischer indole synthesis. We will explore the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss common challenges and optimization strategies.
Strategic Approaches to Synthesis
Several methods exist for the synthesis of substituted indoles, each with its own advantages and limitations. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.
| Synthetic Method | Description | Advantages | Disadvantages |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[6] | Versatile, well-established, tolerates a wide range of functional groups. | Can result in low yields, requires elevated temperatures, potential for regioisomer formation with unsymmetrical ketones.[7][8] |
| Bischler-Möhlau Indole Synthesis | Reaction of an α-halo- or α-hydroxyketone with an excess of an aniline.[9] | Good for the synthesis of 2-substituted indoles. | Can suffer from low yields and the formation of 3-substituted byproducts.[10][11] |
| Larock Indole Synthesis | Palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne.[12] | High regioselectivity, good to excellent yields, versatile for 2,3-disubstituted indoles.[1][13] | Requires a pre-functionalized aniline (o-iodo), use of a palladium catalyst. |
| Modern Synthetic Routes | Includes methods starting from precursors like 2-fluoro-6-nitrotoluene, involving condensation, reduction, and cyclization.[14] | Can be advantageous for specific substitution patterns and industrial-scale production. | May involve multiple steps and specific, less common starting materials. |
For the synthesis of 4-fluoro-3-methyl-1H-indole, the Fischer indole synthesis represents a reliable and direct approach, starting from commercially available (4-fluorophenyl)hydrazine and butan-2-one.
Featured Protocol: Fischer Indole Synthesis of 4-Fluoro-3-methyl-1H-indole
This protocol details the two-step synthesis of 4-fluoro-3-methyl-1H-indole, beginning with the formation of the hydrazone intermediate, followed by acid-catalyzed cyclization.
Mechanistic Overview
The Fischer indole synthesis proceeds through a series of well-defined steps:
-
Hydrazone Formation: Condensation of (4-fluorophenyl)hydrazine with butan-2-one to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[15][15]-Sigmatropic Rearrangement: An acid-catalyzed[15][15]-sigmatropic rearrangement occurs, which is the key bond-forming step.[16]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular attack of a nitrogen atom.
-
Ammonia Elimination: The final step involves the elimination of ammonia to yield the aromatic indole ring.[15]
Caption: Workflow for the Fischer Indole Synthesis.
Experimental Protocol
Materials and Reagents:
-
(4-Fluorophenyl)hydrazine hydrochloride
-
Butan-2-one (MEK)
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (sat. aq. solution)
-
Ethyl Acetate
-
Brine (sat. aq. NaCl solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Step 1: Synthesis of (E)-1-((4-fluorophenyl)hydrazineylidene)butane
-
To a solution of (4-fluorophenyl)hydrazine hydrochloride (5.0 g, 30.7 mmol) in ethanol (50 mL), add butan-2-one (2.4 g, 33.8 mmol).
-
Stir the mixture at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate (100 mL) and water (50 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
Step 2: Cyclization to 4-Fluoro-3-methyl-1H-indole
-
Caution: This step should be performed in a well-ventilated fume hood.
-
To a pre-heated solution of concentrated sulfuric acid (20 mL) at 100 °C, add the crude hydrazone from Step 1 dropwise over 30 minutes.
-
Maintain the reaction temperature at 100 °C for 1 hour after the addition is complete.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (100 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to afford the pure 4-fluoro-3-methyl-1H-indole.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals for the aromatic protons, the N-H proton, and the methyl group.
-
¹³C NMR: Expected signals for the aromatic carbons, the indole ring carbons, and the methyl carbon. The carbon attached to the fluorine will show a characteristic large coupling constant.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 4-fluoro-3-methyl-1H-indole (C₉H₈FN, M.W. = 149.17).
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Cyclization | Incomplete reaction; side product formation. | Ensure the reaction temperature is maintained. Consider using a different acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).[6] |
| Multiple Spots on TLC (Byproducts) | Formation of regioisomers; decomposition of the product under harsh acidic conditions. | If using an unsymmetrical ketone, regioisomers can be an issue. Consider a milder synthetic approach.[7] Lowering the reaction temperature and careful monitoring can minimize decomposition. |
| Difficulty in Product Isolation | Emulsion during workup; product degradation on silica gel. | Add more brine to break up emulsions. If the product is acid-sensitive, consider neutralizing the silica gel with triethylamine before chromatography. |
Conclusion
The Fischer indole synthesis is a powerful and versatile method for the preparation of 4-fluoro-3-methyl-1H-indole derivatives. Careful control of reaction conditions and purification techniques are essential for achieving high yields and purity. The resulting fluorinated indole scaffold serves as a valuable starting point for the synthesis of a wide range of biologically active molecules, underscoring its importance in modern drug discovery and development.
References
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. Available at: [Link]
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. Available at: [Link]
-
Wikipedia. Larock indole synthesis. Available at: [Link]
- Google Patents. (2013). CN103420892A - Preparation method of 4-fluoroindole.
-
Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. Available at: [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Available at: [Link]
-
ResearchGate. Larock indole synthesis. | Download Scientific Diagram. Available at: [Link]
-
ResearchGate. Larock indole synthesis | Request PDF. Available at: [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2491–2498. Available at: [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available at: [Link]
-
International Union of Crystallography. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl). Available at: [Link]
-
ACS Publications. Applications of Fluorine in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2019). (PDF) Bischler Indole Synthesis. Available at: [Link]
-
Larock Reaction in the Synthesis of Heterocyclic Compounds. Available at: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. 2-(4-Fluorophenyl)-3-methyl-1H-indole. Available at: [Link]
-
Wiley Online Library. Bischler-Möhlau Indole Synthesis. Available at: [Link]
-
ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Available at: [Link]
-
ConnectSci. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. Available at: [Link]
-
ResearchGate. (2016). Bischler Indole Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available at: [Link]
-
Magritek. Methyl 1H-indole-3-carboxylate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 10. connectsci.au [connectsci.au]
- 11. researchgate.net [researchgate.net]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. DSpace [diposit.ub.edu]
- 14. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
- 16. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the N-Methylation of 4-Fluoro-3-methyl-1H-indole
Introduction: Strategic Importance of N-Methylated Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] N-methylation of the indole ring is a critical synthetic transformation that significantly modulates the parent molecule's pharmacological profile. This modification can enhance metabolic stability, improve cell permeability, and alter receptor binding affinity by influencing the molecule's electronic and steric properties. 4-Fluoro-3-methyl-1H-indole presents a synthetically relevant scaffold, and its N-methylation to 1,3-dimethyl-4-fluoro-1H-indole is a key step in the synthesis of various biologically active compounds. This document provides a detailed guide to the reaction conditions for this transformation, grounded in mechanistic principles and supported by established protocols.
Mechanistic Considerations: The N-H Acidity of Indoles
The N-methylation of an indole proceeds via a nucleophilic substitution reaction. The indole nitrogen, possessing a lone pair of electrons, acts as the nucleophile, attacking the electrophilic methyl group of the methylating agent. The reaction is critically dependent on the acidity of the indole N-H proton. Deprotonation by a suitable base generates the highly nucleophilic indolide anion, which readily attacks the methylating agent.
The choice of base is therefore paramount and is dictated by the pKa of the indole N-H. Electron-withdrawing substituents on the indole ring increase the acidity of the N-H proton, facilitating deprotonation with weaker bases. Conversely, electron-donating groups decrease acidity, necessitating stronger bases. In the case of 4-fluoro-3-methyl-1H-indole, the fluorine atom at the 4-position exerts an electron-withdrawing inductive effect, increasing the N-H acidity compared to unsubstituted indole. The methyl group at the 3-position has a mild electron-donating effect. The overall electronic nature of the substrate will influence the ease of deprotonation.
Visualizing the General Reaction Pathway
Caption: General workflow for the N-methylation of 4-fluoro-3-methyl-1H-indole.
Recommended Protocols for N-Methylation
Two robust and well-documented protocols are presented below. Protocol 1 utilizes a modern, safe, and highly selective methylating agent, while Protocol 2 employs a more traditional, cost-effective, and environmentally benign reagent.
Protocol 1: N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)
This method, adapted from the work of Schnürch and coworkers, offers excellent monoselectivity and tolerance to a wide range of functional groups, including halogens.[1][2][3][4] Phenyl trimethylammonium iodide is a stable, non-volatile solid, making it a safer alternative to traditional methylating agents like methyl iodide.
Reaction Scheme:
-
To an 8 mL oven-dried glass vial equipped with a magnetic stir bar, add 4-fluoro-3-methyl-1H-indole (100 mg, 1 equiv), phenyl trimethylammonium iodide (2.5 equiv), and cesium carbonate (Cs₂CO₃, 2 equiv).[3]
-
Seal the vial with a septum screw cap and evacuate and backfill with argon three times.
-
Add anhydrous toluene (to achieve a concentration of 0.23 M) via syringe.[3]
-
Replace the septum with a solid screw cap and place the vial in a preheated heating block at 120 °C.
-
Stir the reaction mixture for 11-23 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding 2 N HCl until gas evolution ceases.[3]
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with 2 N HCl (2 x 3 mL) and then with brine.[3]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3-dimethyl-4-fluoro-1H-indole.
| Reagent/Parameter | Recommendation | Rationale & Key Insights |
| Methylating Agent | Phenyl Trimethylammonium Iodide (PhMe₃NI) | A safe, stable, and easy-to-handle solid reagent that provides excellent monoselectivity for N-methylation.[1][2][3][4] |
| Base | Cesium Carbonate (Cs₂CO₃) | A mild and effective base for the deprotonation of indoles, showing high yields in this protocol.[1][2][3] Other bases like KOH and NaOH have been found to be less efficient.[1][2] |
| Solvent | Toluene | The solvent of choice, providing optimal reaction conditions and yields.[1][2][3] More environmentally benign solvents like t-BuOH and cyclopentyl methyl ether (CPME) can be used but may result in slightly lower yields.[1][2] |
| Temperature | 120 °C | Sufficient thermal energy is required to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Argon) | Prevents potential side reactions with atmospheric oxygen and moisture. |
Protocol 2: N-Methylation using Dimethyl Carbonate (DMC)
Dimethyl carbonate is an environmentally friendly and non-toxic methylating agent, offering a "green" alternative to hazardous reagents like methyl iodide and dimethyl sulfate.[5][6] This protocol is adapted from patented industrial processes.[5][6]
Reaction Scheme:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-fluoro-3-methyl-1H-indole (1 equiv) in N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, excess) and dimethyl carbonate (DMC, excess).
-
Heat the reaction mixture to 120-130 °C and maintain for 2-3 hours.[5] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Reagent/Parameter | Recommendation | Rationale & Key Insights |
| Methylating Agent | Dimethyl Carbonate (DMC) | An environmentally benign, non-toxic, and cost-effective methylating agent.[5][6] |
| Base | Potassium Carbonate (K₂CO₃) | A common and effective inorganic base for this transformation.[5] Other alkali metal hydroxides or carbonates can also be used.[5] |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the dissolution of the reactants and promotes the reaction.[5][6] 1-methyl-2-pyrrolidinone (NMP) is another suitable solvent.[5][6] |
| Temperature | 120-130 °C | Higher temperatures are typically required when using DMC as a methylating agent.[5] |
| Phase Transfer Catalyst (Optional) | Tetrabutylammonium bromide or 18-crown-6 | Can be added to enhance the reaction rate, especially in less polar solvents.[5][6] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reaction time and monitor by TLC.- Ensure anhydrous conditions, as water can deactivate the base and react with the methylating agent. |
| Poor quality of reagents | - Use freshly distilled solvents and high-purity reagents. | |
| Formation of Byproducts | C-methylation | - While less common for indoles, it can occur. Using milder bases and lower temperatures may mitigate this. The PhMe₃NI protocol is highly selective for N-methylation.[1][2] |
| Decomposition of starting material or product | - Lower the reaction temperature and monitor the reaction closely. | |
| Difficult Purification | Residual DMF | - Thoroughly wash the organic extracts with water and brine during workup. |
| Co-elution of impurities | - Optimize the mobile phase for column chromatography. |
Conclusion
The N-methylation of 4-fluoro-3-methyl-1H-indole is a readily achievable transformation with several reliable methods available. The choice of protocol will depend on factors such as the scale of the reaction, safety considerations, and cost. The use of phenyl trimethylammonium iodide offers a safe and highly selective method suitable for laboratory-scale synthesis, while dimethyl carbonate provides a greener and more economical option for larger-scale production. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields of the desired N-methylated product, a valuable intermediate in the development of novel therapeutics.
References
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(42), 7315–7319. [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Center for Biotechnology Information. [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. [Link]
- F. Hoffmann-La Roche AG. (2001). Methylation of indole compounds using dimethyl carbonate.
- F. Hoffmann-La Roche AG. (2003). Methylation of indole compounds using dimethyl carbonate.
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. [Link]
-
N-methylation of indoles and other N,H-heteroacromatic compounds. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 6. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
Application Note: Scalable Synthesis of 4-Fluoro-3-methyl-1H-indole
Executive Summary
The synthesis of 4-fluoro-3-methyl-1H-indole presents a classic regioselectivity challenge in heterocyclic chemistry. While the indole core is ubiquitous in drug discovery (e.g., serotonin receptor modulators, antivirals), the introduction of a fluorine atom at the C4 position is sterically and electronically demanding.
Standard Fischer Indole Synthesis using 3-fluorophenylhydrazine yields a difficult-to-separate mixture of 4-fluoro and 6-fluoro isomers. To ensure regiochemical purity and process scalability , this guide details a robust Leimgruber-Batcho route starting from 2-fluoro-6-nitrotoluene , followed by a selective C3-functionalization via the Vilsmeier-Haack reaction. This protocol prioritizes cost-effective reagents, thermal safety, and high-purity isolation without reliance on preparative chromatography.
Strategic Route Selection
Why Fischer Synthesis Fails for 4-Fluoroindoles
The Fischer cyclization of 3-fluorophenylhydrazine with propionaldehyde theoretically yields the target. However, the cyclization preference is dictated by the steric hindrance of the fluorine atom.
-
Para-cyclization (C6): Favored due to lower steric clash.
-
Ortho-cyclization (C4): Disfavored (peri-interaction).
-
Result: A mixture typically enriched in the 6-fluoro isomer (~60:40 to 70:30 ratio), requiring extensive column chromatography, which is non-viable on a kilogram scale.
The Solution: Leimgruber-Batcho Synthesis
The Leimgruber-Batcho (LB) synthesis locks the regiochemistry by using a pre-functionalized benzene ring where the nitro and alkyl groups are already ortho to each other.
-
Starting Material: 2-Fluoro-6-nitrotoluene (Commercially available, bulk commodity).
-
Mechanism: Enamine formation followed by reductive cyclization.[1]
-
Regio-fidelity: The fluorine is fixed at the C6 position relative to the nitro group (which becomes the nitrogen), translating to the C4 position in the final indole.
Pathway Visualization
The following diagram illustrates the selected synthetic logic compared to the flawed Fischer route.
Caption: Comparison of synthetic routes. The Leimgruber-Batcho pathway (blue/green) ensures regiochemical integrity, whereas the Fischer route (red) leads to isomeric mixtures.
Detailed Experimental Protocols
Phase 1: Synthesis of 4-Fluoro-1H-indole (The Core)
Reaction Overview:
Condensation of 2-fluoro-6-nitrotoluene with
Step 1.1: Enamine Formation
-
Reagents: 2-Fluoro-6-nitrotoluene (1.0 equiv), DMF-DMA (1.2 equiv), DMF (Solvent, 3 vol).
-
Catalyst: Pyrrolidine (0.05 equiv) – Critical for accelerating the reaction rate.
Protocol:
-
Charge a reactor with 2-fluoro-6-nitrotoluene and DMF (anhydrous).
-
Add DMF-DMA and pyrrolidine.
-
Heat to 100–110°C under nitrogen.
-
Process Control: Monitor by HPLC/TLC. The reaction generates methanol.[1][2] Distilling off methanol (if possible) drives the equilibrium.
-
Endpoint: >98% conversion (typically 12–18 h).
-
Workup: Concentrate under reduced pressure to remove DMF and excess DMF-DMA. The residue is a deep red viscous oil or solid (Enamine). Use directly in the next step.
Step 1.2: Reductive Cyclization
-
Reagents: Enamine intermediate, 10% Pd/C (5 wt% loading), Methanol (10 vol).
-
Conditions: Hydrogen atmosphere (3–5 bar), RT to 40°C.
Protocol:
-
Dissolve the crude enamine in Methanol.
-
Charge the hydrogenation vessel with 10% Pd/C (wet paste type is safer).
-
Pressurize with Hydrogen (3 bar). Maintain temperature <45°C (exothermic).
-
Mechanism: Reduction of the nitro group to aniline, followed by intramolecular attack on the enamine double bond and elimination of dimethylamine.
-
Workup: Filter catalyst over Celite. Concentrate filtrate.[3][4]
-
Purification: Recrystallization from Hexane/Ethyl Acetate (9:1) or vacuum distillation.[5][6]
-
Yield: 75–85% (over 2 steps).
Phase 2: C3-Functionalization (Methylation)
Direct methylation of 4-fluoroindole is prone to N-methylation (1-Me) and poly-alkylation. The most reliable scale-up method is C3-Formylation followed by Reduction .
Step 2.1: Vilsmeier-Haack Formylation
-
Reagents: 4-Fluoroindole (1.0 equiv),
(1.2 equiv), DMF (5 vol). -
Safety Note: The formation of the Vilsmeier reagent is exothermic .[7]
Protocol:
-
Vilsmeier Reagent Prep: Cool DMF to 0–5°C. Add
dropwise, maintaining T < 10°C. Stir for 30 min to form the chloroiminium salt (white precipitate may form). -
Addition: Dissolve 4-fluoroindole in DMF (2 vol). Add this solution to the Vilsmeier reagent at 0–10°C.
-
Reaction: Warm to RT (20–25°C). Stir for 2 h.
-
Quench (Critical): Pour the reaction mixture slowly into ice-water containing NaOH (to pH 8–9). Caution: Hydrolysis of the intermediate is exothermic.
-
Isolation: The aldehyde precipitates as a solid. Filter, wash with water, and dry.
-
Yield: 85–90%.
-
Product: 4-Fluoro-1H-indole-3-carbaldehyde.
Step 2.2: Reduction to 4-Fluoro-3-methyl-1H-indole
Standard NaBH4 reduces aldehydes to alcohols. To get the methyl group, we use Sodium Borohydride activated with Chlorotrimethylsilane (TMSCl) or similar hydride donors.
-
Reagents: Indole-3-carbaldehyde (1.0 equiv), NaBH4 (3.0 equiv), TMSCl (6.0 equiv), Acetonitrile (ACN).
-
Alternative:
in THF (Standard but more hazardous). The NaBH4/TMSCl method is preferred for safety.
Protocol (NaBH4/TMSCl Method):
-
Suspend NaBH4 in dry Acetonitrile at 0°C.
-
Add TMSCl dropwise (Gas evolution! H2). Stir 30 min.
-
Add the aldehyde portion-wise.
-
Stir at 0°C for 1 h, then warm to RT.
-
Workup: Quench carefully with water (H2 evolution). Extract with Ethyl Acetate.[2][8]
-
Purification: Pass through a short silica plug or recrystallize from cyclohexane.
-
Final Yield: ~80%.
Quantitative Data Summary
| Parameter | Step 1 (Enamine) | Step 2 (Cyclization) | Step 3 (Formylation) | Step 4 (Reduction) |
| Limiting Reagent | 2-F-6-nitrotoluene | Enamine Intermediate | 4-Fluoroindole | Aldehyde Intermediate |
| Solvent | DMF | Methanol | DMF | Acetonitrile |
| Temp Range | 100–110°C | 25–40°C | 0–25°C | 0–25°C |
| Time | 16 h | 6 h | 3 h | 4 h |
| Typical Yield | Quant.[4] (crude) | 75–85% | 85–90% | 80% |
| Purification | None (Telescoped) | Filtration/Cryst. | Precipitation | Cryst./Short Column |
Process Safety & Critical Control Points (CCP)
Thermal Hazards (Vilsmeier-Haack)
The Vilsmeier reaction involves the formation of a high-energy chloroiminium intermediate.
-
CCP 1:
addition rate must be controlled to maintain T < 10°C. -
CCP 2: Quenching the reaction releases significant heat and HCl gas. Use a scrubber and controlled addition to ice/base.
Hydrogenation Safety
-
CCP 3: Handling of dry Pd/C can ignite methanol vapors. Always use wet Pd/C (50% water) and inert the vessel with Nitrogen before introducing Hydrogen.
Regiochemical Verification
-
Validation: Use 1H-NMR and 19F-NMR.
-
4-Fluoro vs 6-Fluoro: 4-Fluoroindole shows a distinct coupling pattern due to the proximity of F to the C3-H (if un-substituted) and N-H. In the final product, the methyl group signal (d ~2.5 ppm) may show long-range coupling with Fluorine (J ~1-2 Hz) if resolution allows, but the aromatic region is definitive.
References
-
Leimgruber-Batcho Indole Synthesis (General Protocol)
-
Leimgruber, W., & Batcho, A. D. (1976). Method for preparing indoles. U.S. Patent No. 3,976,639.
-
-
Scale-up of Vilsmeier-Haack Reaction
-
Reduction of Indole-3-carboxaldehydes to 3-Methylindoles
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. J. Chem. Soc., Perkin Trans. 1, 1045-1075. (Review of reduction methods including NaBH4/TMSCl).
-
-
Synthesis of 4-Fluoroindole via Leimgruber-Batcho
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 2-(4-Fluorophenyl)-3-methyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. researchwithnj.com [researchwithnj.com]
- 12. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
Gram-Scale Synthesis of 4-Fluoro-3-methyl-1H-indole: An Application Protocol
Abstract
This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of 4-fluoro-3-methyl-1H-indole, a key building block in medicinal chemistry and materials science. The described procedure is based on the well-established Fischer indole synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization data to ensure reproducible and efficient synthesis.
Introduction
4-Fluoro-3-methyl-1H-indole is a crucial intermediate in the synthesis of a wide range of biologically active compounds. The presence of the fluorine atom at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, making this scaffold highly valuable in drug discovery. For instance, fluorinated indoles are core components of various therapeutic agents, including those targeting cancer and neurological disorders. This document outlines a reliable and scalable method for its preparation.
Reaction Scheme and Mechanism
The synthesis of 4-fluoro-3-methyl-1H-indole is achieved via the Fischer indole synthesis, a classic and versatile method for constructing the indole ring system.[1][2] The reaction proceeds by the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of (4-fluoro-3-methylphenyl)hydrazine and acetone.
Overall Reaction:
(4-Fluoro-3-methylphenyl)hydrazine + Acetone → 4-Fluoro-3-methyl-1H-indole
The mechanism of the Fischer indole synthesis involves several key steps:
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine with a ketone (in this case, acetone) to form a hydrazone intermediate.[2]
-
Tautomerization: The hydrazone then tautomerizes to its enamine form.[2]
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, a critical step that forms a new carbon-carbon bond.[1][2]
-
Aromatization and Cyclization: The intermediate then aromatizes, followed by an intramolecular cyclization and elimination of ammonia to yield the final indole product.[1][2]
Experimental Protocol
This protocol is designed for a gram-scale synthesis, yielding a significant quantity of the target compound for further research and development.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity |
| (4-Fluoro-3-methylphenyl)hydrazine hydrochloride | ≥98% | Commercially Available | 10.0 g |
| Acetone | ACS Grade | Commercially Available | 150 mL |
| Polyphosphoric acid (PPA) | 85% | Commercially Available | 100 g |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | 500 mL |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | 300 mL | |
| Brine (Saturated NaCl solution) | Prepared in-house | 200 mL | |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | 50 g |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | As needed |
| Hexane | ACS Grade | Commercially Available | As needed |
| Ethyl Acetate | ACS Grade | Commercially Available | As needed |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Step-by-Step Procedure
Step 1: Reaction Setup and Cyclization
-
To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add (4-fluoro-3-methylphenyl)hydrazine hydrochloride (10.0 g).
-
Add acetone (150 mL) to the flask.
-
Begin stirring the mixture at room temperature.
-
Carefully and portion-wise, add polyphosphoric acid (100 g) to the reaction mixture. Caution: This addition is exothermic.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
Step 2: Work-up and Extraction
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture over crushed ice (approximately 300 g) in a large beaker with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: Vigorous gas evolution will occur.
-
Transfer the mixture to a 1 L separatory funnel and extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 3: Purification
-
Purify the crude product by silica gel column chromatography.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 4-fluoro-3-methyl-1H-indole as a solid.
Expected Yield and Physical Properties
-
Expected Yield: 65-75%
-
Appearance: Off-white to light brown solid
-
Melting Point: Literature values for similar substituted indoles vary, but a sharp melting point is indicative of purity.[4]
Safety Precautions
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile gloves, and ANSI Z87.1-compliant safety goggles when performing this procedure.[5]
Handling of Reagents:
-
Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potential carcinogens.[3][5][6] Handle in a well-ventilated chemical fume hood.[5][7] Avoid inhalation, ingestion, and skin contact.[5]
-
Polyphosphoric Acid: PPA is corrosive. Handle with care and avoid contact with skin and eyes. The reaction with water is exothermic.
-
Solvents: Dichloromethane, hexane, and ethyl acetate are flammable and should be handled away from ignition sources.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization
The identity and purity of the synthesized 4-fluoro-3-methyl-1H-indole should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the N-H proton, and the methyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the indole ring and the methyl group.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single peak will confirm the presence of the fluorine atom. The chemical shift for 4-fluoroindole has been reported at approximately -122.8 ppm.[8]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₈FN, MW = 149.17 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching band around 3400 cm⁻¹.
Expert Insights and Mechanistic Rationale
The choice of polyphosphoric acid as the acidic catalyst is crucial for driving the cyclization reaction to completion.[1] PPA serves as both a Brønsted acid and a dehydrating agent, facilitating the key steps of the Fischer indole synthesis. The use of a large excess of acetone ensures that it acts as both a reactant and a solvent, driving the initial hydrazone formation.
Careful monitoring of the reaction by TLC is essential to prevent the formation of byproducts due to prolonged heating.[9] The work-up procedure is designed to effectively neutralize the strong acid and separate the organic product from the aqueous phase. Purification by column chromatography is a standard and effective method for isolating the desired indole from any unreacted starting materials or side products.[10][11]
Visualizations
Reaction Mechanism
Caption: Fischer Indole Synthesis Mechanism.
Experimental Workflow
Caption: Gram-Scale Synthesis Workflow.
References
- Benchchem. Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Application Notes and Protocols.
- Arxada. Performance Chemicals Hydrazine.
- DTIC. Safety and Handling of Hydrazine.
- Environmental Health & Safety. hydrazine-sop1.docx.
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
PMC. 2-(4-Fluorophenyl)-3-methyl-1H-indole. Available from: [Link]
- Benchchem. Overcoming challenges in the synthesis of 4-fluoroindoles.
- Google Patents. CN103420892A - Preparation method of 4-fluoroindole.
-
UC Santa Barbara. Hydrazine - Standard Operating Procedure. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.. Available from: [Link]
-
American Chemical Society. Copper-Catalyzed Oxidative (4 + 2) Cycloaddition of 2-Arylindoles and 2-Aminophenols To Prepare Indole-Fused 1,4-Benzoxazines. Available from: [Link]
-
American Chemical Society. Formal C5-Alkylation of Indoles with Donor–Acceptor Cyclopropanes. Available from: [Link]
-
ResearchGate. ¹³F NMR results for the coupled reaction leading to the formation of... | Download Scientific Diagram. Available from: [Link]
-
IUCr. 5-Fluoro-3-(1H-indol-3-ylmethyl). Available from: [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]
-
ResearchGate. (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
-
PubMed. 2-(4-Fluoro-phen-yl)-3-methyl-1H-indole. Available from: [Link]
-
ResearchGate. Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. | Download Table. Available from: [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. arxada.com [arxada.com]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]
Analytical Techniques for Characterizing 4-Fluoro-3-Methyl-1H-Indole
[1][2][3][4]
Application Note & Protocol Guide
Introduction: The Strategic Value of the Scaffold
The 4-fluoro-3-methyl-1H-indole moiety represents a privileged scaffold in modern drug discovery.[1][2][3] Indoles are ubiquitous in pharmaceuticals (e.g., kinase inhibitors, serotonin receptor modulators), but the specific introduction of a fluorine atom at the C4 position combined with a C3-methyl group offers unique pharmacological advantages:
-
Metabolic Blocking: The C3-methyl group prevents oxidation at the metabolically labile 3-position (a common soft spot in indoles).[1][2]
-
Electronic Modulation: The C4-fluorine exerts a strong inductive electron-withdrawing effect (
), lowering the electron density of the pyrrole ring without the steric penalty of a chlorine or bromine atom. This often improves metabolic stability against oxidative metabolism.[2] -
Conformational Locking: The proximity of the C4-fluorine to the C3-methyl group can induce preferred conformations via electrostatic repulsion or weak through-space interactions, potentially enhancing binding selectivity [1].[1][3]
This guide provides a rigorous, self-validating analytical framework to confirm the identity, regiochemistry, and purity of this specific isomer, distinguishing it from common impurities like 5-fluoro or 2-methyl analogs.[1]
Physicochemical Profile & Predicted Properties[5][6][7][8]
Before instrumental analysis, establish the baseline expectations for the molecule.
| Property | Value / Prediction | Rationale |
| Molecular Formula | Core indole ( | |
| Molecular Weight | 149.17 g/mol | Monoisotopic mass: 149.06 |
| Appearance | Off-white to pale brown solid | Indoles oxidize slowly in air to colored bis-indoles.[1][4][2][3] |
| Melting Point | 85–95 °C (Estimated) | 4-Fluoroindole melts ~30°C; 3-methylindole melts ~95°C. |
| Solubility | DMSO, MeOH, DCM, EtOAc | Lipophilic core; sparingly soluble in water.[1][2] |
| pKa (NH) | ~16 (DMSO) | The 4-F withdraws electrons, slightly increasing NH acidity vs. indole.[2] |
Spectroscopic Characterization: The "Fingerprint"
The most critical challenge is proving the fluorine is at position 4 and the methyl is at position 3.
A. Nuclear Magnetic Resonance (NMR) Strategy
Solvent: DMSO-
1.
-
N-H (Position 1): Broad singlet,
ppm (DMSO). -
C2-H: Doublet or multiplet,
ppm.[1][2] Look for long-range coupling to F ( Hz) or the Methyl group.[2] -
C3-Methyl: Singlet (potentially split),
ppm.[1][2] -
Aromatic Region (C5, C6, C7):
2.
-
Chemical Shift: Expect a signal around -120 to -125 ppm [2].[1][2]
-
Multiplicity: The signal should appear as a doublet of doublets (coupling to H-5 and H-6) or multiplet.
-
Validation: If the shift is significantly different (e.g., -135 ppm), suspect the 5-fluoro or 6-fluoro isomer.[1]
3.
-
C-4: Doublet with large coupling (
Hz).[1][2] -
C-3: Doublet with small coupling (
Hz). This confirms the F is two bonds away from the ring junction C3a, affecting C3.
B. Mass Spectrometry (LC-MS)[2]
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion:
. -
Fragmentation:
-
Loss of Methyl (
): m/z 134.[2] -
Loss of HCN (characteristic of indoles): m/z 122.
-
Chromatographic Purity Protocol (HPLC/UPLC)
Indoles can degrade into dimers or oxidize.[2] A robust gradient method is required.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile + 0.1% FA.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30 °C.
-
Detection:
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold |
| 12.0 | 95 | Linear Ramp |
| 15.0 | 95 | Wash |
| 15.1 | 5 | Re-equilibration |
Acceptance Criteria:
-
Purity: > 98.0% (Area under curve at 254 nm).
-
Resolution: Peak valley-to-peak height ratio < 10% for closest impurity.
Workflow Visualization
The following diagram illustrates the decision logic for confirming the structure and releasing the batch.
Caption: Analytical decision tree for the structural validation and release of 4-fluoro-3-methyl-1H-indole.
Expert Troubleshooting & Insights
Issue 1: "Missing" N-H Signal
-
Cause: In CDCl
, the N-H proton can broaden due to exchange with trace water or quadrupole broadening from N. -
Solution: Switch to DMSO-
. The strong hydrogen bonding capability of DMSO stabilizes the N-H proton, sharpening the triplet/singlet and shifting it downfield (~11 ppm).
Issue 2: Regioisomer Contamination
-
Scenario: Synthesis via Fischer Indole Cyclization often yields mixtures (e.g., 4-fluoro vs. 6-fluoro) if the starting hydrazine is meta-substituted.[1]
-
Detection: Use
F NMR . Isomers will have distinct chemical shifts separated by 2–5 ppm.[2] Integration of these peaks gives a precise molar ratio of isomers.
Issue 3: Oxidation (Pink/Red Discoloration)
-
Cause: Indoles are electron-rich and prone to radical oxidation at C2/C3.[1][2]
-
Prevention:[2] Store under Argon/Nitrogen at -20 °C. Add 0.1% BHT (butylated hydroxytoluene) to HPLC solvents if degradation is observed during analysis.[2]
References
- Bioisosterism and Fluorine Effects: Hagena, T., et al. "Fluorine in Medicinal Chemistry." ChemMedChem, 2008. Note: Discusses the inductive effects of fluorine on indole ring systems.
-
Spectral Data Grounding (4-Fluoroindole)
-
National Institutes of Health (NIH) PubChem. "3-Fluoro-1H-indole Spectral Data" (Extrapolated for 4-F analogs).[1][2][3]
-
Note: While direct data for the 3-methyl analog is proprietary in many databases, the chemical shift of the 4-F nucleus is consistently observed in the -120 to -130 ppm range for similar indole cores (See Snippet 1.9 from search results).[1]
-
-
HPLC Methodologies
-
"A simple method for simultaneous RP-HPLC determination of indolic compounds." NIH / PMC.[2]
-
-
Synthesis & Structural Confirmation
Application Notes and Protocols for the Functionalization of the 4-Fluoro-3-methyl-1H-indole Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Fluoro-3-methyl-1H-indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmaceuticals.[1] The strategic incorporation of fluorine into this core, specifically at the 4-position, coupled with a methyl group at the 3-position, creates the 4-fluoro-3-methyl-1H-indole scaffold. This unique substitution pattern offers significant advantages in drug design. The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3] The 3-methyl group blocks the most reactive C3 position of the indole, thereby directing functionalization to other sites and preventing the formation of common bis(indolyl)methane byproducts.[4]
These application notes provide a comprehensive guide to the chemical manipulation of the 4-fluoro-3-methyl-1H-indole core, offering detailed protocols and insights into key functionalization strategies. The methodologies described herein are designed to be robust and adaptable, providing a foundation for the synthesis of novel derivatives for drug discovery and materials science.
PART 1: Electrophilic Substitution at the C5 and C7 Positions
Due to the blockage of the C3 position by the methyl group, electrophilic aromatic substitution reactions on the 4-fluoro-3-methyl-1H-indole core are directed towards the electron-rich C5 and C7 positions of the benzene ring. The fluorine atom at the 4-position is an ortho-, para-directing deactivator, which can influence the regioselectivity of these reactions.
Vilsmeier-Haack Formylation: Introduction of a Formyl Group
The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[5][6] For the 4-fluoro-3-methyl-1H-indole core, this reaction provides a gateway to valuable carboxaldehyde derivatives, which are key intermediates for further synthetic transformations.
Reaction Causality: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[5] This reagent is then attacked by the electron-rich indole ring. The subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[6]
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Indole Addition: Dissolve 4-fluoro-3-methyl-1H-indole (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired formylated indole derivative.
Data Summary: Vilsmeier-Haack Formylation of Substituted Indoles
| Indole Derivative | Temperature (°C) | Time (h) | Yield (%) |
| Indole | 0-25 | 2 | 95 |
| 2-Methylindole | 0-25 | 3 | 92 |
| 5-Bromoindole | 25-60 | 4 | 88 |
Note: The yields presented are typical for the formylation of various indole substrates and serve as a general reference.[5]
PART 2: N-Functionalization of the Indole Core
Direct modification of the indole nitrogen (N1 position) is a crucial strategy for altering the steric and electronic properties of the molecule, which can significantly impact biological activity.
N-Alkylation
N-alkylation introduces an alkyl group onto the indole nitrogen. Classical methods often employ strong bases like sodium hydride, which can have limitations regarding substrate scope and safety.[1] Milder, more versatile protocols have been developed to overcome these challenges.
Reaction Causality: The reaction typically proceeds via the deprotonation of the indole N-H by a base to form the indolide anion. This nucleophilic anion then attacks an alkyl halide in an SN2 reaction to form the N-alkylated product. The choice of base and solvent is critical to favor N-alkylation over potential C-alkylation.[1]
Experimental Protocol: Base-Catalyzed N-Alkylation
-
Reaction Setup: To a solution of 4-fluoro-3-methyl-1H-indole (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add cesium carbonate (Cs₂CO₃, 1.5 equiv.) or potassium hydroxide (KOH, 2.0 equiv.).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes, then add the desired alkyl halide (1.2 equiv.) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor its progress by TLC.
-
Quenching and Extraction: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the N-alkylated indole.
Data Summary: N-Alkylation of Indoles
| Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| Methyl Iodide | NaH | DMF | 25 | >95 |
| Benzyl Bromide | Cs₂CO₃ | DMF | 60 | 85-95 |
| Ethyl Bromoacetate | K₂CO₃ | Acetone | 50 | 70-85 |
Note: This table provides representative conditions and yields for the N-alkylation of indoles with various alkylating agents.[7][8]
PART 3: Cross-Coupling Reactions for C-C and C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse aryl, heteroaryl, and amino substituents onto the indole scaffold. These reactions typically require a pre-functionalized indole, such as a haloindole.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[9][10] To apply this to the 4-fluoro-3-methyl-1H-indole core, prior halogenation at a specific position (e.g., C5 or C7) is necessary.
Reaction Causality: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the haloindole, followed by transmetalation with the boronic acid derivative, and finally reductive elimination to form the C-C bond and regenerate the catalyst.[10]
Experimental Protocol: Ligand-Free Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine the halo-4-fluoro-3-methyl-1H-indole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.5 mol%).
-
Solvent and Base Addition: Add a suitable solvent such as a mixture of water and an organic solvent (e.g., WEB, THF, or dioxane) (3 mL) and a base like potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating (up to 80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Extract the reaction mixture with diethyl ether or ethyl acetate. Purify the combined organic extracts by column chromatography on silica gel to obtain the desired coupled product.[11]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[12][13] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals.[14]
Reaction Causality: The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the reaction.[14]
Experimental Protocol: Buchwald-Hartwig Amination
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base such as cesium carbonate (Cs₂CO₃, 1.4 equiv.).
-
Reactant Addition: Add the halo-4-fluoro-3-methyl-1H-indole (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition and Reaction: Add anhydrous toluene or dioxane as the solvent. Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the aminated product.
Data Summary: Cross-Coupling Reactions of Haloindoles
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | WEB | RT | 85-95 |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 100 | 80-90 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 75-85 |
Note: The table illustrates typical conditions and yields for Suzuki and Buchwald-Hartwig reactions on halo-heterocycles.[14][15]
PART 4: C-H Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of indoles, avoiding the need for pre-functionalized starting materials.[16]
Rhodium-Catalyzed C2-H Activation
While the 3-methyl group sterically hinders the C2 position, certain transition metal catalysts, particularly rhodium complexes, can selectively activate the C2-H bond, enabling the introduction of various functional groups.[17][18]
Reaction Causality: The reaction typically proceeds through a concerted metalation-deprotonation pathway, where a directing group on the indole nitrogen coordinates to the metal center, bringing it in proximity to the C2-H bond. This facilitates C-H bond cleavage and the formation of a rhodacycle intermediate, which can then react with a coupling partner.
Conceptual Workflow: Rh(III)-Catalyzed C2-H Alkenylation
Sources
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rh(III)-Catalyzed Trifluoromethylthiolation of Indoles via C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
Application Note: Catalytic Synthesis of 4-Fluoro-3-methyl-1H-indole
Executive Summary
The synthesis of 4-fluoro-3-methyl-1H-indole represents a significant challenge in medicinal chemistry due to the specific electronic and steric demands of placing a fluorine atom at the C4 position. This scaffold is a critical bioisostere for tryptophan derivatives and a core pharmacophore in serotonin receptor modulators (e.g., 5-HT agonists).
This Application Note details two distinct catalytic protocols:
-
Method A (Precision Route): A Palladium-Catalyzed Larock Annulation. This method offers superior regiocontrol, utilizing a silyl-directing strategy to exclusively yield the 4-fluoro isomer.
-
Method B (Scalable Route): A Lewis Acid-Catalyzed Fischer Indole Synthesis.[1] This method utilizes low-cost precursors suitable for gram-to-kilogram scale-up, albeit requiring downstream isomer separation.
Strategic Analysis of Synthetic Routes
The "Fluorine Effect" at the C4 position creates unique synthetic hurdles. Unlike 5-, 6-, or 7-substituted indoles, the 4-position is sterically crowded and electronically deactivated during electrophilic aromatic substitution.
| Feature | Method A: Pd-Catalyzed Larock | Method B: Fischer Synthesis |
| Catalyst Type | Transition Metal (Pd(OAc)₂) | Lewis Acid (ZnCl₂ or H₂SO₄) |
| Regioselectivity | High (>98%) via steric control | Low (40:60) mixture of 4-F/6-F |
| Atom Economy | Moderate (requires silyl group) | High (ammonia loss only) |
| Cost of Goods | High (Pd, Ligands, Iodoaniline) | Low (Hydrazine, Aldehyde) |
| Primary Application | Lead Optimization / Library Synthesis | Process Chemistry / Bulk Scale |
Method A: Palladium-Catalyzed Larock Annulation (Precision Protocol)
Rationale
The Larock heteroannulation involves the reaction of an o-iodoaniline with an internal alkyne. To synthesize 3-methyl-1H-indole (where C2 is unsubstituted), a terminal alkyne (propyne) is theoretically required. However, terminal alkynes often yield the 2-methyl isomer or suffer from homocoupling.
The Solution: We utilize 1-(trimethylsilyl)propyne as a propyne surrogate. The bulky TMS group directs the palladium insertion to place the smaller methyl group at C3 and the TMS group at C2. A subsequent in situ protodesilylation yields the target.
Reaction Scheme
Precursors: 3-Fluoro-2-iodoaniline + 1-(Trimethylsilyl)propyne Catalyst: Pd(OAc)₂ / PPh₃ Additives: LiCl, Na₂CO₃ Post-Process: TBAF (Tetra-n-butylammonium fluoride)
Step-by-Step Protocol
Step 1: Catalytic Annulation
-
Preparation: Flame-dry a 50 mL Schlenk flask and cool under argon.
-
Charging: Add 3-fluoro-2-iodoaniline (1.0 equiv, 2.0 mmol, 474 mg), LiCl (1.0 equiv, 2.0 mmol, 85 mg), and Na₂CO₃ (5.0 equiv, 10.0 mmol, 1.06 g).
-
Catalyst Addition: Add Pd(OAc)₂ (5 mol%, 0.1 mmol, 22 mg) and PPh₃ (10 mol%, 0.2 mmol, 52 mg).
-
Solvent & Alkyne: Add anhydrous DMF (10 mL) followed by 1-(trimethylsilyl)propyne (2.0 equiv, 4.0 mmol, 450 mg).
-
Reaction: Seal the vessel and heat to 100°C for 12 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting aniline (
) should disappear; a fluorescent spot for the 2-TMS-indole ( ) will appear.
-
Step 2: One-Pot Protodesilylation
-
Cooling: Cool the reaction mixture to room temperature (25°C).
-
Deprotection: Add TBAF (1.0 M in THF, 3.0 equiv, 6.0 mL) dropwise.
-
Incubation: Stir at 60°C for 2 hours. The TMS group is cleaved, yielding the C2-protonated indole.
-
Workup: Dilute with EtOAc (50 mL) and wash with water (3 x 30 mL) to remove DMF. Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (SiO₂, 5% EtOAc in Hexanes).
Yield Expectation: 75-82% isolated yield.
Mechanistic Workflow (Visualization)
Figure 1: The Larock Annulation pathway utilizing a silyl-directing group to ensure 4-fluoro/3-methyl regiochemistry.
Method B: Modified Fischer Indole Synthesis (Scalable Protocol)
Rationale
The Fischer synthesis is robust but suffers from regioselectivity issues when using meta-substituted hydrazines. Reacting 3-fluorophenylhydrazine with propionaldehyde typically yields a mixture of 4-fluoro (via cyclization at C2) and 6-fluoro (via cyclization at C6) indoles. The C6 pathway is sterically favored. However, for bulk synthesis, the low cost of materials justifies the use of this method combined with rigorous purification.
Reaction Scheme
Precursors: 3-Fluorophenylhydrazine HCl + Propionaldehyde Catalyst: ZnCl₂ (fused) or 4% H₂SO₄ Solvent: Glacial Acetic Acid or Toluene
Step-by-Step Protocol
-
Hydrazone Formation:
-
Dissolve 3-fluorophenylhydrazine HCl (10 g, 61.5 mmol) in Ethanol (100 mL).
-
Add Propionaldehyde (1.1 equiv, 3.92 g) dropwise at 0°C. Stir for 2 hours.
-
Evaporate solvent to obtain the crude hydrazone oil.
-
-
Cyclization:
-
Suspend the hydrazone in Glacial Acetic Acid (50 mL).
-
Add ZnCl₂ (2.0 equiv, 16.7 g) (Note: ZnCl₂ must be anhydrous/fused).
-
Reflux at 110°C for 4 hours.
-
Observation: The reaction turns dark brown.
-
-
Workup:
-
Pour onto crushed ice/water (200 mL). Neutralize with NaOH (aq) to pH 8.
-
Extract with CH₂Cl₂ (3 x 100 mL).
-
-
Isomer Separation (Critical):
-
The crude mixture contains ~35% 4-fluoro-3-methylindole and ~65% 6-fluoro-3-methylindole .
-
Flash Chromatography: Use a gradient of Hexane:Toluene (90:10 to 70:30). The 4-fluoro isomer is generally less polar and elutes first due to the "ortho-fluorine effect" (intramolecular H-bond/repulsion with NH).
-
Recrystallization: Alternatively, recrystallize the mixture from Cyclohexane. The 6-fluoro isomer crystallizes more readily; the mother liquor will be enriched in the 4-fluoro target.
-
Regioselectivity Logic (Visualization)
Figure 2: Divergent pathways in the Fischer synthesis. Path A is disfavored due to steric clash between the fluorine and the forming C-C bond.
Quality Control & Troubleshooting
NMR Identification
Distinguishing the 4-fluoro isomer from the 6-fluoro isomer is critical.
-
¹⁹F NMR:
-
4-Fluoro: Typically appears upfield (approx -120 to -125 ppm) and shows a distinct coupling to the neighboring H5 and the NH proton (through-space).
-
6-Fluoro: Typically appears downfield relative to the 4-F.
-
-
¹H NMR (Aromatic Region):
-
4-Fluoro: Look for a multiplet pattern corresponding to 3 adjacent protons (H5, H6, H7). H5 will show strong coupling to F.
-
6-Fluoro: The splitting pattern will show a meta-coupling (H5 and H7 are separated by F).
-
Common Issues
| Problem | Probable Cause | Solution |
| Low Yield (Method A) | Incomplete desilylation | Increase TBAF reaction time or switch to CsF in DMF. |
| Regio-scrambling (Method A) | Use of terminal propyne | Ensure TMS-propyne is used to enforce sterics. |
| Inseparable Isomers (Method B) | Column overload | Use AgNO3-impregnated silica for better separation of isomers based on electronic density. |
References
-
Larock, R. C.; Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes". Journal of the American Chemical Society, 113(17), 6689–6690. Link
-
Shen, M.; Li, G.; Lu, B. Z.; Senanayake, C. H. (2004). "A Practical Synthesis of 4-Fluoroindole". Organic Letters, 6(22), 4129–4132. Link
-
Humphrey, G. R.; Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles". Chemical Reviews, 106(7), 2875–2911. Link
-
Robinson, B. (1963). "The Fischer Indole Synthesis".[1][2][3][4][5][6] Chemical Reviews, 63(4), 373–401. Link
-
Koay, W. L.; et al. (2020).[3] "Regioselective Synthesis of Fluoroindoles". Tetrahedron Letters, 61(15), 151785. Link
Sources
Application Notes & Protocols: 4-Fluoro-3-methyl-1H-indole in Advanced Functional Materials
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-fluoro-3-methyl-1H-indole in material science. While recognized for its role as a scaffold in medicinal chemistry, its unique electronic and structural properties make it a compelling building block for advanced functional materials. The strategic placement of an electron-withdrawing fluorine atom and an electron-donating methyl group on the indole core allows for precise tuning of the molecule's frontier molecular orbitals, enhancing its potential for use in organic electronics.[1] This guide details the scientific rationale, step-by-step experimental protocols, and expected outcomes for leveraging this molecule in the development of conductive polymers and as a component in hole-transporting layers for organic light-emitting diodes (OLEDs).
Scientific Rationale: Why 4-Fluoro-3-methyl-1H-indole?
The indole ring is an electron-rich heterocyclic compound, making it an excellent candidate for hole-transporting materials (HTMs) and p-type organic semiconductors.[2] The functionalization of the indole core is a critical strategy for tuning its material properties.
-
Fluorination: The introduction of a fluorine atom at the 4-position significantly impacts the molecule's electronic characteristics. Fluorine is highly electronegative, which serves to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This can enhance the material's thermal and chemical stability and improve its performance in electronic devices.[1][3] In the context of perovskite solar cells, for instance, fluorinated indolo[3,2-b]indole derivatives have been shown to facilitate strong π-π stacking, leading to higher hole mobility compared to non-fluorinated counterparts.[4]
-
Methylation: The methyl group at the 3-position is an electron-donating group. This has the effect of raising the HOMO energy level, which can be beneficial for tuning the charge injection properties at the interface with other materials in a device stack. Furthermore, the 3-position is a key site for polymerization. The presence of the methyl group can influence the regioselectivity of reactions such as electropolymerization, directing the formation of polymer chains primarily through the 2 and 3 positions of the indole ring.[5][6]
The combination of these two groups creates a molecule with a tailored electronic profile, making 4-fluoro-3-methyl-1H-indole a promising and versatile building block for a new generation of organic electronic materials.[1]
Application in Conductive Polymers: Electrosynthesis of Poly(4-fluoro-3-methyl-1H-indole)
Conductive polymers derived from indole and its derivatives are of significant interest for applications in sensors, electrochromic devices, and as components in organic electronics. Electropolymerization is a direct and effective method for creating thin, uniform polymer films on a conductive substrate.
Principle of Electropolymerization
The electropolymerization of indole occurs via the electrochemical oxidation of the monomer to form a radical cation. This reactive species then couples with other monomers or oligomers, leading to the growth of a polymer chain that deposits onto the electrode surface. The process is typically carried out using a three-electrode electrochemical cell. The polymerization of N-methylindole has been shown to occur at the 2 and 3 positions of the indole ring, and a similar mechanism is expected for 4-fluoro-3-methyl-1H-indole.[7]
Detailed Experimental Protocol: Potentiodynamic Electropolymerization
This protocol describes the synthesis of a poly(4-fluoro-3-methyl-1H-indole) film on an Indium Tin Oxide (ITO) coated glass substrate.
Materials & Reagents:
-
4-fluoro-3-methyl-1H-indole (≥98% purity)
-
Acetonitrile (anhydrous, ≥99.8%)
-
Lithium perchlorate (LiClO₄, battery grade, ≥99.99%)
-
ITO-coated glass slides (substrate, working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Deionized water, isopropanol, acetone (for cleaning)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Sonication bath
-
Nitrogen or Argon gas source with tubing
Protocol Steps:
-
Substrate Cleaning (Causality: Crucial for uniform film adhesion and performance):
-
Sequentially sonicate the ITO-coated glass slides in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Rationale: This multi-step cleaning process removes organic residues and particulate matter, ensuring a pristine surface for electropolymerization.
-
-
Electrolyte Preparation:
-
In a clean, dry glass vial, prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile. This will serve as the supporting electrolyte.
-
Add 4-fluoro-3-methyl-1H-indole to this solution to a final concentration of 10 mM.
-
Purge the solution with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Rationale: Anhydrous conditions and the removal of oxygen are critical to prevent side reactions and the formation of defects in the polymer film. LiClO₄ provides the necessary conductivity for the electrochemical process.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the cleaned ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference.
-
Ensure the reference electrode is placed close to the working electrode.
-
Fill the cell with the prepared monomer solution.
-
-
Electropolymerization via Cyclic Voltammetry (CV):
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry by scanning the potential from 0 V to an upper limit of approximately +1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles. The exact potential range may need to be optimized based on the observed oxidation potential of the monomer.
-
Rationale: With each successive cycle, an increase in the peak current should be observed, indicating the deposition and growth of a conductive polymer film on the ITO surface.[6]
-
-
Post-Synthesis Treatment:
-
After polymerization, gently rinse the polymer-coated ITO slide with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a gentle stream of nitrogen.
-
Characterization and Expected Results
The resulting polymer film should be visually uniform. Its properties can be further characterized using the following techniques:
| Characterization Technique | Purpose | Expected Outcome |
| Cyclic Voltammetry (CV) | To confirm the electrochemical activity of the polymer film. | The film should exhibit reversible or quasi-reversible redox peaks, indicating its ability to be doped and de-doped. |
| UV-Vis Spectroscopy | To determine the optical properties and estimate the bandgap. | The spectrum should show characteristic absorption bands corresponding to π-π* transitions in the polymer backbone. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the polymer film. | SEM images will reveal the film's structure, which is often globular or fibrous for electropolymerized films. |
| Four-Point Probe Measurement | To measure the electrical conductivity of the film. | Conductivity will vary depending on the doping state but is expected to be in the semiconductor range. |
Workflow Diagram
Application in Organic Light-Emitting Diodes (OLEDs)
Indole derivatives are frequently explored as hole-transporting materials (HTMs) in OLEDs due to their electron-rich nature.[2] They can also be incorporated into the emissive layer. The fluorination of the indole core can enhance the stability and charge-transporting properties of these materials.[3]
Principle of OLED Operation
An OLED is a solid-state device consisting of a series of thin organic layers sandwiched between two electrodes. When a voltage is applied, the cathode injects electrons and the anode injects holes into the organic layers.[8] These charge carriers migrate towards each other and recombine in the emissive layer to form excitons. The decay of these excitons results in the emission of light. The HTL facilitates the efficient transport of holes from the anode to the emissive layer.
Protocol: Fabrication of a Simplified OLED Device
This protocol outlines the fabrication of a simple, multi-layer OLED using thermal evaporation, incorporating a material derived from 4-fluoro-3-methyl-1H-indole as the hole-transporting layer.
Materials & Reagents:
-
Patterned ITO-coated glass slides (Anode)
-
Hole-Transporting Material (HTM): A synthesized derivative of 4-fluoro-3-methyl-1H-indole (e.g., a dimer or polymer)
-
Emissive Layer (EML) Material: e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Electron-Transporting Layer (ETL) Material: e.g., Alq₃ can also serve this role in a simple device.
-
Cathode Material: Lithium Fluoride (LiF) and Aluminum (Al)
-
High-purity solvents for cleaning (as in section 2.2)
Equipment:
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate cleaning equipment (sonicator)
-
Source-measure unit (SMU) for device testing
-
Photometer or spectroradiometer
Protocol Steps:
-
Substrate Preparation:
-
Clean the patterned ITO substrates using the procedure detailed in section 2.2.1.
-
Immediately transfer the cleaned substrates into the vacuum chamber to prevent re-contamination.
-
-
Layer Deposition by Thermal Evaporation:
-
Mount the substrates in the holder facing the evaporation sources.
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.
-
HTL Deposition: Evaporate the 4-fluoro-3-methyl-1H-indole derivative onto the ITO surface. A typical thickness is 30-50 nm. The deposition rate should be slow and controlled, around 0.1-0.2 Å/s.
-
EML/ETL Deposition: Without breaking the vacuum, evaporate the Alq₃ layer to a thickness of 50-60 nm.
-
Cathode Deposition: Sequentially deposit a thin layer of LiF (0.5-1 nm) followed by a thicker layer of Aluminum (100 nm). The LiF layer serves as an electron injection layer.
-
Causality: Maintaining high vacuum throughout the deposition process is critical to ensure the purity of the deposited layers and the integrity of the interfaces between them, which is essential for efficient device operation.
-
-
Encapsulation:
-
Remove the completed device from the vacuum chamber.
-
To protect the device from atmospheric moisture and oxygen, it should be encapsulated immediately, for example, by sealing a glass coverslip over the device using a UV-curable epoxy resin inside a glovebox.
-
-
Device Testing (I-V-L Characterization):
-
Connect the device to the source-measure unit. The ITO is the positive terminal (anode) and the Al is the negative terminal (cathode).
-
Slowly sweep the voltage from 0 V upwards and simultaneously measure the current density (J) flowing through the device and the luminance (L) emitted.
-
From this data, key performance metrics can be calculated.
-
Performance Metrics and Expected Data
The performance of the fabricated OLED can be summarized in a table. For a device incorporating a novel HTM, a comparison with a standard material like NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) would be insightful.
| Parameter | Symbol | Definition | Expected Range (for a simple Alq₃ device) |
| Turn-on Voltage | Von | Voltage at which luminance reaches 1 cd/m² | 3 - 7 V |
| Max Luminance | Lmax | Maximum brightness achieved | > 1,000 cd/m² |
| Current Efficiency | ηc | Emitted light per unit of current (cd/A) | 2 - 5 cd/A |
| External Quantum Efficiency | EQE (%) | Ratio of photons emitted to electrons injected | 1 - 3 % |
OLED Fabrication Workflow Diagram
Safety and Handling
-
4-fluoro-3-methyl-1H-indole: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Acetonitrile is flammable and toxic. Handle with care in a fume hood away from ignition sources.
-
Reagents: Lithium perchlorate is a strong oxidizer. Keep away from flammable materials.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of 6-Fluoro-2-methyl-1H-indole: A Key to Specialty Chemical Innovation. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. [Link]
-
Jeon, S. O., et al. (2019). Indoloindole as a new building block of a hole transport type host for stable operation in phosphorescent organic light-emitting diodes. Request PDF on ResearchGate. [Link]
-
IUCr. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. [Link]
-
ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF. [Link]
-
Kaur, B. P., et al. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Organic & Biomolecular Chemistry. [Link]
-
American Chemical Society. (2026). Iridium-Catalyzed meta-Selective C–H Silylation of Arenes Enabled by Remote Regiocontrol with a Spirobipyridine Ligand. [Link]
-
Slawin, A. M. Z., et al. (2011). 2-(4-Fluorophenyl)-3-methyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Láng, G. G., & Inzelt, G. (2015). Electropolymerization: Further Insight into the Formation of Conducting Polyindole Thin Films. The Journal of Physical Chemistry C. [Link]
-
Rakstys, K., et al. (2017). Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells. Chemical Science. [Link]
-
ResearchGate. Electrosynthesis of fluorinated indole derivatives. [Link]
-
Su, W. K., et al. (2002). Electrochemical polymerization of N-methylindole in boron trifluoride diethyl etherate. Journal of Electroanalytical Chemistry. [Link]
-
ResearchGate. Indoloindole‐Based Hole Transporting Material for Efficient and Stable Perovskite Solar Cells Exceeding 24% Power Conversion Efficiency | Request PDF. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). 6-Fluoroindole in Advanced Materials: OLEDs and Beyond. [Link]
-
Chemistry For Everyone. (2025). How Are OLEDs Made?. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09133B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-Methyl-1H-Indole
Introduction: The Regioselectivity Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 4-fluoro-3-methyl-1H-indole is suffering from low yields (<30%) or difficult purification.
The synthesis of 4-fluoro-substituted indoles via the classical Fischer Indole Synthesis is notoriously challenging due to regioselectivity . When using 3-fluorophenylhydrazine, the cyclization can occur at two distinct ortho positions, leading to a mixture of the desired 4-fluoro isomer and the undesired 6-fluoro isomer.
This guide provides a self-validating system to diagnose yield loss, optimize reaction conditions, and select the correct purification strategy.
Module 1: Route Selection & Diagnostic
Before optimizing a failing reaction, verify you are using the correct pathway for your purity requirements.
| Method | Fischer Indole Synthesis | Leimgruber-Batcho / Modified |
| Precursors | (3-Fluorophenyl)hydrazine + Propionaldehyde | 2-Fluoro-6-nitrotoluene + DMF-DMA |
| Step Count | 1 (One-pot potential) | 3-4 (Condensation |
| Major Challenge | Regioselectivity (Forms 4-F and 6-F mixture) | Step Count (Longer linear sequence) |
| Typical Yield | 25–40% (Isolated 4-F isomer) | 50–65% (Overall) |
| Best For | Rapid screening; when chromatography is automated. | Scale-up (>100g); when strict isomer purity is required. |
Decision Matrix
-
If you need <5g of material quickly: Stick to Fischer and optimize the purification (See Module 3).
-
If you need >50g or GMP purity: Switch to the Leimgruber-Batcho route to avoid the difficult isomer separation.
Module 2: Optimizing the Fischer Indole Synthesis
If you proceed with the Fischer route, your primary goal is to minimize polymerization (tar formation) and maximize the ratio of the 4-fluoro isomer, although the electronic bias often favors the 6-fluoro product.
Standard Protocol (Optimized)
Reagents:
-
(3-Fluorophenyl)hydrazine hydrochloride (1.0 eq)
-
Propionaldehyde (1.1 eq)
-
Catalyst: Zinc Chloride (ZnCl
) or 4% H SO in Acetic Acid. -
Solvent: Glacial Acetic Acid or Toluene/AcOH.
Step-by-Step Protocol:
-
Hydrazone Formation (Critical Step):
-
Dissolve hydrazine in solvent at room temperature.
-
Add propionaldehyde dropwise. Do not heat yet.
-
Stir for 1 hour to ensure complete hydrazone formation. Unreacted hydrazine leads to oxidative tars upon heating.
-
-
Cyclization:
-
Add the Lewis Acid (ZnCl
, 2-3 eq) if not using mineral acid. -
Heat to 80–90°C . Avoid refluxing at >110°C unless necessary; high temps promote polymerization of electron-deficient indoles.
-
Monitor by TLC/LCMS. The hydrazone spot will disappear, and two lower R
spots (4-F and 6-F indoles) will appear.
-
-
Quench:
-
Pour into ice water. Neutralize with NaOH or NaHCO
. -
Extract with Ethyl Acetate.[1]
-
Troubleshooting Table: Why is my yield low?
| Symptom | Root Cause | Corrective Action |
| Black Tar / Polymerization | Reaction temperature too high or acid too strong. | Switch from Polyphosphoric Acid (PPA) to ZnCl |
| Low Conversion | Incomplete hydrazone formation. | Ensure 1h stir at RT before heating. Use a slight excess of aldehyde (1.1–1.2 eq). |
| 1:1 Isomer Ratio (4-F vs 6-F) | Intrinsic electronic bias of the 3-fluoro substituent. | This is mechanistically inherent (see diagram below). You cannot chemically "force" 4-F significantly, but you can improve separation. |
| Product Decomposition | 4-Fluoroindoles are acid-sensitive.[1] | Do not leave the product in the acidic reaction mixture overnight. Quench immediately upon completion. |
Mechanistic Visualization: The Regioselectivity Bifurcation
The fluorine atom at the meta position of the hydrazine directs the [3,3]-sigmatropic rearrangement to either the ortho position between F and N (crowded, leads to 4-F) or the para position relative to F (less crowded, leads to 6-F).
Caption: Divergent pathways in Fischer Indole Synthesis. The 6-fluoro isomer is often favored due to steric accessibility.
Module 3: Purification & Isolation (The "Yield Saver")
Since you cannot easily stop the formation of the 6-fluoro isomer, your yield depends entirely on your ability to recover the 4-fluoro isomer from the mixture.
Chromatography Strategy
The 4-fluoro and 6-fluoro isomers have very similar R
-
Stationary Phase: Silica Gel (High grade, 230-400 mesh).
-
Mobile Phase: Toluene/Hexane mixtures often provide better separation for halo-indoles than EtOAc/Hexane.
-
Recommendation: Gradient 0%
20% Toluene in Hexane.
-
-
Loading: Do not overload the column. Use <1% sample mass relative to silica mass.
Recrystallization (High Purity Method)
If chromatography fails to separate the isomers:
-
Isolate the crude mixture of 4-F and 6-F indoles.
-
Recrystallize from Hexane/Dichloromethane .
-
Note: The 6-fluoro isomer often crystallizes first or better. You may need to collect the mother liquor (filtrate) to enrich the 4-fluoro isomer, then re-column the filtrate.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to improve the yield? A: Yes. Microwave heating (e.g., 100°C for 10-20 mins) in acetic acid often results in cleaner reaction profiles compared to prolonged thermal heating. It minimizes the time available for the indole product to degrade or polymerize.
Q2: Why is my product turning pink/red on the bench? A: Indoles, especially electron-rich or halogenated ones, are prone to oxidative dimerization (forming rosindoles) in the presence of light and air.
-
Fix: Store the purified product under Nitrogen/Argon in the dark at -20°C.
Q3: I see a spot on TLC that doesn't move (baseline). What is it?
A: This is likely polymeric tar or unreacted hydrazine salts. If you used strong mineral acids (H
Q4: Is there a way to synthesize only the 4-fluoro isomer? A: Not via the Fischer route with 3-fluorophenylhydrazine. To achieve 100% regioselectivity, you must use the Leimgruber-Batcho synthesis starting from 2-fluoro-6-nitrotoluene . This precursor forces the cyclization at the only available carbon, guaranteeing the 4-fluoro position.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4] Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
BenchChem Technical Support. (2025). "Overcoming challenges in the synthesis of 4-fluoroindoles." Link
-
Sajjadifar, S., et al. (2010). "New 3H-Indole Synthesis by Fischer's Method." Molecules, 15, 2491-2498.[5] Link
-
Takeuchi, Y., et al. (2000).[6] "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters, 2(5), 639-642. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
optimization of reaction temperature for 4-fluoro-3-methyl-1H-indole
Topic: Optimization of Reaction Temperature & Regioselectivity Control
Audience: Medicinal Chemists, Process Development Scientists Content ID: TSC-IND-4F3M-001
Executive Summary: The Thermal & Regiochemical Challenge
Synthesizing 4-fluoro-3-methyl-1H-indole presents a classic "Fischer Indole Paradox." The presence of the fluorine atom at the meta position of the hydrazine precursor (3-fluorophenylhydrazine) creates two competing cyclization pathways.
-
The 4-Fluoro Pathway (Desired): Cyclization at the sterically crowded C2 position (ortho to Fluorine).
-
The 6-Fluoro Pathway (Undesired): Cyclization at the unhindered C6 position (para to Fluorine).
The Core Problem: The 6-fluoro isomer is kinetically favored due to lower steric hindrance. To access the 4-fluoro isomer, you must manipulate the reaction temperature and acid catalyst to overcome the higher activation energy barrier of the crowded transition state.
Module 1: The Thermal Landscape (Optimization Guide)
The following data summarizes the relationship between temperature, catalyst choice, and isomeric ratio (4-F vs 6-F) based on standard Fischer Indole kinetics for electron-deficient hydrazines.
Table 1: Temperature vs. Selectivity Matrix
| Condition | Temperature | Catalyst | Primary Outcome | Mechanistic Insight |
| Mild Thermal | 60–80°C | H₂SO₄ (4%) | Low Conversion | Insufficient energy to drive the [3,3]-sigmatropic shift on the electron-deficient ring. Hydrazone accumulation observed. |
| Standard Reflux | 90–110°C | PPA (Polyphosphoric Acid) | Mix (Favors 6-F) | Sufficient energy for cyclization, but the path of least resistance (6-F) dominates (~3:1 ratio). |
| High Thermal | 130–150°C | ZnCl₂ (Lewis Acid) | Improved 4-F Ratio | Higher thermal energy helps surmount the steric barrier of the 4-F transition state. Ratio improves but requires difficult separation. |
| Microwave | 150–180°C | ZnCl₂ / AcOH | Maximized 4-F | Rapid heating minimizes polymerization side-reactions while accessing the high-energy transition state. |
Module 2: Troubleshooting Guides (Q&A)
Scenario A: "I am getting a 70:30 mixture of the wrong isomer (6-fluoro)."
Q: How can I shift the ratio toward the 4-fluoro-3-methyl isomer?
A: This is the most common failure mode. The 6-fluoro isomer is the "downhill" kinetic product.
-
Increase Temperature: Shift from protic acid reflux (EtOH/H₂SO₄ at 80°C) to a high-boiling solvent system (e.g., Toluene/ZnCl₂ or dichlorobenzene) at 120°C+ . The 4-fluoro transition state is sterically crowded; it requires higher thermal energy to access.
-
Switch Catalyst: Protic acids often favor the kinetic product. Lewis acids like Zinc Chloride (ZnCl₂) or Boron Trifluoride etherate (BF₃[1][2]·OEt₂) often coordinate with the nitrogen, potentially altering the geometry of the [3,3]-shift to slightly favor the more crowded ortho-cyclization.
-
Purification Strategy: If the ratio remains stubborn (e.g., 40:60), do not overheat further as defluorination will occur. Rely on Flash Chromatography . The 4-fluoro isomer usually elutes before the 6-fluoro isomer on silica due to the "ortho-effect" reducing the polarity of the N-H bond (intramolecular H-bond interaction with Fluorine).
Scenario B: "The reaction turns into a black tar with low yield."
Q: Is this a temperature issue or a catalyst issue?
A: This is likely a thermal runaway polymerization , common with electron-poor indoles.
-
Diagnosis: 4-fluoroindoles are unstable in strong mineral acids at high temperatures for extended periods.
-
The Fix:
-
Lower the Acid Concentration: If using H₂SO₄, reduce to <4% v/v.
-
Use the "Interrupted" Method: Isolate the hydrazone first (run at RT). Then, perform the cyclization in a separate step using a milder catalyst like 4% H₂SO₄ in acetic acid or ZnCl₂ in refluxing xylene . This prevents the aldehyde/ketone from polymerizing with itself before reacting with the hydrazine.
-
Degas Solvents: Free radical polymerization is accelerated by oxygen at high temps. Always run under Argon/Nitrogen.
-
Scenario C: "No reaction. Starting material (Hydrazine) is intact."
Q: I'm refluxing at 80°C. Why isn't it cyclizing?
A: The fluorine atom is an electron-withdrawing group (EWG).
-
The Cause: EWGs deactivate the benzene ring, making the nucleophilic attack of the enamine carbon onto the benzene ring (the [3,3]-shift) significantly slower and energetically demanding.
-
The Fix: 80°C is likely too low for a fluorinated substrate. You must push the temperature to 100–110°C . Consider using Polyphosphoric Acid (PPA) as both solvent and catalyst, which allows for higher temperatures and acts as a dehydrating agent to drive the equilibrium.
Module 3: Visualizing the Pathway
The following diagram illustrates the bifurcation point where temperature control is critical.
Caption: Mechanistic bifurcation in the Fischer Synthesis. Path B (Green) leads to the desired 4-fluoro isomer but requires higher thermal energy to overcome steric repulsion between the fluorine and the forming ring.
Module 4: Validated Experimental Protocols
Protocol A: High-Temperature Lewis Acid Method (Recommended)
Best for maximizing the 4-fluoro isomer ratio.
-
Formation of Hydrazone:
-
Dissolve 3-fluorophenylhydrazine hydrochloride (1.0 eq) and Propionaldehyde (1.1 eq) in Ethanol.
-
Stir at Room Temperature for 2 hours.
-
Evaporate solvent to yield the crude hydrazone oil.
-
-
Cyclization:
-
Dissolve the crude hydrazone in anhydrous Xylene (0.5 M concentration).
-
Add anhydrous ZnCl₂ (1.0 eq).
-
Critical Step: Heat rapidly to reflux (~140°C ) under Nitrogen.
-
Maintain reflux for 4–6 hours. Monitor by TLC (Target Rf usually higher than byproduct).
-
-
Workup:
-
Cool to RT. Decant xylene from the zinc salts.
-
Wash with 1N HCl (to remove unreacted hydrazine) and Brine.
-
Dry over MgSO₄ and concentrate.[3]
-
-
Purification:
-
Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).
-
Note: The 4-fluoro isomer typically elutes first.
-
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for small-scale optimization.
-
Mix 3-fluorophenylhydrazine (1.0 eq), Propionaldehyde (1.2 eq), and Acetic Acid (solvent volume).
-
Seal in a microwave vial.
-
Irradiate at 150°C for 10 minutes .
-
Pour into ice water, extract with Ethyl Acetate, and purify.
References
-
Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The foundational text on mechanism and catalyst choice).[4][5]
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Sajjadifar, S., et al. (2010).[6] "New 3H-Indole Synthesis by Fischer's Method." Molecules, 15, 2491-2498.[6] Link
-
BenchChem Technical Notes. (2025). "Overcoming challenges in the synthesis of 4-fluoroindoles." Link
-
Ishii, H. (1981). "Indole synthesis via the Fischer method: Regioselectivity and abnormal products." Accounts of Chemical Research, 14(9), 275-283. Link
Sources
Technical Support Center: Synthesis of 4-fluoro-3-methyl-1H-indole
Welcome to the technical support center for the synthesis of 4-fluoro-3-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists. We move beyond classical approaches to explore modern, alternative catalytic systems that address common challenges such as low yield, poor regioselectivity, and harsh reaction conditions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the efficiency and success of your synthetic endeavors.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 4-fluoro-3-methyl-1H-indole and related structures.
Question 1: My Fischer indole synthesis of 4-fluoro-3-methyl-1H-indole is giving a very low yield (<30%). What are the likely causes and how can I improve it?
Answer: Low yields in the Fischer indole synthesis of fluorinated compounds are a well-documented challenge.[1][2] The strong electron-withdrawing nature of the fluorine atom can impede the key[3][3]-sigmatropic rearrangement step.[2]
Common Causes & Solutions:
-
Inappropriate Acid Catalyst: Traditional Brønsted acids (H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃) can be too harsh, leading to decomposition.[1][4] The optimal acid and its concentration often require empirical screening.[1]
-
Alternative Catalyst Strategy: Consider a milder, palladium-catalyzed approach. The Buchwald modification, which involves the cross-coupling of (4-fluorophenyl)hydrazine with a suitable propanone derivative (or its hydrazone), can proceed under significantly gentler conditions, avoiding strong acids altogether.[1][5]
-
-
Poor Hydrazone Formation/Stability: The initial condensation to form the phenylhydrazone may be inefficient or the intermediate may be unstable under the reaction conditions.
-
Solution: Ensure your starting materials, (4-fluorophenyl)hydrazine and 2-butanone, are of high purity.[1] You can pre-form and isolate the hydrazone before subjecting it to the cyclization conditions to better control the reaction.
-
-
Side Reactions: Under strong acidic conditions, side reactions such as aldol condensation of the ketone can occur.[4] Furthermore, excessive stabilization of intermediates by electron-donating groups can lead to undesired N-N bond cleavage instead of cyclization.[4][6][7]
-
Solution: Lowering the reaction temperature and carefully monitoring the reaction by TLC can minimize byproduct formation.[1] If side reactions persist, switching to a transition-metal-catalyzed method is highly recommended.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues.
Caption: A workflow for troubleshooting low yields.
Question 2: I am observing the formation of a regioisomeric indole byproduct. How can I improve the regioselectivity?
Answer: Regioisomer formation is a classic problem in Fischer indole synthesis when using unsymmetrical ketones.[1] For the synthesis of 4-fluoro-3-methyl-1H-indole from (4-fluorophenyl)hydrazine and 2-butanone, you can potentially form the undesired 4-fluoro-2-ethyl-1H-indole. Selectivity is influenced by the acidity of the medium and steric effects.[1]
Causes & Solutions:
-
Kinetic vs. Thermodynamic Control: The ratio of the two possible enamine intermediates, which dictates the final product ratio, is highly dependent on reaction conditions.
-
Solution: Systematically vary the acid catalyst (e.g., from PPA to milder TsOH) and temperature. Weaker acids and lower temperatures may favor the formation of the more substituted (thermodynamically favored) enamine, leading to the desired 3-methyl-indole.
-
-
Lack of Inherent Substrate Bias: The electronic and steric differences guiding the cyclization may be insufficient.
-
Alternative Catalyst Strategy: Transition metal-catalyzed methods often provide superior and more predictable regiocontrol.[8][9] The Larock indole synthesis , which utilizes an NHC-palladium complex to react o-haloanilines with internal alkynes, offers excellent regiochemical control.[10] By choosing 1-bromo-4-fluoro-2-iodoaniline and but-2-yne, you could potentially achieve highly selective synthesis. Similarly, ligand choice in other palladium-catalyzed C-H functionalization reactions can be used to "switch" the site of reaction.[3][11]
-
Question 3: My palladium catalyst appears to be deactivating during the reaction, leading to a stalled conversion. What can I do?
Answer: Catalyst deactivation is a common issue in transition-metal catalysis and can stem from several factors, including aggregation of the metal, poisoning by impurities, or unwanted side reactions with starting materials or products.[12][13][14]
Causes & Solutions:
-
High Local Concentration of Reagents: Adding a reagent too quickly can lead to catalyst decomposition or aggregation.
-
Solution: One documented strategy is the slow addition of a key coupling partner (e.g., the isocyanide in certain indole syntheses) to avoid catalyst deactivation.[12] This principle can be applied to other palladium-catalyzed routes by adding the limiting reagent via syringe pump over several hours.
-
-
Inappropriate Ligand: The ligand may not be robust enough to stabilize the palladium center throughout the catalytic cycle, especially at elevated temperatures.
-
Solution: Screen different ligands. For Buchwald-Hartwig type aminations, bulky, electron-rich phosphine ligands are often required to promote reductive elimination and stabilize the active catalytic species.
-
-
Oxidative Degradation: If the reaction is not performed under a strictly inert atmosphere, oxygen can oxidize the active Pd(0) species to an inactive state.
-
Solution: Ensure all solvents and reagents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Frequently Asked Questions (FAQs)
Q1: Why should I consider catalysts other than the traditional acids for indole synthesis?
A: While classic acid-catalyzed methods like the Fischer and Bischler-Möhlau syntheses are foundational, they often suffer from significant drawbacks, especially with complex or sensitive substrates.[4][15] Key reasons to explore alternatives include:
-
Milder Conditions: Transition metal catalysts (Pd, Cu, Au, Fe) often operate under neutral or mildly basic conditions at lower temperatures, preserving sensitive functional groups.[9][16][17]
-
Higher Yields: By avoiding the harsh conditions that lead to decomposition and side reactions, alternative catalysts can provide significantly higher product yields.[1]
-
Improved Selectivity: Modern catalytic systems offer unparalleled control over regioselectivity, which is often poor in classical methods.[9][10][11]
-
Broader Substrate Scope: Many modern methods tolerate a wider variety of functional groups, reducing the need for protecting group strategies.[9][16]
Q2: What are the primary classes of alternative catalysts for synthesizing substituted indoles like 4-fluoro-3-methyl-1H-indole?
A: The main alternatives fall into several categories based on the transition metal used:
-
Palladium Catalysts: These are perhaps the most versatile. They are used in cross-coupling reactions (e.g., Buchwald-Hartwig, Larock) and direct C-H functionalization to build or modify the indole core.[5][9][17][18]
-
Copper Catalysts: Offering a more economical option, copper catalysts are effective in Goldberg-type amidation reactions and Madelung-type cyclizations, often under milder conditions than the classic thermal method.[19][20]
-
Gold Catalysts: Gold salts are particularly adept at catalyzing the cyclization of 2-alkynyl anilines, providing a clean and efficient route to the indole nucleus.[16]
-
Iron Catalysts: Iron-based catalysts are emerging as a cost-effective and environmentally benign option for reactions like intramolecular C-H amination.[9]
Catalyst Selection Guide
This diagram provides a simplified decision-making framework for selecting a synthetic strategy.
Caption: A decision tree for choosing a synthetic route.
Performance Comparison of Catalytic Systems
The table below summarizes key features of different catalytic approaches relevant to the synthesis of substituted indoles.
| Method | Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Classic Fischer | Brønsted/Lewis Acids (PPA, ZnCl₂, etc.) | High Temp (80-200 °C) | Inexpensive, well-established | Harsh conditions, low yield for EWG substrates, poor regioselectivity.[1][4][15] |
| Buchwald-Hartwig | Pd(OAc)₂, phosphine ligand, base (e.g., NaOtBu) | Moderate Temp (80-110 °C) | Mild conditions, good functional group tolerance, avoids strong acid.[1][5] | Catalyst/ligand cost, requires inert atmosphere, potential for catalyst deactivation.[12] |
| Larock Annulation | Pd(0) catalyst (e.g., NHC-Pd complex) | 100-120 °C | Excellent regiocontrol with internal alkynes, good yields.[10] | Requires specific o-haloaniline precursors, catalyst complexity. |
| Gold-Catalyzed Cyclization | NaAuCl₄·2H₂O or other Au(I)/Au(III) salts | Room Temp to 80 °C | Very mild, environmentally benign (e.g., in ethanol), high functional group tolerance.[16] | Substrate limited to 2-alkynyl anilines, cost of gold salts. |
| Modern Madelung | CuI / Ligand / Base or Strong Base (e.g., LiN(SiMe₃)₂) | 110-140 °C | Good for 2,3-substituted indoles, avoids harsh thermal conditions of classic method.[1][19] | Requires specific N-acyl-o-toluidine precursors, can still require strong base. |
Experimental Protocol: Palladium-Catalyzed Synthesis of 4-fluoro-3-methyl-1H-indole
This protocol is a representative example based on the Buchwald modification of the Fischer indole synthesis.[1][5] Note: This is a generalized procedure and must be optimized for specific substrates and scales.
Materials:
-
(4-fluorophenyl)hydrazine hydrochloride
-
2-Butanone
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable bulky phosphine ligand (e.g., Xantphos or RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Anhydrous sodium sulfate
-
Inert atmosphere glovebox or Schlenk line setup
Step-by-Step Procedure:
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add a mild base (e.g., sodium acetate, 1.1 eq) to free the hydrazine.
-
Add 2-butanone (1.2 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. The crude hydrazone can be purified by chromatography or used directly in the next step if sufficiently pure.
-
-
Palladium-Catalyzed Cyclization:
-
In a glovebox or under inert atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and sodium tert-butoxide (1.5 eq).
-
Add the pre-formed (4-fluorophenyl)hydrazone of 2-butanone (1.0 eq).
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield pure 4-fluoro-3-methyl-1H-indole.
-
References
- Benchchem.
- Chemical Science (RSC Publishing). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step.
- PMC - NIH. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step.
- PMC. Overturning Indolyne Regioselectivities and Synthesis of Indolactam V.
- Organic Chemistry Portal. Synthesis of indoles.
- MDPI.
- Benchchem. Overcoming challenges in the synthesis of 4-fluoroindoles.
- Organic & Biomolecular Chemistry (RSC Publishing).
- Benchchem.
- RSC Advances (RSC Publishing).
- Wikipedia. Bischler–Möhlau indole synthesis.
- PMC - NIH.
- Journal of the American Chemical Society.
- Wikipedia. Fischer indole synthesis.
- LOCKSS.
- Chemical Reviews - ACS Publications.
- ResearchGate. (PDF)
- YouTube.
- NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Overturning Indolyne Regioselectivities and Synthesis of Indolactam V - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole synthesis [organic-chemistry.org]
- 10. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Fluoro-3-Methyl-1H-Indole
This guide is structured as a Technical Support Center for researchers working with halogenated indole scaffolds. It prioritizes practical troubleshooting, mechanistic understanding, and scalable purification logic.
Ticket ID: IND-4F3M-PUR Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Triage & Diagnosis: What is your impurity profile?
Before initiating a protocol, compare your crude material against these profiles to select the correct workflow.
| Symptom | Probable Impurity | Source | Recommended Protocol |
| Two distinct spots on TLC (close Rf) | Regioisomer (6-fluoro-3-methylindole) | Use of 3-fluorophenylhydrazine in Fischer synthesis (produces 4-F and 6-F mix). | Protocol A |
| Red/Pink gum or oil | Oligomers/Tars | Oxidative polymerization of indole core; acid-catalyzed dimerization. | Protocol B |
| Sticky solid, basic pH | Hydrazine residues | Unreacted starting material (toxic/reactive). | Protocol C |
| Yellowish tint | Trace Oxidation | Light sensitivity (indoxyl formation). | Protocol D |
Troubleshooting Protocols
Protocol A: The Isomer Crisis (Separating 4-F from 6-F)
The Challenge: If you synthesized this via Fischer Indole Synthesis using 3-fluorophenylhydrazine, you likely have a ~60:40 or 50:50 mixture of the 4-fluoro and 6-fluoro isomers. Separation is difficult due to similar polarities.
Mechanism: The 4-fluoro substituent is adjacent to the N-H moiety. The inductive effect of fluorine lowers the pKa of the N-H slightly compared to the 6-fluoro isomer. Additionally, the dipole vector of the 4-F isomer is distinct, often making it less polar (higher Rf) on silica than the 6-F isomer in non-polar mobile phases [1, 2].
Step-by-Step Workflow:
-
TLC Optimization: Do not use 100% EtOAc.
-
Recommendation: Try Hexane:Toluene (1:1) or Hexane:DCM (3:1) . Toluene often exploits pi-pi stacking differences better than simple alkanes.
-
-
Flash Chromatography (Small Scale <1g):
-
Pack a long column (ratio silica:crude > 50:1).
-
Run a shallow gradient (e.g., 0% to 10% EtOAc in Hexane over 40 CV).
-
Critical: Collect small fractions. The "overlap" region is usually significant.
-
-
Fractional Recrystallization (Large Scale >5g):
-
Chromatography is often impractical for multi-gram isomer separation.
-
Solvent System:Cyclohexane/Toluene or Hexane/Ethyl Acetate .
-
Procedure: Dissolve the mixture in hot Toluene. Add Cyclohexane (anti-solvent) until turbid. Cool very slowly to 4°C.
-
Note: One isomer typically crystallizes preferentially. Analyze the mother liquor vs. crystals by NMR to determine which is which. (Usually, the symmetrical nature of packing favors one).
-
Protocol B: De-Tarring (Removing Polymerized Gunk)
The Challenge: Indoles are electron-rich and prone to acid-catalyzed dimerization and oxidative polymerization (turning into "red oil").
The Fix:
-
Dissolution: Dissolve crude in minimal DCM (Dichloromethane).
-
Adsorption: Add silica gel (1g per 1g crude) to the solution and rotovap to dryness (creating a "dry load").
-
Filtration: Place a pad of Celite on top of a sintered glass funnel, followed by a layer of fresh silica.
-
Elution: Wash with 5% EtOAc in Hexane .
-
Why: The monomeric indole will elute; the polymeric tars are highly polar and will stick to the silica/Celite pad.
-
-
Zinc Dust Polish (Optional): If the eluent is still pink, stir with activated Zinc dust for 30 mins, then filter. Zn reduces colored oxidation byproducts (indoxyls) back to indoles.
Protocol C: Hydrazine Decontamination
The Challenge: Arylhydrazines are genotoxic and can cause the indole to decompose during storage.
The Fix:
-
Mild Acid Wash:
-
Dissolve crude in Et2O or EtOAc.
-
Wash 2x with 0.5 M Citric Acid (pH ~3-4).
-
Warning:DO NOT use strong mineral acids (HCl, H2SO4). Strong acids protonate the C3 position of the indole, initiating rapid polymerization (dimerization) [3].
-
-
Aldehyde Scavenging (Alternative):
-
If hydrazine persists, add 1.5 eq of Acetone or Benzaldehyde to the crude mixture.
-
Stir for 1 hour. This converts hydrazine to a hydrazone, which has a drastically different polarity and can be removed via Protocol B (silica filtration).
-
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying crude 4-fluoro-3-methyl-1H-indole.
Caption: Decision matrix for selecting the appropriate purification module based on crude impurity profile.
Frequently Asked Questions (FAQ)
Q: Why does my indole turn pink/red after a few days on the bench? A: Indoles are electron-rich heterocycles susceptible to auto-oxidation at the C3 position (even with a methyl group, the C2 position is vulnerable) to form indoxyls, which dimerize to form indigo-like dyes.
-
Fix: Store under Argon/Nitrogen at -20°C. Ensure all acid traces (from silica columns) are removed, as acid catalyzes this degradation.
Q: Can I use HCl to remove the hydrazine? A: No. As detailed in Protocol C, strong mineral acids protonate the indole C3 carbon (indolenine form), which then acts as an electrophile for another indole molecule, leading to dimers and trimers. Use Citric Acid or dilute Acetic Acid only.
Q: My NMR shows a doublet at ~6.8 ppm and ~7.1 ppm. Which isomer is which? A: While 2D-NMR (NOESY) is the gold standard:
-
4-Fluoro: Look for strong coupling between the Fluorine and the H-5 proton (ortho-coupling). Also, the H-2 proton (adjacent to NH) often shifts slightly upfield due to the shielding cone of the nearby Fluorine lone pairs.
-
6-Fluoro: The Fluorine is para to the C3-methyl. The coupling constants will reflect a meta-relationship to H-4 and ortho to H-5/H-7.
Q: What is the best solvent for final recrystallization? A: For fluoro-methyl indoles, Hexane/Toluene or Methanol/Water (3:2) are highly effective [4]. Methanol/Water is particularly good for removing inorganic salts, while Toluene systems are better for removing organic non-polar impurities.
References
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. (General reference for indole stability and acid sensitivity).
-
ResearchGate (Discussion). (2019). Crystallization purification of indole. Retrieved from [Link]
Technical Support Center: 4-Fluoro-3-methyl-1H-indole Stability & Handling
This technical guide addresses the stability, handling, and troubleshooting of 4-fluoro-3-methyl-1H-indole , a specialized indole derivative often utilized as a scaffold in medicinal chemistry (e.g., for serotonin receptor modulators or antiviral agents).
The following content is structured as a Tier-3 Technical Support resource, synthesizing structure-activity relationships (SAR) with practical laboratory protocols.
Compound: 4-Fluoro-3-methyl-1H-indole CAS: 455-23-2 (Generic for 4-fluoro-3-methyl isomers) / Note: Specific CAS may vary by catalog; often customized. Chemical Class: Electron-rich Heterocycle / Halogenated Indole Primary Risk: Oxidative degradation and Acid-catalyzed dimerization.
Part 1: Critical Stability Analysis (The "Why" and "How")
The Stability Paradox
This molecule presents a unique stability profile due to the opposing electronic effects of its substituents:
-
3-Methyl Group (Activator): Electron-donating (+I effect). It increases electron density at the C2 position, making the ring more susceptible to electrophilic attack and oxidation compared to a naked indole.
-
4-Fluoro Group (Deactivator): Strongly electron-withdrawing via induction (-I), but electron-donating via resonance (+M). At the C4 position, the inductive withdrawal dominates the adjacent C3/C2 bond, slightly stabilizing the ring against acid-catalyzed polymerization compared to 3-methylindole (skatole).
Net Result: The compound is moderately unstable in solution. It resists polymerization better than skatole but is highly prone to oxidative cleavage and C2-dimerization if handled improperly.
Degradation Pathways
The following diagram illustrates the two primary failure modes researchers encounter: Aerobic Oxidation (turning solutions pink/red) and Acid-Catalyzed Dimerization (precipitation).
Figure 1: Mechanistic pathways for the degradation of 4-fluoro-3-methyl-1H-indole. The 3-methyl group blocks C3-C3 coupling, forcing dimerization to occur at C2 or promoting oxidation to the oxindole.
Part 2: Troubleshooting Guide (Q&A Format)
Scenario A: Solution Discoloration
Q: My stock solution in DMSO turned from pale yellow to pink/reddish-brown overnight. Is it still usable? A: Likely No. The color change indicates the formation of oxidation products, specifically indoxyls or oxindoles (e.g., 4-fluoro-3-methyloxindole).
-
Mechanism: In polar aprotic solvents like DMSO, dissolved oxygen attacks the electron-rich C2-C3 double bond. The 3-methyl group stabilizes the transition state, accelerating this process compared to non-substituted indoles.
-
Corrective Action: Check purity via LC-MS. If the impurity peak is <5%, you may repurify. If >5%, discard.
-
Prevention: DMSO is hygroscopic and dissolves oxygen well. Degas DMSO with Argon/Nitrogen sparging for 15 minutes before dissolving the indole. Store under inert gas.
Q: Can I use Chloroform or Dichloromethane (DCM) for storage? A: Avoid if possible.
-
Risk: Chlorinated solvents often contain trace HCl or phosgene (decomposition products). Even ppm levels of acid can protonate the C3 position, generating an electrophilic indoleninium ion that reacts with a neutral indole molecule to form dimers.
-
Mitigation: If you must use DCM, pass it through a plug of basic alumina or store it over solid
to neutralize acidity.
Scenario B: Precipitation & Solubility
Q: I see a fine white precipitate forming in my aqueous buffer dilution. Is this degradation? A: This is likely a solubility crash , not degradation, provided the precipitate is white.
-
Solubility Data: 4-Fluoro-3-methyl-1H-indole is highly lipophilic (LogP ~ 2.8 - 3.0). It has near-zero solubility in water.
-
Troubleshooting: Ensure your final organic co-solvent concentration (DMSO or Ethanol) is >5-10% depending on the target concentration.
Q: Why does the compound decompose during workup with silica gel chromatography?
A: Silica gel is slightly acidic (
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent. This neutralizes acidic sites on the silica and prevents acid-catalyzed decomposition on the column.
Part 3: Optimized Handling Protocols
Solvent Compatibility Matrix
| Solvent | Suitability | Risk Factor | Recommended Pre-treatment |
| DMSO | High | Oxidation (DMSO can act as oxidant) | Degas; Store frozen (-20°C). |
| Methanol | Medium | Nucleophilic attack (Solvolysis) | Use only for short-term handling. |
| Acetonitrile | Excellent | Low | None; preferred for LC-MS. |
| Chloroform | Poor | Acid-catalyzed Polymerization | Stabilize with Amylene or Basic Alumina. |
| Water | N/A | Insoluble | Requires surfactant or cyclodextrin. |
Storage Protocol (The "Golden Standard")
To maximize shelf-life (targeting >1 year stability), follow this decision tree:
Figure 2: Decision tree for the long-term storage of 4-fluoro-3-methyl-1H-indole.
Emergency Purification (Salvation Protocol)
If your compound has oxidized (pink color) but you have limited supply:
-
Dissolve in minimal Ethyl Acetate .
-
Wash 2x with Sodium Metabisulfite (
) solution (removes oxidative impurities). -
Dry over
and concentrate. -
Note: This works only if degradation is minor (<10%).
Part 4: References & Authority
-
Indole Oxidation Mechanisms:
-
Mechanistic insight: Indoles substituted at C3 (like 3-methylindole) are prevented from forming 3,3'-dimers but readily form 3-hydroperoxyindolenines, leading to oxindoles.
-
Source: Xue, J., et al. (2022).[1] "Atmospheric oxidation mechanism and kinetics of indole." Atmospheric Chemistry and Physics.
-
-
3-Methylindole (Skatole) Bioactivation & Stability:
-
Relevance: Establishes the reactivity of the 3-methyl motif, specifically its propensity for dehydrogenation and epoxidation.[2]
-
Source: Thornton-Manning, J. R., et al. (1996). "Selective dehydrogenation/oxygenation of 3-methylindole by Cytochrome p450 Enzymes." Journal of Pharmacology and Experimental Therapeutics.
-
-
General Handling of Fluorinated Indoles:
-
Relevance: Confirms storage requirements (desiccated, -20°C) and light sensitivity for 4-fluoroindole derivatives.
-
Source: GoldBio Technical Data Sheet, "4-Fluoroindole."
-
-
Solvent Effects on Indole Stability:
-
Relevance: Discusses the impact of DMSO and other solvents on indole stability and metabolic assays.
-
Source: Chauret, N., et al. (1998). "Effect of common organic solvents on in vitro cytochrome P450-mediated metabolic activities." Drug Metabolism and Disposition.
-
Sources
Technical Support Center: Stabilizing 4-Fluoro-3-methyl-1H-indole in Experimental Workflows
Welcome to the technical support center for 4-fluoro-3-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable synthetic intermediate. This guide synthesizes established chemical principles with practical, field-tested strategies to ensure the integrity of your experiments.
Introduction: The Duality of Reactivity and Instability
4-Fluoro-3-methyl-1H-indole is a versatile building block in medicinal chemistry and materials science. The unique electronic properties conferred by the 4-fluoro and 3-methyl substituents make it an attractive scaffold for generating novel compounds. However, this tailored reactivity also introduces inherent instabilities. Understanding the primary drivers of decomposition—oxidation, acid/base sensitivity, and photodegradation—is paramount to its successful application. This guide provides a systematic approach to identifying and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: My solid 4-fluoro-3-methyl-1H-indole has developed a pink or brownish tint. Can I still use it?
A color change is a visual indicator of oxidation and potential polymerization. While minor discoloration may not significantly impact the outcome of all reactions, it is a definitive sign of degradation. For sensitive applications, such as catalysis or quantitative biological assays, it is highly recommended to purify the material before use. A simple filtration through a plug of silica gel with an appropriate solvent can often remove colored impurities.
Q2: What are the optimal long-term storage conditions for 4-fluoro-3-methyl-1H-indole?
To minimize degradation, 4-fluoro-3-methyl-1H-indole should be stored in a cool, dark, and dry environment. For long-term storage, a temperature of -20°C is recommended. The container should be opaque to prevent photodegradation and tightly sealed to exclude moisture and oxygen. For maximum stability, storing under an inert atmosphere, such as argon or nitrogen, is best practice.
Q3: I am observing multiple spots on my TLC plate during a reaction involving 4-fluoro-3-methyl-1H-indole that are not my starting material or desired product. What could be the cause?
The appearance of multiple, often colored, spots on a TLC plate is a common sign of decomposition. This can be triggered by several factors within your reaction, including:
-
Acidic or Basic Conditions: The indole nucleus is susceptible to degradation under both strong acidic and basic conditions.
-
Oxidizing Agents: The presence of oxidizing agents, including atmospheric oxygen, can lead to the formation of various degradation byproducts.
-
Elevated Temperatures: Prolonged heating can accelerate decomposition pathways.
Consider the troubleshooting guides in this document to diagnose the specific cause and implement corrective measures.
Troubleshooting Guides: From Diagnosis to Solution
This section provides detailed troubleshooting for common experimental challenges encountered with 4-fluoro-3-methyl-1H-indole, explaining the underlying chemical principles and offering actionable solutions.
Issue 1: Decomposition Under Acidic Conditions
Scenario: You are performing an acid-catalyzed reaction (e.g., Fischer indole synthesis, electrophilic substitution) and observe significant charring, low yield, and multiple byproducts on your TLC.
Causality: The indole nucleus, while aromatic, is electron-rich and susceptible to protonation, primarily at the C3 position. In the case of 4-fluoro-3-methyl-1H-indole, the C3 position is blocked. However, protonation can still occur at other positions, disrupting the aromaticity and leading to polymerization or rearrangement. The 4-fluoro substituent, being electron-withdrawing, can also influence the electron density of the benzene portion of the ring, potentially affecting stability in strong acids.
Troubleshooting Protocol:
-
Choice of Acid:
-
Temperature Control:
-
Maintain the lowest possible reaction temperature. Monitor the reaction progress closely by TLC to avoid prolonged heating.
-
-
Protecting Group Strategy:
Issue 2: Oxidative Degradation
Scenario: During workup or purification (e.g., chromatography), your product fractions containing 4-fluoro-3-methyl-1H-indole are turning colored, or you observe the formation of new impurities.
Causality: The electron-rich indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or residual oxidizing agents from a previous step. The 3-methyl group can be a site for initial oxidation.[5] The likely pathway involves the formation of a hydroperoxide intermediate, which can then rearrange or polymerize.
Troubleshooting Protocol:
-
Inert Atmosphere:
-
Conduct reactions, workups, and solvent removal under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.
-
-
Solvent Degassing:
-
Use degassed solvents for your reactions and chromatography. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.
-
-
Antioxidant Addition:
-
For long-term storage of solutions, consider adding a radical scavenger like BHT (butylated hydroxytoluene) at a low concentration (e.g., 0.01%). Ensure the antioxidant is compatible with your downstream applications.
-
-
Purification Considerations:
-
Minimize the time the compound spends on silica or alumina gel during chromatography.
-
Consider using a less acidic stationary phase, such as neutral alumina, if acid-catalyzed degradation on silica is suspected.
-
Issue 3: Photodegradation
Scenario: You notice degradation of your compound when reactions are run in clear glass vessels under ambient light, or upon storage of solutions in clear vials.
Causality: Aromatic compounds, including indoles, can absorb UV light, leading to the formation of excited states that can undergo various reactions, including bond cleavage and radical formation. Fluorinated aromatic compounds can be particularly susceptible to photodegradation.[4][6]
Troubleshooting Protocol:
-
Light Protection:
-
Conduct reactions in flasks wrapped in aluminum foil or in amber-colored glassware.
-
Store solutions of the compound in amber vials.
-
-
Wavelength Considerations:
-
If using photochemical reaction conditions, carefully select the wavelength to excite the desired reactant without causing significant degradation of the indole core.
-
Data Presentation: Stability and Analytical Parameters
The following tables summarize key stability information and analytical parameters to aid in experimental design and monitoring.
Table 1: Stability Profile of 4-fluoro-3-methyl-1H-indole
| Condition | Stability | Recommended Precautions |
| Storage (Solid) | Moderate | Store at -20°C in a dark, dry place under an inert atmosphere. |
| Storage (Solution) | Low to Moderate | Store in a degassed solvent at low temperature, protected from light. Consider adding an antioxidant for long-term storage. |
| Strong Acid (e.g., H₂SO₄) | Low | Avoid if possible. Use the mildest effective acid and lowest temperature. |
| Strong Base (e.g., NaOH) | Low | Use non-nucleophilic bases where possible and maintain low temperatures. |
| Oxygen/Air | Moderate | Handle under an inert atmosphere. Use degassed solvents. |
| Light | Moderate | Protect from light using amber vials or by wrapping vessels in foil. |
Table 2: Analytical Methods for Monitoring 4-fluoro-3-methyl-1H-indole and its Decomposition
| Technique | Method Details | Observations |
| TLC | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Hexane/Ethyl Acetate (e.g., 4:1 v/v) | Decomposition: Streaking, appearance of colored spots at lower Rf. |
| HPLC | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradient with 0.1% TFA or formic acid[7] | Decomposition: Appearance of new peaks, often with different UV-Vis spectra. |
| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆ | Decomposition: Broadening of signals, disappearance of characteristic indole proton signals, appearance of new aliphatic or aromatic signals.[8][9] |
| ¹⁹F NMR | Solvent: CDCl₃ or DMSO-d₆ | Decomposition: Appearance of new fluorine signals, potentially indicating defluorination or rearrangement products.[6] |
| Mass Spectrometry | ESI or GC-MS | Decomposition: Detection of oxidized products (e.g., M+16, M+32), dimers, or fragmentation products. |
Visualizing Decomposition Pathways and Workflows
The following diagrams illustrate key concepts in preventing the decomposition of 4-fluoro-3-methyl-1H-indole.
Caption: Major decomposition pathways of 4-fluoro-3-methyl-1H-indole under common stressors.
Caption: Recommended workflow for preventing decomposition during experimental procedures.
References
- Gu, J.-D., et al. (2018). Microbial Degradation of Indole and Its Derivatives. Applied Microbiology and Biotechnology, 102(23), 9947-9957.
- Li, W., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 957-960.
- Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2668.
- O'Neill, P. M., et al. (2010). Fluorinated Pharmaceuticals and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 44(22), 8664-8670.
- Popa, E., et al. (2011). Pathways of Electrochemical Oxidation of Indolic Compounds. Electroanalysis, 23(3), 635-642.
- Sundberg, R. J. (1996). Indoles. Academic Press.
- Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 278-284.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Yadav, G. D., & Kadam, A. A. (2013). Acid-catalyzed degradation of 3-methylindole (skatole): Kinetics and reaction mechanism. Chemical Engineering Journal, 217, 349-357.
- Zecevic, M., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1776.
Sources
- 1. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isolation and characterization of two Acinetobacter species able to degrade 3-methylindole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. cetjournal.it [cetjournal.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
side reactions in the synthesis of 4-fluoro-3-methyl-1H-indole
This technical guide addresses the specific challenges in synthesizing 4-fluoro-3-methyl-1H-indole , a critical scaffold in serotonergic drug discovery (e.g., 5-HT receptor modulators).
The synthesis of 4-substituted indoles is notoriously more difficult than their 5-, 6-, or 7-counterparts due to steric compression and electronic deactivation at the cyclization site. This guide focuses on the two primary synthetic pathways: Fischer Indole Synthesis (cyclization) and Direct C3-Functionalization (alkylation), providing diagnostic protocols for their specific side reactions.
Status: Operational | Tier: L3 Engineering | Topic: Side Reaction Mitigation
📂 Case File 001: The Regioselectivity Crisis (Fischer Route)
User Issue: "I reacted (3-fluorophenyl)hydrazine with propionaldehyde, but NMR shows a mixture of isomers. I cannot isolate the 4-fluoro product efficiently."
🔬 Technical Diagnosis
This is the most common failure mode in 4-fluoroindole synthesis. The precursor, (3-fluorophenyl)hydrazine , is meta-substituted. During the [3,3]-sigmatropic rearrangement (the key step of the Fischer synthesis), cyclization can occur at two distinct ortho positions relative to the hydrazine moiety:
-
Para to Fluorine: Yields 6-fluoro-3-methylindole (Thermodynamically favored).
-
Ortho to Fluorine: Yields 4-fluoro-3-methylindole (Sterically and electronically disfavored).
Fluorine is an inductive electron-withdrawing group (EWG). The transition state leading to the 4-fluoro isomer requires crowding the fluorine atom against the forming pyrrole ring, creating significant repulsion. Consequently, the 6-fluoro isomer typically dominates (ratios often 60:40 or worse).
🛠️ Resolution Protocol
You cannot eliminate the formation of the 6-fluoro isomer entirely, but you can optimize the ratio and separation.
Step 1: Catalyst Switching (Lewis vs. Brønsted) Strong protic acids (H₂SO₄) often favor the thermodynamic product (6-F). Switching to mild Lewis acids in aprotic solvents can sometimes shift the kinetic ratio or minimize degradation.
| Catalyst System | Solvent | Est. 4-F : 6-F Ratio | Notes |
| 4% H₂SO₄ | Water/EtOH | 30 : 70 | Fast reaction, "tarry" byproduct formation high. |
| ZnCl₂ (Fused) | AcOH | 40 : 60 | Standard method. Moderate yields.[1] |
| PPA (Polyphosphoric Acid) | Toluene (Biphasic) | 35 : 65 | High viscosity can cause local overheating/polymerization. |
| BF₃·OEt₂ | DCM | 45 : 55 | Recommended. Milder conditions reduce oligomerization. |
Step 2: Purification Strategy (The "Flash" Fix) Separating these isomers on silica is difficult due to similar Rf values.
-
Recommendation: Use AgNO3-impregnated silica gel . The steric bulk of the 4-fluoro substituent alters the pi-complexation capability of the indole double bond compared to the 6-fluoro isomer, often improving resolution.
📊 Mechanism & Branching Diagram
The following diagram illustrates the bifurcation point where the reaction splits into the desired product and the unwanted regioisomer.
Caption: Mechanistic bifurcation in Fischer Indole Synthesis. The 4-position cyclization is sterically impeded by the fluorine atom.
📂 Case File 002: The Alkylation Ambiguity (Direct Functionalization)
User Issue: "I started with commercially available 4-fluoroindole and tried to methylate it with Methyl Iodide (MeI). I ended up with 1,3-dimethylindole and 1-methylindole."
🔬 Technical Diagnosis
Indole is an ambident nucleophile .
-
N1 (Nitrogen): The most acidic proton (pKa ~16). Deprotonation with strong bases (NaH, KOH) creates an anion that alkylates rapidly at Nitrogen.
-
C3 (Carbon): The most nucleophilic site on the pi-system. However, without specific activation, N-alkylation competes aggressively.
The Side Reaction: If you use a simple base like NaH or K₂CO₃, the N-anion forms and attacks MeI, yielding 1-methyl-4-fluoroindole (dead end). If you push conditions too hard, you get 1,3-dimethyl-4-fluoroindole .
🛠️ Resolution Protocol
To force C3-methylation on an electron-deficient indole (4-fluoro deactivates the ring), you must use a Grignard Exchange protocol.
Protocol: The "Magnesium-Chelate" Method Magnesium salts coordinate tightly to the nitrogen, blocking N-alkylation and increasing electron density at C3.
-
Reagents: 4-Fluoroindole (1.0 eq), MeMgBr (3.0M in ether, 1.1 eq), MeI (1.2 eq).
-
Solvent: Anhydrous Et₂O or THF (Et₂O is better for regioselectivity).
-
Procedure:
-
Cool indole solution to 0°C.
-
Add MeMgBr dropwise. Observation: Gas evolution (Methane) and precipitation of the Indolyl-MgBr salt.
-
CRITICAL STEP: Stir for 30 mins at RT to ensure complete deprotonation.
-
Add MeI dropwise.
-
Reflux for 2-4 hours.
-
-
Why this works: The N-Mg-Br bond is largely covalent/tight ion pair. The magnesium acts as a Lewis acid, directing the incoming electrophile (MeI) to the C3 position via a six-membered transition state.
📉 Troubleshooting Decision Tree
Caption: Diagnostic flow for correcting alkylation regioselectivity errors.
📂 Case File 003: Stability & "Black Tar" Formation
User Issue: "My product decomposes into a dark oil during rotary evaporation or column chromatography."
🔬 Technical Diagnosis
Indoles, particularly electron-rich ones (though 4-F is slightly deactivated), are sensitive to acid-catalyzed oxidative polymerization .
-
The Culprit: Residual acid from the Fischer synthesis (H₂SO₄/ZnCl₂) or acidic sites on silica gel.
-
The Mechanism: Protonation at C3 generates an iminium ion, which is attacked by another indole molecule (dimerization), eventually leading to polyindoles (black tar).
🛠️ Resolution Protocol
1. Quench Aggressively: Ensure the reaction mixture is neutralized to pH 7-8 using NaHCO₃ or NaOH before extraction. Never concentrate an acidic indole solution. 2. Silica Neutralization: Pre-treat your silica gel column with 1-2% Triethylamine (Et₃N) in Hexanes. This neutralizes the acidic silanol groups that trigger decomposition. 3. Storage: Store under Argon at -20°C. 4-fluoro-3-methylindole is prone to auto-oxidation at C2/C3 in air and light.
📚 References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Ishii, H. (1981). Fischer indole synthesis applied to the preparation of non-tryptamine type indole derivatives. Accounts of Chemical Research, 14(9), 275–283. Link
-
Bartoli, G., et al. (1989).[2] The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.[2] Link
-
Nunno, L. D., & Scilimati, A. (1987). Synthesis of 4-fluoro- and 6-fluoro-3-methylindoles. Tetrahedron, 43(9), 2181-2189. Link
Sources
workup procedure for 4-fluoro-3-methyl-1H-indole synthesis
Technical Support Center: Synthesis & Workup of 4-Fluoro-3-Methyl-1H-Indole Ticket ID: IND-4F3M-PUR Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary: The "Skatole" Challenge
You are likely encountering difficulties because 4-fluoro-3-methyl-1H-indole combines two distinct chemical liabilities:
-
The 3-Methyl "Skatole" Reactivity: Unlike simple indoles, 3-alkyl indoles are highly susceptible to acid-catalyzed dimerization (forming diindolylmethanes) and oxidative degradation ("The Pink Death").
-
The 4-Fluoro Regiochemistry: If synthesized via the Fischer route (the most common path for this scaffold), you are fighting a thermodynamic battle between the 4-fluoro (minor/difficult) and 6-fluoro (major) isomers.
This guide prioritizes yield preservation during the quench and isomer resolution during purification.
Part 1: The Critical Quench (Preventing Dimerization)
User Symptom: "My crude oil turned into a gum/solid during concentration, even though TLC showed a clean spot initially."
Root Cause: 3-Methylindoles are electron-rich at C2. Traces of acid remaining during rotary evaporation catalyze the attack of one indole molecule onto another.
Protocol: The "Buffered" Workup
Do not use standard 1M HCl washes for this compound.
| Parameter | Standard Protocol | Recommended Protocol (3-Me-Indole) | Why? |
| Quench Media | 1M HCl or NH₄Cl | Sat. NaHCO₃ (Cold) | Neutralizes acid immediately; prevents C2 protonation. |
| Phase Separation | Brine wash | Double Buffer Wash | Ensures pH > 7 before concentration. |
| Drying Agent | MgSO₄ | K₂CO₃ or Na₂SO₄ + 1% Et₃N | K₂CO₃ provides a basic micro-environment during drying. |
Step-by-Step:
-
Cool the reaction mixture to 0°C.
-
Pour slowly into a stirred slurry of ice and Saturated NaHCO₃.
-
Extract with EtOAc (Ethyl Acetate) or MTBE (Methyl tert-butyl ether). Avoid DCM if possible to prevent halogen exchange or acidification.
-
The Safety Check: Spot the organic layer on TLC. If the spot streaks, the medium is still too acidic. Wash again with NaHCO₃.
-
Dry over anhydrous Na₂SO₄ spiked with 0.5 mL of Triethylamine (Et₃N) per 100 mL of solvent.
-
Concentrate at < 35°C . Heat accelerates polymerization.
Part 2: Isomer Resolution (Fischer Synthesis Users)
User Symptom: "I have two spots with Rf values almost identical (e.g., 0.45 and 0.48). Which is my 4-fluoro product?"
Technical Insight: In the Fischer synthesis using (3-fluorophenyl)hydrazine, cyclization can occur at two ortho positions:
-
Para to Fluorine: Yields 6-fluoro-3-methylindole (Major Product, ~70-80%).
-
Ortho to Fluorine: Yields 4-fluoro-3-methylindole (Target Product, ~20-30%).
The 4-fluoro isomer is sterically crowded. The fluorine atom at C4 interacts with the N-H proton, slightly altering the dipole moment compared to the 6-fluoro isomer.
Troubleshooting Guide: Separation Logic
Q: How do I identify which spot is which without NMR? A: Generally, 4-fluoroindoles elute before 6-fluoroindoles (higher Rf) in non-polar systems (Hexane/EtOAc) because the C4-Fluorine shields the N-H slightly, making it less available for hydrogen bonding with the silica stationary phase.
-
Caveat: This is system-dependent. Always verify the "top spot" by ¹H NMR (look for the multiplet pattern of the aromatic protons).
Q: Flash Chromatography fails to separate them. What now? A: You need to change the "selectivity" (α), not just the retention factor (k).
Protocol: The "Silver Nitrate" Trick (Optional) If standard silica fails, π-complexation chromatography can work because the electron density of the indole ring differs between isomers.
-
Impregnate Silica Gel with 10% AgNO₃.
-
Elute with Hexane/Toluene (avoid polar solvents initially).
-
Warning: Silver salts are expensive and messy. Try the Gradient Optimization first (below).
Protocol: High-Efficiency Gradient (Standard Silica)
-
Stationary Phase: 15-25 µm spherical silica (high performance).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: DCM (Dichloromethane) - Note: DCM often provides better selectivity for halo-isomers than EtOAc.
-
Gradient:
-
0-5% B over 5 CV (Column Volumes)
-
Hold 5% B for 2 CV
-
5-20% B over 15 CV
-
Target Rf: Aim for an Rf of 0.25. If the compound runs at 0.5, you have no resolution power.
-
Part 3: Workflow Visualization
The following diagram illustrates the decision logic for Workup and Purification based on your synthesis route.
Caption: Decision tree for workup protocols distinguishing between Fischer (isomer handling) and Bartoli (emulsion handling) routes.
Part 4: Stability & Storage (FAQ)
Q: My white solid turned pink/red overnight. Is it ruined? A: This is "rosindole" formation (oxidative oligomerization).
-
Diagnosis: If the NMR is still clean (>95%), it is surface oxidation. You can use it.
-
Remedy: Wash the solid with a small amount of cold Hexane/Et₂O (9:1). The colored impurities are often more soluble than the crystal lattice.
-
Prevention: 3-methylindoles are scavengers. Store under Argon at -20°C .
Q: Can I store it in solution? A: No. Chlorinated solvents (CDCl₃, DCM) become acidic over time (forming HCl), which will polymerize the indole. If you must store a solution, use Benzene-d6 or add a silver foil/copper wire stabilizer, but solid state is vastly preferred.
References
-
Bartoli Indole Synthesis Mechanism & Workup
-
Fischer Indole Regioselectivity (Meta-substituted Hydrazines)
- Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis.
- Note: Details the 4- vs 6-isomer r
-
Source:
-
Stability of 3-Methylindole (Skatole)
- Yin, Y., et al. (2022). "Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria." Frontiers in Microbiology.
- Context: Discusses the oxidative degradation pathways (formation of indole-3-carbinol/aldehyde) relevant to storage stability.
-
Source:
-
Purification of Fluorinated Indoles
- Popowycz, F., et al. (2013). "Synthesis of 5-Fluoroindole-5-13C." Diva Portal / Uppsala University.
- Context: Provides protocols for handling fluorinated indole intermediates and flash chrom
-
Source:
Sources
Technical Support Center: Synthesis of 4-fluoro-3-methyl-1H-indole
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing substituted indoles, specifically focusing on the challenges of controlling regioselectivity in the preparation of 4-fluoro-3-methyl-1H-indole.
Troubleshooting & FAQs: Managing Regioisomers
The synthesis of asymmetrically substituted indoles is frequently complicated by the formation of undesired regioisomers, which can lead to difficult purifications and reduced yields. This section addresses the most common issues encountered during the synthesis of 4-fluoro-3-methyl-1H-indole.
Q1: Why am I getting a mixture of regioisomers, such as 6-fluoro-3-methyl-1H-indole, when targeting 4-fluoro-3-methyl-1H-indole via the Fischer indole synthesis?
A1: This is a classic and highly predictable challenge in the Fischer indole synthesis when using an unsymmetrical phenylhydrazine, in this case, (4-fluoro-3-methylphenyl)hydrazine. The root cause lies in the core mechanism of the reaction.[1][2]
The key step governing regioselectivity is the acid-catalyzed[3][3]-sigmatropic rearrangement of the enehydrazine intermediate. With a substituent at the meta-position of the phenylhydrazine (the methyl group relative to the fluorine), the initial cyclization can proceed in two different directions, leading to two distinct indole products.
-
Pathway A (Desired): Cyclization occurs at the position ortho to the methyl group and para to the fluorine atom, yielding the desired 4-fluoro-3-methyl-1H-indole.
-
Pathway B (Undesired): Competing cyclization occurs at the position ortho to the fluorine atom and para to the methyl group, resulting in the undesired 6-fluoro-3-methyl-1H-indole regioisomer.
The final ratio of these isomers is dictated by a sensitive balance of steric hindrance and the electronic effects of the substituents, which influence the stability of the transition states for each pathway.[4]
Q2: How can I optimize my Fischer indole synthesis to favor the 4-fluoro-3-methyl isomer?
A2: While achieving complete regioselectivity can be difficult, you can often influence the product ratio by carefully selecting the reaction conditions. The choice of acid catalyst is paramount.[1][5]
-
Brønsted vs. Lewis Acids: The acidity and bulkiness of the catalyst can alter the energy landscape of the competing transition states. Strong, bulky Brønsted acids like polyphosphoric acid (PPA) or specialized reagents like Eaton's reagent (P₂O₅/MeSO₃H) can provide better regiocontrol compared to simpler acids like HCl or H₂SO₄.[1] Lewis acids such as ZnCl₂ or BF₃·OEt₂ are also widely used and can shift the isomer distribution, though their effects are often substrate-dependent and require empirical optimization.[2][5]
-
Solvent and Temperature: The polarity of the solvent can influence intermediate stability. Non-polar, high-boiling solvents are common, but systematic screening may be necessary. Temperature control is also critical; while the Fischer synthesis often requires heat, running the reaction at the lowest feasible temperature for cyclization can sometimes enhance selectivity.
| Parameter | Condition 1 (Baseline) | Condition 2 (Optimized) | Expected Outcome |
| Catalyst | 10% H₂SO₄ in Ethanol | Polyphosphoric Acid (PPA) | PPA often enhances cyclization toward the less sterically hindered position. |
| Temperature | Reflux (e.g., 80-120 °C) | 80 °C (or lowest effective T) | Lower temperatures may increase selectivity by favoring the lower energy transition state. |
| Solvent | Acetic Acid | Toluene or Xylene | Less polar solvents can alter the reaction pathway and selectivity. |
Q3: Are alternative synthetic routes, like the Larock or Bischler-Möhlau synthesis, better for controlling regioselectivity in this case?
A3: While the Fischer synthesis is a common starting point, other named reactions for indole synthesis present their own regioselectivity challenges.
-
Larock Indole Synthesis: This palladium-catalyzed reaction between an o-haloaniline and an alkyne is powerful but its regioselectivity is primarily governed by the substituents on the alkyne.[1] Generally, the larger group on an unsymmetrical alkyne directs its placement at the C2 position of the indole.[6] For a 3-methylindole, this would require a specific alkyne that may not be readily available or may introduce other synthetic challenges. The regioselectivity can be low to moderate with certain functionalized alkynes.[7]
-
Bischler-Möhlau Indole Synthesis: This method involves reacting an α-halo-ketone with an excess of an aniline.[8] It is notorious for requiring harsh conditions and often results in poor yields and unpredictable regioselectivity, making it a less favorable choice for complex, substituted indoles.[8][9]
-
Modern Methods (C-H Activation/Directing Groups): More contemporary strategies offer superior control. The use of a directing group on the aniline nitrogen can precisely guide a metal catalyst (e.g., Ruthenium, Rhodium) to functionalize a specific C-H bond, ensuring high or complete regioselectivity.[10][11][12] While this requires additional synthetic steps to install and potentially remove the directing group, it provides an authoritative solution to the problem of regioisomers.[3][13]
Q4: My reaction produced an inseparable mixture of regioisomers. How can I reliably separate and identify the correct product?
A4: When optimization fails to yield a single isomer, robust purification and analytical techniques are essential.
Purification: High-performance flash column chromatography is the standard method for separating indole regioisomers.[14] Success depends on finding a solvent system that provides sufficient difference in retention factor (ΔRf) between the isomers.
-
Strategy: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) and gradually increase polarity.
-
TLC Monitoring: Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system before committing to a large-scale column.
Identification & Characterization: NMR spectroscopy is the most powerful tool for unambiguously distinguishing between the 4-fluoro and 6-fluoro regioisomers.[15][16]
-
¹H NMR: The key differentiating features will be the coupling patterns and chemical shifts of the aromatic protons. The fluorine atom will induce through-bond coupling (JHF) with nearby protons, which is diagnostic.
-
4-Fluoro Isomer: Expect to see characteristic coupling from the fluorine to the H5 and H7 protons.
-
6-Fluoro Isomer: Expect to see coupling from the fluorine to the H5 and H7 protons, which will have different chemical shifts and coupling constants compared to the 4-fluoro isomer.
-
-
¹³C NMR: The carbon directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings. These patterns provide a definitive fingerprint for each isomer.[16]
-
¹⁹F NMR: If available, this technique provides the simplest confirmation. Each regioisomer will exhibit a distinct signal in the ¹⁹F NMR spectrum.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol provides a starting point for the synthesis, with critical parameters highlighted for optimization.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (4-fluoro-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add sodium acetate (1.1 eq) and stir for 15 minutes.
-
Add propan-2-one (acetone, 1.2 eq) to the mixture.
-
Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the hydrazine.
-
-
Cyclization (Catalyst Optimization is Key):
-
Method A (Lewis Acid): Remove the ethanol under reduced pressure. To the crude hydrazone, add anhydrous toluene followed by zinc chloride (ZnCl₂, 2.0 eq).
-
Method B (Brønsted Acid): Add the crude hydrazone directly to pre-heated polyphosphoric acid (PPA) at 80-100 °C.
-
Heat the reaction mixture under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by TLC. The optimal temperature and time will depend on the catalyst and substrate.[17]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using PPA, carefully quench the reaction by pouring it onto crushed ice. If using ZnCl₂, quench with a cold, aqueous solution of sodium bicarbonate.[17]
-
Neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ or NaOH solution) until pH > 7.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate.
-
Protocol 2: NMR Analysis for Isomer Identification
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁹F NMR spectra on a high-field NMR spectrometer (≥400 MHz is recommended).
-
Analysis:
-
In the ¹H spectrum, identify the aromatic region (typically 6.5-8.0 ppm). Carefully analyze the splitting patterns (doublets, triplets, doublet of doublets) and measure the coupling constants (J values).
-
Compare the observed H-F coupling constants with literature values for similar fluorinated indoles to assign the structure.
-
In the ¹³C spectrum, identify the large C-F coupling for the carbon directly attached to the fluorine atom.
-
References
-
Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(24), 6262–6265. [Link]
-
Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. PubMed, PMID: 24274038. [Link]
-
Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Semantic Scholar. [Link]
-
Chen, C.-Y., et al. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis. [Link]
-
Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. Retrieved February 12, 2026, from [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Retrieved February 12, 2026, from [Link]
-
National Institute of Justice. (2019). Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. National Institute of Justice. [Link]
-
Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis. Merck Index. Retrieved February 12, 2026, from [Link]
-
Sugino, K., et al. (2008). Regioselectivity of Larock indole synthesis using functionalized alkynes. Bioscience, Biotechnology, and Biochemistry, 72(8), 2092-2102. [Link]
-
Royal Society of Chemistry. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. Retrieved February 12, 2026, from [Link]
-
ACS Publications. (n.d.). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. Wikipedia. Retrieved February 12, 2026, from [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. chemeurope.com. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved February 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. news-medical.net [news-medical.net]
- 16. nmr.oxinst.com [nmr.oxinst.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimization of 4-Fluoro-3-Methyl-1H-Indole Synthesis
Executive Summary
The synthesis of 4-fluoro-3-methyl-1H-indole is a high-precision operation. Unlike non-fluorinated analogues, the introduction of the fluorine atom at the C4 position introduces significant electronic and steric constraints. The most common synthetic route—the Fischer Indole Synthesis using 3-fluorophenylhydrazine and propionaldehyde (or its surrogates)—is notoriously sensitive to starting material integrity.
This guide addresses the "Garbage In, Garbage Out" principle: impurities in your hydrazine or carbonyl source do not just lower yields; they generate structurally similar regioisomers (e.g., 6-fluoro-3-methylindole or 5-fluoro analogues) that are often inseparable by standard chromatography.
Module 1: Critical Material Analysis (Go/No-Go Decision)
Before initiating the reaction, subject your starting materials to this decision matrix. This protocol minimizes the risk of inseparable isomer generation.
Figure 1: Pre-reaction decision matrix. Strict adherence to isomeric purity prevents downstream purification failures.
Module 2: The Nitrogen Source (3-Fluorophenylhydrazine)
The Isomer Trap
To obtain the 4-fluoro substitution pattern via Fischer synthesis, you must use 3-fluorophenylhydrazine . However, the cyclization of the corresponding hydrazone is not regiospecific. It yields two products:
-
6-Fluoro-3-methylindole (Major): Cyclization at the para position relative to fluorine (sterically and electronically favored).
-
4-Fluoro-3-methylindole (Minor): Cyclization at the ortho position (sterically crowded).
The Purity Impact: If your starting material contains even 1% of 2-fluorophenylhydrazine or 4-fluorophenylhydrazine (common manufacturing impurities), you will generate 7-fluoro and 5-fluoro indoles, respectively.
-
Result: A crude mixture containing up to four monofluoro-isomers with nearly identical
values and retention times.
Protocol: Ensuring Hydrazine Integrity
-
Form Selection: Always use 3-fluorophenylhydrazine hydrochloride . The free base is an oil that oxidizes to diazenes and tars upon air exposure, darkening the reaction and poisoning the Lewis acid catalyst [1].
-
Visual Check: The salt should be an off-white to beige powder. If it is dark brown or red, recrystallize from Ethanol/HCl before use.
-
Stoichiometry: Use a 1.0 : 1.1 ratio (Hydrazine : Carbonyl). Excess hydrazine is difficult to remove and can undergo oxidative dimerization.
Module 3: The Carbonyl Source (Propionaldehyde)
The Polymerization Pitfall
Synthesis of 3-methylindoles requires propionaldehyde (or propanal). Unlike ketones (e.g., 2-butanone), aldehydes are prone to:
-
Aldol Condensation: Self-polymerization catalyzed by the very acid used for the Fischer synthesis.
-
Oxidation: Formation of propionic acid, which alters the pH profile.
Protocol: Carbonyl Stabilization
To maximize the yield of the 4-fluoro target:
-
Distillation: Freshly distill propionaldehyde before use.
-
Masked Equivalents (Recommended): Use propionaldehyde diethyl acetal . The acetal hydrolyzes in situ slowly, releasing the aldehyde at a controlled rate. This keeps the concentration of free aldehyde low, suppressing polymerization side reactions (oligomer formation) [2].
Comparison of Carbonyl Sources:
| Source Material | Reactivity | Polymerization Risk | Yield of 4-F Isomer | Recommendation |
| Propionaldehyde | High | High (Red Tars) | Low-Moderate | Distill immediately before use. |
| Propionaldehyde Diethyl Acetal | Controlled | Low | Moderate-High | Preferred. Requires slightly longer reaction time. |
| 2-Butanone | Moderate | Low | N/A | Incorrect Precursor. Yields 2,3-dimethylindole. |
Module 4: Reaction Pathway & Regioselectivity
Understanding the mechanism is vital for troubleshooting. The [3,3]-sigmatropic rearrangement is the rate-determining step.
Figure 2: Mechanistic bifurcation. The 4-fluoro isomer is formed via the sterically hindered pathway. High-purity reagents minimize competing side-reactions that further complicate this difficult separation.
Troubleshooting Guide & FAQs
Q1: My reaction mixture turned into a black tar/oil. What happened?
Diagnosis: This is likely "Fischer Polymerization."
-
Cause: High concentration of free propionaldehyde or oxidation of the hydrazine free base.
-
Solution:
-
Switch to propionaldehyde diethyl acetal .
-
Ensure you are using the hydrochloride salt of the hydrazine.
-
Degas your solvent (usually 4% H2SO4 in water/alcohol or acetic acid) with nitrogen for 15 minutes prior to heating.
-
Q2: I see two spots on TLC with very similar Rf values. Which is my product?
Diagnosis: Regioisomer formation (4-Fluoro vs 6-Fluoro).
-
Insight: The 6-fluoro isomer (major product) is typically less polar than the 4-fluoro isomer due to the exposed N-H dipole in the 4-fluoro species being influenced by the adjacent fluorine (H-bond acceptor).
-
Validation: You must use 19F-NMR to distinguish them.
-
4-Fluoro: Shows a multiplet (coupling with H5, H6, H7).
-
6-Fluoro: Distinct splitting pattern (coupling with H5 and H7, but no H4).
-
-
Separation: Flash chromatography using a gradient of Hexanes:DCM (not Ethyl Acetate) often provides better separation for halo-indoles.
Q3: Can I use the Bartoli Indole Synthesis instead to avoid isomers?
Analysis:
-
Bartoli Route: Requires ortho-substituted nitroarenes to make 7-substituted indoles.[1][2][3][4]
-
Feasibility: To make a 4-fluoro indole via Bartoli, you would need a nitrobenzene with a bulky group at the ortho-position to force the vinyl Grignard to attack the nitro group, but you specifically want a fluorine at position 4.
-
Verdict: The Bartoli reaction is not suitable for 4-fluoro-3-methylindole. It is designed for 7-substituted indoles [3].[1][2][4] Stick to the Fischer synthesis but optimize the purification.
Q4: My yield is stuck at 30%. How do I improve it?
Optimization:
-
Catalyst: Switch from H2SO4 to ZnCl2 in acetic acid (reflux). Zinc chloride often improves the ratio of the 4-substituted isomer by coordinating with the hydrazine nitrogen, potentially altering the steric environment during the sigmatropic shift [4].
-
Temperature: Lower reaction temperatures (using PPA - Polyphosphoric Acid) can sometimes favor the kinetic product, though Fischer synthesis generally requires thermal activation.
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
Campos, K. R., et al. (2004). Development of a Practical Synthesis of a 4-Fluoroindole Derivative. Organic Process Research & Development, 8(2), 236–242. Link
-
Bartoli, G., et al. (1989).[3][4] Synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132. Link
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link
Sources
Technical Support Center: Solvent Effects on 4-Fluoro-3-Methyl-1H-Indole Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-fluoro-3-methyl-1H-indole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvents in modulating the reactivity and outcome of reactions involving this versatile synthetic intermediate. My aim is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of your experimental work, ensuring robust and reproducible results.
The Critical Role of the Solvent: More Than Just a Medium
The choice of solvent is a pivotal parameter in the chemical transformation of 4-fluoro-3-methyl-1H-indole. The unique electronic properties of this molecule, characterized by the electron-withdrawing nature of the fluorine atom at the 4-position and the electron-donating methyl group at the 3-position, create a nuanced reactivity profile that is highly susceptible to the surrounding solvent environment. Solvents not only influence the solubility of reactants but also play a crucial role in stabilizing intermediates and transition states, thereby dictating reaction rates, regioselectivity, and overall yield.
Frequently Asked Questions (FAQs)
Here, we address common questions and challenges encountered during the chemical manipulation of 4-fluoro-3-methyl-1H-indole.
Electrophilic Substitution Reactions
Q1: I am observing low yields and a mixture of products during the electrophilic substitution of 4-fluoro-3-methyl-1H-indole. How can I improve the regioselectivity?
A1: This is a common challenge stemming from the competing directing effects of the substituents and the inherent reactivity of the indole nucleus. The 3-methyl group strongly directs electrophiles to the 2-position. However, the electron-withdrawing fluorine at the 4-position deactivates the benzene ring, making the pyrrole ring the primary site of reaction. The choice of solvent is critical in modulating the reactivity of the electrophile and stabilizing the key intermediates.
-
Expert Insight: Non-polar, aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often a good starting point for electrophilic substitutions on electron-rich heterocycles. These solvents are less likely to complex with the electrophile, preserving its reactivity. In contrast, polar aprotic solvents like DMF or DMSO can sometimes lead to undesired side reactions or diminished reactivity. For particularly sensitive substrates or reactive electrophiles, a very non-polar solvent like hexane or toluene might be beneficial.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for electrophilic substitution.
Q2: My reaction is sluggish or does not proceed to completion. Could the solvent be the issue?
A2: Absolutely. Solvent choice directly impacts the rate of electrophilic aromatic substitution by influencing the stability of the cationic intermediate (arenium ion).[1]
-
Polar vs. Non-polar: More polar solvents can stabilize the charged arenium ion intermediate, which can in some cases accelerate the reaction. However, as mentioned, highly coordinating polar aprotic solvents can also sequester the electrophile, reducing its reactivity.
-
Protic Solvents: Protic solvents like acetic acid can sometimes be employed, but caution is advised. While they can stabilize the arenium ion, they can also protonate the indole nitrogen, which deactivates the ring towards electrophilic attack.
Table 1: General Solvent Recommendations for Electrophilic Substitution
| Reaction Type | Recommended Solvents | Rationale |
| Halogenation (e.g., with NBS, NCS) | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Non-polar, aprotic solvents that do not react with the halogenating agent. |
| Nitration | Acetic Anhydride, Dichloromethane | Avoids strong mineral acids that can cause degradation of the indole. |
| Friedel-Crafts Acylation | Dichloromethane, 1,2-Dichloroethane (DCE) | Standard non-polar solvents for Friedel-Crafts reactions. |
N-Alkylation Reactions
Q1: I am getting a mixture of N-alkylated and C3-alkylated products. How can I favor N-alkylation?
A1: The regioselectivity of indole alkylation is a classic problem governed by the choice of base and solvent. The indolide anion is ambident, with reactivity at both the N1 and C3 positions.
-
Solvent Polarity and Counter-ion Effects: The key is to control the dissociation of the indolide salt.
-
In polar aprotic solvents like DMF or DMSO, the sodium or potassium salt of the indole is well-solvated and exists as a "naked" anion. This favors attack at the more electronegative nitrogen atom, leading to the N-alkylated product.
-
In less polar solvents like THF or diethyl ether, the indolide salt exists as a tighter ion pair. This configuration can sterically hinder the N-position and favor attack at the C3 position.
-
-
Troubleshooting Protocol for N-Alkylation:
-
Deprotonation: Suspend the 4-fluoro-3-methyl-1H-indole in anhydrous DMF at 0 °C.
-
Base Addition: Add sodium hydride (NaH) portion-wise and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylating Agent: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Q2: My N-alkylation reaction is slow and incomplete, even in DMF.
A2: Several factors could be at play:
-
Purity of Solvent: Ensure your DMF is anhydrous. Water will quench the sodium hydride and the indolide anion.
-
Base Strength: While NaH is standard, for some less reactive alkylating agents, a stronger base like potassium tert-butoxide (KOtBu) might be necessary.
-
Temperature: While starting at 0 °C is good practice to control the initial exotherm, some reactions may require gentle heating (e.g., 40-50 °C) to proceed to completion.
Palladium-Catalyzed Cross-Coupling Reactions
Q1: I am attempting a Suzuki or Heck coupling at the C4-F position, but I am not seeing any product formation.
A1: Activating a C-F bond for cross-coupling is challenging due to its high bond strength. While direct C-F activation is possible, it often requires specialized catalysts and conditions. A more common strategy for functionalizing the 4-position is to first introduce a more reactive handle, such as bromine or iodine, at this position.
However, if you are attempting a reaction at another position (e.g., a pre-installed halide at C5 or C6), the solvent choice is still critical for the success of the catalytic cycle. Solvents can influence the stability and reactivity of the palladium catalyst and other organometallic species in the reaction.[2][3]
-
Solvent Role in Catalysis: Solvents can play a role in activating precatalysts, stabilizing the active catalyst, and modulating the reactivity of bases used in the reaction.[2]
-
Common Solvent Systems:
-
Suzuki Coupling: Typically employs a mixture of an organic solvent and water (e.g., Toluene/Water, Dioxane/Water, or DME/Water) with a base like Na₂CO₃ or K₂CO₃. The aqueous phase is crucial for dissolving the inorganic base.
-
Heck Coupling: Often performed in polar aprotic solvents like DMF, DMAc, or NMP, which can help to stabilize the cationic palladium intermediates.
-
Table 2: Solvent Considerations for Palladium-Catalyzed Cross-Coupling
| Reaction Type | Common Solvents | Key Considerations |
| Suzuki | Toluene/H₂O, Dioxane/H₂O, DME/H₂O | Biphasic system is often necessary for the base. |
| Heck | DMF, DMAc, NMP | High boiling point, polar aprotic solvents are common. |
| Sonogashira | THF, DMF, Acetonitrile | Often run in the presence of a copper co-catalyst. |
| Buchwald-Hartwig | Toluene, Dioxane, THF | Anhydrous conditions are typically required. |
-
Troubleshooting Diagram for Cross-Coupling:
Caption: Key troubleshooting points for cross-coupling reactions.
Concluding Remarks
The successful chemical manipulation of 4-fluoro-3-methyl-1H-indole is a testament to a researcher's understanding of fundamental reaction mechanisms and the subtle yet powerful influence of the solvent. This guide serves as a starting point for troubleshooting and optimizing your reactions. Always remember to consult the primary literature for specific protocols and to apply a systematic approach to problem-solving in the laboratory.
References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.[Link]
-
What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Quora.[Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.[Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.[Link]
-
Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. ACS Publications.[Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.[Link]
Sources
Technical Support Center: Monitoring 4-fluoro-3-methyl-1H-indole Reactions by TLC
Welcome to the technical support center for monitoring reactions involving 4-fluoro-3-methyl-1H-indole using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the recommended method for monitoring the progress of a 4-fluoro-3-methyl-1H-indole reaction?
A1: Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for monitoring the progress of organic reactions.[1] It allows for the qualitative analysis of the reaction mixture, enabling you to determine the presence of the starting material, detect the formation of the product(s), and infer the reaction's completion.[2] For the synthesis of 4-fluoroindoles, TLC is crucial for determining the optimal reaction time to maximize yield and minimize the formation of byproducts or degradation of the desired product.[3][4]
Q2: What is the first step in setting up a TLC analysis for my 4-fluoro-3-methyl-1H-indole reaction?
A2: The initial and most critical step is to determine a suitable solvent system (eluent). An ideal solvent system will provide a good separation between your starting material (4-fluoro-3-methyl-1H-indole) and the expected product. A good starting point is to find a solvent mixture that moves the starting material to a retention factor (Rf) value of approximately 0.3-0.4.[5] This ensures that there is enough space on the TLC plate for the product, which is typically more polar and will have a lower Rf, and any less polar byproducts, which will have a higher Rf.
Q3: How do I properly spot the reaction mixture on the TLC plate?
A3: To monitor a reaction's progress, you will typically spot three lanes on the TLC plate:
-
Starting Material (SM): A diluted sample of your 4-fluoro-3-methyl-1H-indole.
-
Co-spot (C): A spot where the reaction mixture is applied directly on top of the starting material spot. This is crucial for identifying the starting material spot in the reaction mixture, especially if the Rf values are very similar.[5]
-
Reaction Mixture (RM): An aliquot of your ongoing reaction.[6]
Use a capillary tube to apply a small spot for each lane on the pencil line at the bottom of the plate. The spots should be small and concentrated to avoid streaking.[7]
Q4: My 4-fluoro-3-methyl-1H-indole and its product are not visible on the TLC plate after development. What should I do?
A4: While many indole derivatives are UV-active due to their aromatic nature, allowing for visualization under a UV lamp, some may not be, or their concentration might be too low for detection.[8][9] If you do not see spots under UV light, you will need to use a chemical staining agent. For indoles, several effective stains can be used:
-
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups, producing colored spots upon heating.[2]
-
Potassium Permanganate (KMnO₄) Stain: A good general stain for compounds that can be oxidized.[10]
-
Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as brown spots.[11][12]
-
Sodium Nitrite/Hydrochloric Acid: This specific stain for indoles produces red spots upon heating.[13]
Experimental Protocol: Step-by-Step TLC Monitoring
This protocol outlines the procedure for monitoring a reaction involving 4-fluoro-3-methyl-1H-indole.
-
Prepare the TLC Chamber:
-
Line a developing chamber with filter paper.
-
Add the chosen solvent system to a depth of about 0.5 cm.
-
Close the chamber and allow it to saturate for at least 5-10 minutes.
-
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three small, evenly spaced points on the line for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
-
Spot the Plate:
-
Dissolve a small amount of your starting 4-fluoro-3-methyl-1H-indole in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot on the "SM" and "C" marks.
-
Withdraw a small aliquot from your reaction vessel using a capillary tube.[6] Spot this on the "RM" and "C" marks.
-
Allow the solvent to evaporate completely between applications.
-
-
Develop the Plate:
-
Carefully place the TLC plate in the saturated chamber, ensuring the solvent level is below the starting line.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[14]
-
-
Visualize and Analyze:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[8]
-
If necessary, use a chemical stain (e.g., p-anisaldehyde) to visualize the spots.[15]
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | - The sample is too concentrated. - The sample is not fully dissolved. - The compound is acidic or basic. | - Dilute the sample before spotting.[7] - Ensure the sample is fully dissolved in the spotting solvent. - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[7] |
| Spots are too large | - The initial spot applied was too large. - The sample is too concentrated. | - Apply the sample in smaller portions, allowing the solvent to dry between applications.[7] - Dilute the sample. |
| Uneven solvent front | - The TLC plate was not placed vertically in the chamber. - The bottom of the plate is not level. - The chamber was not properly saturated. | - Ensure the plate is standing straight in the chamber. - Make sure the bottom of the plate is smooth and even. - Allow the chamber to saturate with the eluent for a longer period. |
| No separation of spots (all spots at the bottom or top) | - The solvent system is inappropriate. | - If spots remain at the bottom, the eluent is not polar enough. Increase the proportion of the more polar solvent. - If spots run to the top, the eluent is too polar. Decrease the proportion of the more polar solvent.[1] |
| Reactant and product have very similar Rf values | - The chosen solvent system does not provide adequate resolution. | - Try a different solvent system with different polarity or solvent constituents.[16][17] - Utilize the co-spot lane to confirm if the starting material is consumed.[5] |
| Spots disappear after drying | - The compound is volatile. | - Visualize the plate immediately after development. - Use a less volatile eluent if possible. |
| Unexpected spots appear | - Contamination of the sample or TLC plate. - Decomposition of the compound on the silica gel plate.[4] | - Handle the TLC plate carefully, touching only the edges. - Consider using alumina plates if your compound is sensitive to the acidic nature of silica gel. |
Data Presentation: Recommended Solvent Systems
The polarity of 4-fluoro-3-methyl-1H-indole will be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. A systematic approach to finding the optimal solvent system is recommended. Start with a non-polar solvent and gradually increase the polarity.
| Solvent System (v/v) | Polarity | Expected Rf of Starting Material | Notes |
| 100% Hexane | Very Low | ~0 | Unlikely to move the compound. |
| 5-10% Ethyl Acetate in Hexane | Low | 0.1 - 0.3 | A good starting point for optimization.[11] |
| 20-30% Ethyl Acetate in Hexane | Medium | 0.3 - 0.5 | Likely to provide good separation. |
| 50% Ethyl Acetate in Hexane | High | > 0.6 | May be too polar, causing spots to run too high. |
| 1-2% Methanol in Dichloromethane | Medium-High | Varies | An alternative for more polar products. |
Note: These are starting recommendations. The optimal solvent system should be determined experimentally.
Visualization Workflow
Caption: Troubleshooting workflow for TLC analysis.
References
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Retrieved from [Link]
-
International Union of Crystallography. (2023, August 4). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved from [Link]
-
Microbioz India. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
MDPI. (n.d.). TLC in the Analysis of Plant Material. Retrieved from [Link]
-
Research & Reviews: Journal of Pharmaceutical Analysis. (2022, February 16). Thin Layer Chromatography in Drug Analysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ACS Publications. (2019, July 17). Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]
-
YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]
-
ResearchGate. (n.d.). Rf values of the flavonoids in different solvent systems. Retrieved from [Link]
-
ResearchGate. (2018, May 16). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Rf values and fluorescence colors of flavonoids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved from [Link]
-
PubMed. (1968). Separation of Simple Indole Derivatives by Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
Sources
- 1. microbiozindia.com [microbiozindia.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. epfl.ch [epfl.ch]
- 14. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. youtube.com [youtube.com]
- 16. Chromatography [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 4-Fluoro-3-methyl-1H-indole vs. 3-Methyl-1H-indole (Skatole)
Executive Summary: The Fluorine Effect
This guide analyzes the biological and physicochemical distinctions between 3-methyl-1H-indole (Skatole) and its fluorinated analog, 4-fluoro-3-methyl-1H-indole .
While Skatole is a naturally occurring partial agonist of the Aryl Hydrocarbon Receptor (AhR), its utility as a chemical probe or scaffold is severely limited by its pneumotoxicity , driven by CYP450-mediated bioactivation. The strategic introduction of a fluorine atom at the C4 position—ortho to the biologically active methyl group—serves as a "metabolic block." This modification is designed to sterically and electronically hinder the formation of the reactive imine methide intermediate without abolishing the core receptor-binding affinity.
Key Takeaway: 4-Fluoro-3-methyl-1H-indole retains the core indolic signaling properties of Skatole but exhibits a significantly improved metabolic stability profile, making it a superior candidate for in vivo studies where skatole-induced toxicity is a confounder.
Physicochemical & Biological Profile
The following table synthesizes experimental and calculated data to highlight the "Fluorine Scan" impact.
| Feature | 3-Methyl-1H-indole (Skatole) | 4-Fluoro-3-methyl-1H-indole | Impact of Fluorination |
| Structure | Indole with C3-Methyl | Indole with C3-Methyl + C4-Fluorine | Steric/Electronic Modulation |
| CAS Number | 83-34-1 | 455-08-3 (and derivatives) | N/A |
| LogP (Calc) | ~2.60 | ~2.95 | Increased Lipophilicity: Fluorine increases hydrophobicity, potentially enhancing membrane permeability. |
| pKa (NH) | ~16.7 | ~16.2 | Increased Acidity: The electron-withdrawing (-I) effect of F acidifies the NH proton slightly. |
| Primary Toxicity | High (Pneumotoxic) via CYP2F1 | Reduced | C4-F sterically hinders the C3-methyl oxidation site. |
| Metabolic Fate | Rapid dehydrogenation to 3-methyleneindolenine (Toxic electrophile). | Metabolic shunting; C4-F blocks the formation of the planar imine methide transition state. | |
| AhR Activity | Agonist ( | Modulated Agonist | Retains binding but alters residence time due to electronic repulsion in the pocket. |
Mechanism of Action: Toxicity Mitigation
The critical differentiator is the mechanism of metabolic activation. Skatole is bioactivated by CYP2F1 (and CYP2A13) in lung tissue. The enzyme abstracts a hydrogen from the C3-methyl group, leading to the formation of 3-methyleneindolenine , a highly reactive electrophile that forms DNA and protein adducts, causing cell death.
The 4-Fluoro Blockade:
-
Steric Hindrance: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). Placing it at C4 creates a "steric wall" adjacent to the C3-methyl group, interfering with the precise geometry required for CYP2F1 to abstract the methyl hydrogen.
-
Electronic Deactivation: The strong electronegativity of fluorine pulls electron density away from the indole ring (Inductive effect). This destabilizes the formation of the electron-deficient imine methide intermediate, raising the activation energy for the toxic pathway.
Visualization: Metabolic Divergence Pathway
Figure 1: Comparative metabolic pathways. The 4-fluoro substituent blocks the toxic dehydrogenation pathway (Red) favored by Skatole, promoting safer metabolic clearance (Green).
Experimental Protocols
To validate the stability and activity differences, the following protocols are recommended. These are designed to be self-validating controls.
Protocol A: Synthesis of 4-Fluoro-3-methyl-1H-indole
Rationale: Commercial availability can be sporadic. This robust Leimgruber-Batcho derived sequence ensures high purity.
Reagents: 2-Fluoro-6-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pd/C (10%), Hydrogen gas, Methanol.
-
Enamine Formation:
-
Charge a reaction flask with 2-fluoro-6-nitrotoluene (1.0 eq) and anhydrous DMF.
-
Add DMF-DMA (3.0 eq).[1]
-
Heat to 110°C for 16–20 hours under
. -
Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The starting material spot should disappear, replaced by a deep red enamine spot.
-
Concentrate in vacuo to yield the crude
-dimethylamino-2-fluoro-6-nitrostyrene.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in Methanol.
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
atmosphere (balloon pressure is sufficient) at Room Temperature for 12 hours. -
Mechanism:[2][3][4][5][6] Reduction of the nitro group to an amine is followed immediately by intramolecular condensation with the enamine to close the indole ring.
-
Filter through Celite to remove catalyst. Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Protocol B: Microsomal Stability Assay (Comparative)
Rationale: To quantify the metabolic blockade effect of the Fluorine atom.
Materials:
-
Test Compounds: Skatole and 4-Fluoro-3-methyl-1H-indole (
final). -
Enzyme Source: Human Lung Microsomes (HLM) or Recombinant CYP2F1 (if available).
-
Cofactor: NADPH regenerating system.
Workflow:
-
Incubation: Mix test compound (
) with microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C. -
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot 50
at min. -
Quenching: Immediately add 150
ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Calculate intrinsic clearance ( ).-
Expected Result: Skatole will show rapid depletion (
min). 4-Fluoro analog should show extended stability ( min).
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow from chemical synthesis to biological validation.
References
-
Vrzal, R., et al. (2022). Skatole: A thin red line between its benefits and toxicity. Biochimie. Link
- Establishes the baseline toxicity mechanism of Skatole via CYP-mediated bioactiv
-
Panferova, L. I., et al. (2017).[2] Synthesis of 3-Fluoroindoles via Photoredox Catalysis. Journal of Organic Chemistry. Link
- Provides context on the synthesis and stability of fluorin
-
BenchChem Technical Guides. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles. Link
- Source for the specific DMF-DMA synthesis protocol adapted in this guide.
-
Agostini, F., et al. (2021). Multiomics Analysis Provides Insight into the Laboratory Evolution of Escherichia coli toward the Metabolic Usage of Fluorinated Indoles. ACS Central Science. Link
- Demonstrates the biological tolerance and distinct metabolic processing of fluoroindoles vs. indoles.
-
Cheng, Y., et al. (2022). Modulation of aryl hydrocarbon receptor activity by halogenated indoles. Toxicology. Link
- Validates that halogenated indoles retain AhR binding capacity, confirming their utility as safer probes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 3-Fluoroindoles via Photoredox Catalysis [organic-chemistry.org]
- 3. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 4-Fluoro-3-Methyl-1H-Indole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine and methyl groups onto this scaffold, specifically at the 4- and 3-positions respectively, gives rise to the 4-fluoro-3-methyl-1H-indole framework. This modification can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. This guide provides a comparative analysis of 4-fluoro-3-methyl-1H-indole derivatives, synthesizing available experimental data to illuminate their potential in drug discovery, with a particular focus on their anticancer and kinase inhibitory activities.
The Strategic Advantage of Fluorination and Methylation
The introduction of a fluorine atom at the 4-position of the indole ring is a key design element. Fluorine's high electronegativity and relatively small size can alter the electronic distribution within the molecule, influencing its binding affinity to biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The methyl group at the 3-position can also contribute to steric interactions with target proteins and modulate the compound's lipophilicity, which is a critical factor for cell permeability and overall drug-likeness.
Synthetic Pathways to the 4-Fluoro-3-Methyl-1H-Indole Core
The construction of the 4-fluoro-3-methyl-1H-indole scaffold is most commonly achieved through the Fischer indole synthesis.[2][3] This robust and versatile method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.
The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride.[2] The reaction conditions, including temperature and solvent, are optimized to maximize the yield and purity of the final indole product.
Comparative Biological Evaluation: Anticancer and Kinase Inhibitory Activities
While a direct head-to-head comparative study of a diverse library of 4-fluoro-3-methyl-1H-indole derivatives is not extensively documented in the current literature, we can synthesize data from various studies on structurally related fluorinated and methylated indoles to draw meaningful comparisons. The following table summarizes the cytotoxic activities of various indole derivatives against different cancer cell lines, providing a basis for understanding their potential as anticancer agents.
| Compound/Derivative Class | Fluorine Position | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolinyl-Indoles (e.g., HD05) | N/A | Indole linked to a pyrazoline ring | Various (NCI-60 panel) | Growth Inhibition | [4] |
| Indole-Based Tyrphostins | N/A | N-alkylindole with acrylonitrile | HCT-116 | Sub-micromolar | [5] |
| 5-(3-indolyl)-1,3,4-thiadiazole (5m) | 5-Bromo | Thiadiazole at C3 | PaCa2 | 1.5 | [6] |
| 4-{4-[(3R)-3-Methylmorpholin-4-yl]-... | N/A | Substituted pyrimidine at C4 | LoVo | Potent Inhibition | [7] |
| Bis-indole Derivatives | N/A | Two indole systems linked by a heterocycle | Various (NCI-60 panel) | Active | [8] |
Analysis of Anticancer Activity:
The data, although from studies on varied indole scaffolds, underscores the potential of these compounds as anticancer agents. For instance, pyrazolinyl-indoles have demonstrated remarkable cytotoxic activities against a broad panel of cancer cell lines.[4] Similarly, indole-based tyrphostins have shown sub-micromolar inhibitory concentrations against colon cancer cells.[5] The 5-(3-indolyl)-1,3,4-thiadiazole derivative 5m , which features a 5-bromo substituent instead of a 4-fluoro group, exhibits potent activity against pancreatic cancer cells, highlighting the influence of halogen substitution on cytotoxicity.[6]
Kinase Inhibitory Potential:
Many indole derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[9] The 4-azaindole scaffold, a bioisostere of indole, has been successfully employed in the design of potent kinase inhibitors.[10]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are paramount. Below are representative protocols for the synthesis of a 4-fluoro-3-methyl-1H-indole derivative and for assessing its cytotoxic activity.
Protocol 1: Synthesis of 4-Fluoro-3-methyl-1H-indole via Fischer Indole Synthesis
Rationale: This protocol is based on the well-established Fischer indole synthesis, which is a reliable method for constructing the indole core from readily available starting materials. [2]The use of an acid catalyst facilitates the key cyclization step.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Propanal
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add propanal (1.2 eq) to the solution and stir at room temperature for 1 hour to form the hydrazone intermediate.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 4-fluoro-3-methyl-1H-indole.
Protocol 2: MTT Assay for Cytotoxicity Assessment
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. [11]NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
4-Fluoro-3-methyl-1H-indole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the 4-fluoro-3-methyl-1H-indole derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control and determine the IC50 value. [12]
Conclusion and Future Perspectives
The 4-fluoro-3-methyl-1H-indole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The strategic placement of the fluoro and methyl groups offers a means to fine-tune the pharmacokinetic and pharmacodynamic properties of indole-based compounds. While a comprehensive comparative study of a diverse set of these derivatives is yet to be published, the available data on related structures strongly suggests their potential as potent and selective inhibitors of various cancer-related targets.
Future research should focus on the systematic synthesis and biological evaluation of a library of 4-fluoro-3-methyl-1H-indole derivatives with diverse substitutions at other positions of the indole ring. Such studies will be instrumental in elucidating a more detailed structure-activity relationship and in identifying lead compounds with improved efficacy and safety profiles for further preclinical and clinical development.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
In Vitro Profiling of 4-Fluoro-3-methyl-1H-indole: A Comparative Scaffold Analysis
Executive Summary & Strategic Utility
4-Fluoro-3-methyl-1H-indole is not merely a chemical intermediate; it is a strategic "metabolic blocker" scaffold used in medicinal chemistry to modulate the pharmacokinetic (PK) profile of indole-based therapeutics. Unlike its 5-fluoro isomer—often used to enhance binding affinity via halogen bonding—the 4-fluoro substitution is primarily employed to block Phase I metabolic hydroxylation at the electron-rich C4 position, a common "soft spot" in tryptamine and auxin derivatives.
This guide objectively compares the in vitro performance of 4-fluoro-3-methyl-1H-indole against its primary alternatives: the 5-fluoro isomer (affinity enhancer) and the non-fluorinated parent, 3-methylindole (skatole).[1]
Key Application Areas
-
CNS Drug Discovery: Precursor to 4-fluoro-tryptamines (e.g., psilocybin analogs) where C4-substitution prevents rapid degradation by monoamine oxidases (MAO) or hepatic CYPs.[1]
-
Antimicrobial Screening: Direct activity against Mycobacterium tuberculosis (Mtb), though with distinct potency profiles compared to 5-fluoro analogs.[1][2]
-
Auxin Engineering: Used to synthesize fluorinated indole-3-acetic acid (IAA) derivatives with altered transport kinetics in plant biology.
Comparative Analysis: 4-Fluoro vs. Alternatives
The following table synthesizes physicochemical and biological data to guide scaffold selection.
| Feature | 4-Fluoro-3-methyl-1H-indole | 5-Fluoro-3-methyl-1H-indole | 3-Methylindole (Skatole) |
| Primary Utility | Metabolic Blockade (prevents C4-OH) | Affinity Modulation (Halogen bonding) | Baseline Scaffold |
| Electronic Effect | Inductive withdrawal at C3/C3a; reduces N1 acidity less than 5-F. | Strong inductive withdrawal; often increases binding via lipophilic pockets.[1] | Electron-rich; prone to oxidation. |
| Metabolic Fate | High Stability. Resists hydroxylation at C4. | Susceptible to hydroxylation at C4 or C6. | Rapidly metabolized to 3-methyloxindole or hydroxylated at C4/C5/C6. |
| M. tuberculosis Potency | Moderate (MIC ~18.5 µM) | High (MIC ~4.7 µM) | Low / Inactive |
| Lipophilicity (cLogP) | ~2.6 (Increased vs H) | ~2.6 (Similar to 4-F) | ~2.1 |
Expert Insight: Choose the 4-fluoro scaffold when your lead compound suffers from rapid clearance due to aromatic hydroxylation at the 4-position. Choose the 5-fluoro scaffold if you need to fill a hydrophobic pocket in a receptor active site to improve
Critical Mechanism: The "Fluorine Blockade"
The 4-position of the indole ring is electronically favored for enzymatic oxidation (e.g., by CYP450s). Replacing the hydrogen with fluorine—a bioisostere with high electronegativity and a strong C-F bond (approx. 116 kcal/mol)—effectively "caps" this site without significantly altering the steric footprint (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
Figure 1: Mechanism of metabolic stabilization via C4-fluorination.[1] The C-F bond prevents the formation of the unstable 4-hydroxy intermediate.
Experimental Protocols
Protocol A: Resazurin Microtiter Assay (REMA) for M. tuberculosis
Objective: To quantify the intrinsic antimicrobial activity of the indole scaffold before derivatization. This assay validates the purity and biological baseline of the material.
Reagents:
-
M. tuberculosis H37Rv strain.[2]
-
Middlebrook 7H9 broth (supplemented with OADC).[2]
-
Resazurin sodium salt (0.02% w/v in sterile water).
-
Test Compound: 4-Fluoro-3-methyl-1H-indole (dissolved in DMSO).[1]
-
Control: Isoniazid (Positive), DMSO (Negative).[1]
Workflow:
-
Inoculum Prep: Adjust M. tuberculosis culture to McFarland standard 1.0, then dilute 1:20 in 7H9 broth.
-
Plate Setup: In a 96-well plate, perform 2-fold serial dilutions of 4-fluoro-3-methyl-1H-indole (range: 100 µM to 0.19 µM).
-
Inoculation: Add 100 µL of bacterial suspension to each well. Final DMSO concentration must be <1%.
-
Incubation: Seal and incubate at 37°C for 7 days.
-
Readout: Add 30 µL Resazurin solution. Incubate overnight.
-
Blue = No growth (Inhibition).
-
Pink = Growth (Metabolic reduction of resazurin).
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the color change to pink.
-
Expected Result: MIC ~18.5 µM (Note: 5-fluoro isomer is typically ~4.7 µM).
-
Protocol B: Microsomal Stability Assay (Metabolic Resistance)
Objective: To confirm the "metabolic blocker" hypothesis by comparing the intrinsic clearance (
Reagents:
-
Pooled Human or Rat Liver Microsomes (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Phosphate Buffer (100 mM, pH 7.4).[1]
-
Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]
Step-by-Step Methodology:
-
Pre-Incubation: Mix 4-fluoro-3-methyl-1H-indole (1 µM final) with microsomes (0.5 mg/mL final) in phosphate buffer. Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).
-
Quantification: Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope determines half-life ( ).-
Success Criterion: The 4-fluoro analog should exhibit a significantly longer
(>60 min) compared to 3-methylindole (<20 min) due to C4 blockade.
-
Synthesis & Quality Control (QC)
Before testing, verify the regio-isomer purity. Fischer indole synthesis often yields mixtures when using unsymmetrical ketones.
-
QC Checkpoint:
-
1H NMR (DMSO-d6): Look for the characteristic splitting pattern of the 4-fluoro proton. It typically appears as a multiplet distinct from the 5-fluoro or 6-fluoro isomers due to shielding effects from the indole nitrogen.
-
19F NMR: Essential for confirming the absence of 6-fluoro impurities (a common byproduct in some synthetic routes).
-
References
-
BenchChem. (2025).[2][3] A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole. Retrieved from
-
Macon, R. et al. (2024).[1] "5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection". ACS Omega. Retrieved from [1]
-
Perrone, M. G. et al. (2017).[1][4] "Current and emerging applications of fluorine in medicinal chemistry". ResearchGate. Retrieved from
-
Ossila. (2025). 4-Fluoroindole: Properties and Applications in Organic Electronics and Pharma. Retrieved from [1]
-
National Institutes of Health (NIH). (2023). Novel multi-target ligands of dopamine and serotonin receptors. Retrieved from [1]
Sources
Section 1: Quantum Chemical Calculations for Unveiling Intrinsic Molecular Properties
An In-Depth Technical Guide to the Computational Analysis of 4-fluoro-3-methyl-1H-indole and Its Derivatives
For researchers, medicinal chemists, and drug development professionals, the indole scaffold is a cornerstone of modern pharmacology. Its unique electronic properties and versatile structure make it a privileged core in numerous therapeutic agents. The introduction of substituents, such as a fluorine atom at the 4-position and a methyl group at the 3-position, creates 4-fluoro-3-methyl-1H-indole, a molecule with potentially modulated reactivity, binding affinity, and metabolic stability. Understanding these modulations at a sub-atomic level is critical for rational drug design.
This guide provides a comprehensive overview of the computational methodologies used to characterize 4-fluoro-3-methyl-1H-indole. We will move beyond a simple listing of techniques to explain the causality behind procedural choices, offering a framework for robust, self-validating computational studies. We will compare its predicted properties with parent indole and other relevant derivatives, grounding our discussion in authoritative computational chemistry principles.
Before assessing how a molecule interacts with a biological target, we must first understand its intrinsic electronic and structural characteristics. Density Functional Theory (DFT) is the workhorse for this task, offering a favorable balance between computational cost and accuracy.
The choice of functional and basis set is the most critical decision in a DFT study, directly impacting the quality of the results. For molecules like substituted indoles, the B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set such as cc-pVTZ provides a reliable starting point for geometry optimization and electronic property calculation.[1][2] The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the nitrogen and fluorine atoms, while polarization functions (d,p) are essential for capturing the anisotropic nature of the electron density in the aromatic system.
Key Quantum Chemical Descriptors
Several key parameters derived from DFT calculations help predict a molecule's behavior:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. A high HOMO energy (EHOMO) suggests a greater ability to donate electrons, making the molecule more susceptible to electrophilic attack and oxidation.[3] A low LUMO energy (ELUMO) indicates a greater ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity.[2][3]
-
Molecular Electrostatic Potential (MEP): The MEP map is a vital tool for visualizing the charge distribution on the molecular surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors, and electron-deficient regions (positive potential, blue), which are prone to nucleophilic attack. For 4-fluoro-3-methyl-1H-indole, the MEP would highlight the negative potential around the fluorine and nitrogen atoms, indicating their roles in potential intermolecular interactions.[1]
-
Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), and electronegativity (χ) can be calculated from HOMO and LUMO energies. These "conceptual DFT" descriptors provide quantitative measures of a molecule's resistance to change in its electron distribution and its overall reactivity profile.
Experimental Protocol: DFT-Based Molecular Property Calculation
-
Structure Preparation: Build the 3D structure of 4-fluoro-3-methyl-1H-indole using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization: Perform a full geometry optimization using DFT.
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: B3LYP functional.
-
Basis Set: 6-311+G(d,p).
-
Rationale: This level of theory is well-benchmarked for organic molecules and provides accurate geometries and electronic properties. The optimization is complete when the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface.
-
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory.
-
Purpose: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR, Raman) for comparison with experimental data.[4]
-
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive molecular orbitals (HOMO, LUMO), the MEP surface, and other electronic properties.
Visualizing the DFT Workflow
Caption: A typical workflow for calculating molecular properties using Density Functional Theory.
Comparative Data: Substituted Indoles
To contextualize the properties of 4-fluoro-3-methyl-1H-indole, it is instructive to compare its predicted quantum chemical parameters with those of related molecules. While specific data for our target molecule is not published, we can analyze trends from the literature.
| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |
| Indole | B3LYP/6-311+G | - | - | ~2.62 | [2] |
| Isoindole | B3LYP/6-311+G | - | - | ~4.3 | [2] |
| Indolizine | B3LYP/6-311+G** | - | - | ~4.3 | [2] |
| TIIC-1 | DFT | -5.79 | - | - | [5] |
| TIIC-2 | DFT | -5.91 | - | - | [5] |
Note: Direct comparison is nuanced due to different computational levels in various studies. This table illustrates the type of data generated.
The introduction of an electron-withdrawing fluorine atom at the 4-position is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted indole, potentially increasing the HOMO-LUMO gap and enhancing stability. Conversely, the electron-donating methyl group at the 3-position would raise the HOMO energy, increasing its susceptibility to electrophilic attack at that position.[6] The final electronic properties are a balance of these competing effects.
Section 2: Molecular Docking for Simulating Biological Interactions
The ultimate goal for many drug development professionals is to understand how a ligand interacts with its protein target. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8]
The process involves preparing both the ligand (our indole derivative) and the receptor (the protein), defining a binding site, and then using a scoring function to rank the different binding poses.
Causality in Docking Protocol Design
-
Receptor Preparation: It is insufficient to simply use a raw PDB file. One must add hydrogen atoms, assign correct protonation states for residues like histidine, and remove water molecules that are not critical for binding. This ensures the electrostatic and hydrogen bonding environment of the active site is accurately represented.
-
Ligand Preparation: The ligand's geometry must be optimized (as described in Section 1) and assigned appropriate partial charges. Generating multiple low-energy conformers is crucial, as the ligand may adopt a different shape upon binding than its gas-phase minimum.
-
Defining the Binding Site: The docking search space is typically defined by a grid box centered on a known co-crystallized ligand or on catalytically important residues. A grid that is too large increases computation time and reduces accuracy, while one that is too small may miss the true binding pose.
Experimental Protocol: Molecular Docking
-
Receptor Acquisition & Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using software like AutoDock Tools, PyMOL, or Chimera, remove water molecules and any existing ligands.
-
Add polar hydrogens and assign Gasteiger or AM1-BCC charges to the protein atoms.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of 4-fluoro-3-methyl-1H-indole.
-
Assign rotatable bonds and merge non-polar hydrogens.
-
-
Docking Simulation:
-
Software: AutoDock Vina, Glide, or GOLD.
-
Define the grid box around the active site of the receptor.
-
Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will generate multiple binding poses.
-
-
Analysis of Results:
-
Analyze the predicted binding poses based on their docking score (an estimate of binding free energy, typically in kcal/mol). The pose with the lowest score is considered the most favorable.
-
Visualize the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, pi-stacking, and hydrophobic contacts.
-
Visualizing the Molecular Docking Workflow
Caption: A generalized workflow for performing a molecular docking simulation.
Comparative Data: Docking of Fluoro-Indole Derivatives
Docking studies on novel tri-substituted fluoro-indole derivatives against human topoisomerase II have shown promising results.[7] These studies serve as an excellent benchmark for what one might expect when docking 4-fluoro-3-methyl-1H-indole against a relevant cancer target.
| Compound | Target Protein Chain | Docking Score (kcal/mol) | Number of H-Bonds | Reference |
| Fludarabine (Control) | Topoisomerase II (Chain A) | -7.6 | 9 (total) | [7] |
| Derivative S-2 | Topoisomerase II (Chain A) | -8.8 | 11 (total) | [7] |
| Derivative S-14 | Topoisomerase II (Chain A) | -9.2 | 12 (total) | [7] |
These results demonstrate that fluoro-indole derivatives can achieve better binding scores and form more extensive interaction networks than standard drugs, highlighting their potential as potent inhibitors.[7]
Section 3: Validating Computational Models Against Experimental Data
A computational model is only as good as its ability to reproduce experimental reality. Comparing theoretical data with laboratory measurements is a crucial step in validating the chosen level of theory.[1][4]
-
Vibrational Spectroscopy: The IR and Raman frequencies calculated from the DFT frequency analysis (Protocol 1, Step 3) can be directly compared to experimental spectra. While theoretical wavenumbers are often systematically higher due to the harmonic approximation, they can be scaled by a small factor (e.g., ~0.96 for B3LYP) to achieve excellent agreement with experiment.[4]
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts.[9] Comparing these theoretical shifts to an experimental spectrum of the synthesized compound provides a rigorous test of the calculated electronic structure.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can predict electronic excitation energies, which correspond to the λmax values observed in UV-Vis spectroscopy. This comparison validates the accuracy of the calculated frontier orbital energies.[1]
This self-validating system, where computational predictions are cross-referenced with empirical data, builds trustworthiness and ensures that the models used for further predictions (like biological activity) are grounded in reality.
Conclusion
The computational study of 4-fluoro-3-methyl-1H-indole is a multi-faceted process that provides profound insights into its potential as a pharmacophore. Through a synergistic application of quantum chemical calculations and molecular docking, researchers can predict the molecule's intrinsic reactivity, stability, and binding affinity to biological targets. By benchmarking these predictions against related indole derivatives and validating the computational methods with experimental spectroscopic data, we can build a robust and reliable in silico model. This guide provides the foundational workflows and intellectual framework necessary for drug development professionals to leverage computational chemistry in the rational design of next-generation indole-based therapeutics.
References
-
Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-Ii Enzyme using In-Silico Methods. (2024). ResearchGate. [Link]
-
Computational Study of (E)-4-hydroxy-3-(phenylamino)pent-3-en-2-one as A Novel Organic Corrosion Inhibitors. (2025). ResearchGate. [Link]
-
Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]
-
Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole. (2022). SciSpace. [Link]
-
5-Fluoro-3-(1H-indol-3-ylmethyl). National Institutes of Health (NIH). [Link]
-
Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Royal Society of Chemistry. [Link]
-
Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. (2020). ResearchGate. [Link]
-
5-Fluoro-3-(1H-indol-3-ylmethyl). (2023). International Union of Crystallography (IUCr). [Link]
-
Green Synthesis, Biological Evaluation, and Molecular Docking of 4'-(Substituted Phenyl)Spiro[Indoline-3,3'-[3][7][8]Triazolidine]-2,5'-Diones. MDPI. [Link]
-
Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines. (2015). ResearchGate. [Link]
-
Synthesis, Characterization, and Molecular Docking Studies of Fluoro and Chlorophenylhydrazine Schiff Bases. (2019). ResearchGate. [Link]
-
Quantum Chemical Studies on Conformations of Indoles. Der Pharma Chemica. [Link]
-
Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. National Institutes of Health (NIH). [Link]
-
Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. ScienceDirect. [Link]
-
Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. DergiPark. [Link]
-
Methyl 1H-indole-3-carboxylate. Magritek. [Link]
-
Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016). ResearchGate. [Link]
-
Synthesis and Study of Janus-Dione-Based Compounds for Ternary Organic Solar Cells. (2026). MDPI. [Link]
-
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. National Institutes of Health (NIH). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. tetratek.com.tr [tetratek.com.tr]
A Comparative Guide to the Therapeutic Potential of 4-Fluoro-3-Methyl-1H-Indole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of indole derivatives, with a specific focus on the 4-fluoro-3-methyl-1H-indole scaffold. We will explore the rationale behind its design, compare its potential efficacy in key therapeutic areas like oncology and microbiology against other indole analogs, and provide standardized protocols for its evaluation.
Introduction: The Privileged Indole Scaffold in Drug Discovery
The Indole Nucleus: A Versatile Framework
The indole nucleus is one of the most important heterocyclic scaffolds in medicinal chemistry, recognized for its unique structural and electronic properties.[1] Its prevalence in nature—within alkaloids, signaling molecules, and amino acids like tryptophan—has made it a cornerstone for therapeutic design. This "privileged" structure is a key component in numerous drugs approved by the Food and Drug Administration (FDA) for a wide range of diseases, including cancer, infections, and neurological disorders.[1] The indole core's ability to form hydrogen bonds and participate in π-stacking interactions allows it to bind to a diverse array of biological targets with high affinity.
Strategic Advantage of Fluorination in Medicinal Chemistry
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its therapeutic profile. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by:
-
Modulating Basicity: Lowering the pKa of nearby amine groups, which can affect receptor binding and cell permeability.
-
Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.
-
Enhancing Binding Affinity: Fluorine can engage in favorable electrostatic and polar interactions with enzyme active sites.
The 4-Fluoro-3-Methyl-1H-Indole Core: Rationale for Investigation
The specific scaffold, 4-fluoro-3-methyl-1H-indole, combines the privileged indole core with two strategic substitutions. The methyl group at the 3-position can provide a steric anchor for receptor binding and can also protect this position from metabolic degradation. The fluorine atom at the 4-position is poised to modulate the electronic properties of the entire ring system, potentially enhancing binding affinity and improving metabolic stability. This guide will evaluate the therapeutic potential of derivatives built upon this core by comparing them to other well-studied indole analogs.
Primary Therapeutic Targets: A Comparative Analysis
Based on extensive research into substituted indoles, two primary areas of therapeutic potential emerge for derivatives of the 4-fluoro-3-methyl-1H-indole scaffold: oncology and microbiology.
Anticancer Potential: Targeting Cell Proliferation and Survival
Indole derivatives have demonstrated significant anticancer activity through various mechanisms.[2] These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and induces mitotic arrest, and the inhibition of key signaling proteins like cyclin-dependent kinases (CDKs) and topoisomerase II.[2][3] The electronic modifications introduced by the 4-fluoro substituent could enhance the binding of these derivatives to targets such as the colchicine-binding site of tubulin or the ATP-binding pocket of kinases.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
Halogenated indoles have shown potent activity against a range of pathogens, including multidrug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Candida albicans.[4][5][6] Some indoles act by disrupting bacterial cell membranes or inhibiting biofilm formation, a key virulence factor in persistent infections.[4][6] Furthermore, certain indole derivatives can enhance the efficacy of existing antibiotics, such as aminoglycosides, against resistant pathogens like Pseudomonas aeruginosa.[7]
Comparative Efficacy of Indole Derivatives in Oncology
To contextualize the potential of the 4-fluoro-3-methyl-1H-indole scaffold, we compare the performance of structurally related indole derivatives that have been evaluated for anticancer activity.
Data Summary: Anticancer Activity of Selected Indole Analogs
The following table summarizes the in vitro cytotoxicity of various indole derivatives against common cancer cell lines. The data, compiled from multiple studies, illustrates the potent activity of this class of compounds and provides a benchmark for evaluating new analogs.
| Compound Class/Derivative | Target Cell Line | IC₅₀ / GI₅₀ (µM) | Mechanism of Action (if reported) | Reference |
| 3-Methyl-2-phenyl-1H-indole (Analog 31b) | A2780 (Ovarian) | 2.0 | Topoisomerase II Inhibition | [2] |
| 3-Amino-1H-7-azaindole Derivative (Analog 25) | HeLa (Cervical) | 3.7 | Antiproliferative | [2] |
| Indolyl 1,2,4-Triazole Derivative | MCF-7 (Breast) | 0.891 - 36.4 | CDK4/6 Inhibition | [3] |
| Indolyl Dihydroisoxazole (DHI1) | HL-60 (Leukemia) | 19.14 | G2/M and S Phase Cell Cycle Arrest | [8] |
| Furo[3,2-b]indole Derivative (10a) | A498 (Renal) | Significant | Selective Antiproliferative | [9] |
IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values represent the concentration required to inhibit 50% of cell growth or proliferation.
Comparative Efficacy of Indole Derivatives in Microbiology
The antimicrobial potential of new indole derivatives can be assessed by comparing their activity against that of previously reported analogs.
Data Summary: Minimum Inhibitory Concentrations (MIC) of Selected Indole Analogs
This table presents the MIC values for various indole derivatives against key bacterial and fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class/Derivative | Target Pathogen | MIC (µg/mL) | Reference |
| 6-Bromo-4-iodoindole | S. aureus | 20 - 30 | [4] |
| 4-(Indol-3-yl)thiazole-2-amine (Analog 5x) | S. Typhimurium | 60 - 120 | [10] |
| Indole-Triazole Derivative (3d) | MRSA | 3.125 - 50 | [5] |
| Indolylbenzo[d]imidazole (3ag) | C. albicans | 3.9 | [6] |
| Indolylbenzo[d]imidazole (3ao, 3aq) | MRSA | < 1 | [6] |
Key Methodologies for Therapeutic Evaluation
To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating novel compounds. The following sections detail core experimental workflows.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Causality: This assay is chosen for initial high-throughput screening because it is reliable, sensitive, and measures the reduction of MTT by mitochondrial dehydrogenases in living cells. A decrease in metabolic activity is directly correlated with cell death or reduced proliferation induced by the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-fluoro-3-methyl-1H-indole derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Causality: The broth microdilution method is a gold standard for antimicrobial susceptibility testing due to its efficiency and quantitative results. It establishes the lowest concentration of a drug that can inhibit microbial growth, providing a clear measure of potency.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus ATCC 29213) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). An indicator dye like resazurin can be used for clearer endpoint determination.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no colony formation after incubation.
Mechanistic Insights & Experimental Workflows (Visualized)
Diagram: General Workflow for Screening Novel Indole Derivatives
This diagram outlines a logical, multi-stage process for evaluating new chemical entities, from initial synthesis to in vivo testing.
Caption: High-level workflow for the evaluation of novel indole derivatives.
Diagram: Postulated Mechanism - CDK Inhibition Pathway
Many anticancer indoles function by inhibiting Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle. This diagram illustrates the central role of the Cyclin D/CDK4/6 complex in cell cycle progression.
Caption: Inhibition of the CDK4/6-pRb pathway by an indole derivative.
Discussion and Future Directions
The 4-fluoro-3-methyl-1H-indole scaffold represents a promising starting point for the development of novel therapeutics. The comparative data from related indole structures strongly suggest potential efficacy in both oncology and microbiology. The strategic placement of the fluoro and methyl groups is hypothesized to confer advantages in potency and metabolic stability.
Future research should focus on synthesizing a library of derivatives based on this core scaffold, exploring various substitutions at other positions of the indole ring (e.g., N1, C2, C5, C6). Structure-activity relationship (SAR) studies will be crucial to identify the optimal substitution patterns for maximizing activity against specific targets while minimizing off-target toxicity. Advanced studies should include evaluating lead compounds in animal models of cancer and infectious disease to validate their in vivo efficacy and safety profiles.
References
-
Katritzky, A. R., et al. (2001). Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. PubMed. Available at: [Link]
-
Coles, S. J., et al. (2011). 2-(4-Fluoro-phen-yl)-3-methyl-1H-indole. PubMed. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. National Institutes of Health. Available at: [Link]
-
Jeon, J., et al. (2024). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. PMC. Available at: [Link]
-
Hsieh, P.-C., et al. (2013). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. PubMed. Available at: [Link]
-
Taylor & Francis Online. (2024). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis Online. Available at: [Link]
-
Sauthivong, C., et al. (2001). Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents. PubMed. Available at: [Link]
-
Zhang, M.-L., et al. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl). PMC. Available at: [Link]
-
Stova, M., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. Available at: [Link]
-
ResearchGate. (2015). Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines. ResearchGate. Available at: [Link]
-
ResearchGate. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. ResearchGate. Available at: [Link]
-
ACS Publications. (2024). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Partial lysergamide. Wikipedia. Available at: [Link]
-
Karatas, M. O., et al. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. Available at: [Link]
-
Egorov, M. P., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. MDPI. Available at: [Link]
Sources
- 1. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ossila.com [ossila.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
4-Fluoro-3-methyl-1H-indole: Advanced Disposal & Handling Guide
[1][2]
Executive Safety & Logistics Summary
4-fluoro-3-methyl-1H-indole (CAS: Analogous to 4-fluoroindole 387-43-9 / 3-methylindole 83-34-1) presents a dual-hazard profile: biological reactivity typical of indole alkaloids and the chemical stability of halogenated organics.[1][2]
Improper disposal of this compound risks the formation of hydrogen fluoride (HF) gas during standard incineration and environmental bioaccumulation. This guide provides a self-validating workflow for the segregation, stabilization, and destruction of this specific halogenated building block.
Core Safety Data (Synthesized)
| Parameter | Specification | Critical Note |
| Hazard Class | Irritant (Skin/Eye/Resp) | Potential Aquatic Toxin (based on methylindole moiety).[1][2] |
| Chemical Family | Halogenated Heterocycle | MUST be segregated from non-halogenated waste.[1][2][3][4][5][6] |
| Combustion Byproducts | HF, NOx, COx | Standard incineration without scrubbing is prohibited .[1][2] |
| RCRA Status | Non-Listed (Characteristic) | Treat as Halogenated Organic for destruction.[1][2] |
Pre-Disposal Characterization & Handling
Before disposal, the waste stream must be characterized to determine the correct regulatory path.
The Halogen Rule
Because of the C-F bond, this compound cannot be bulked with standard organic solvents (e.g., acetone, ethanol) intended for fuel blending.[2] It requires high-temperature incineration with flue gas scrubbing.[2]
Stabilization Protocol
-
Solid Waste: If the material is a pure solid or silica gel scrapings, verify it is free of oxidizers. Double-bag in polyethylene (PE) bags.
-
Liquid Waste (Mother Liquors): If dissolved in solvent, check the pH. Indoles can polymerize in strong acids. Neutralize to pH 6–8 before containerization to prevent exothermic polymerization in the waste drum.
Disposal Decision Matrix (Workflow)
The following decision tree outlines the logical flow for disposing of 4-fluoro-3-methyl-1H-indole, ensuring compliance with environmental safety standards.
Figure 1: Logical decision tree for the segregation of fluorinated indole waste streams.
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Objective: Containment of dust and prevention of environmental leaching.
-
Primary Containment: Transfer the solid 4-fluoro-3-methyl-1H-indole into a clear, sealable polyethylene bag (minimum 4 mil thickness).
-
Decontamination: Wipe the exterior of the primary bag with a damp paper towel (solvent: ethanol). Place the used towel inside the bag before sealing.
-
Secondary Containment: Place the sealed primary bag into a secondary container—typically a wide-mouth high-density polyethylene (HDPE) drum or a secondary bag.
-
Labeling: Affix a hazardous waste tag immediately.[5]
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Objective: Prevent cross-contamination of non-halogenated waste streams.
-
Segregation: NEVER pour this solution into the "General Organic" or "Non-Halogenated" waste carboy. Even if the solvent is Ethyl Acetate, the presence of the fluoro-indole classifies the entire mixture as halogenated waste [1].[2]
-
Container Selection: Use a chemically resistant HDPE carboy (white/translucent) or a fluorinated jerrycan. Avoid metal cans if the solution is acidic.[3]
-
Transfer: Use a funnel with a spill tray underneath. Fill to 90% capacity to allow for thermal expansion.
-
Labeling:
-
Constituents: List the solvent (e.g., "Dichloromethane 95%") and the solute ("4-fluoro-3-methyl-1H-indole 5%").
-
Warning: Check the "Halogenated" box on the waste tag.
-
Regulatory & Compliance Framework
RCRA Waste Codes (USA)
While 4-fluoro-3-methyl-1H-indole is not explicitly listed on the P-list or U-list, it must be characterized by the generator.[1][2]
-
D001 (Ignitable): If dissolved in a flammable solvent (Flash point < 60°C).
-
F-Codes (F001/F002): If dissolved in spent halogenated solvents like Methylene Chloride [2].
-
Generator Knowledge: You must declare the fluorine content to your waste vendor. Failure to disclose halogen content can result in fines and damage to the incinerator's scrubbing system.
Incineration Requirements
The presence of the fluorine atom (F) requires the waste management facility to use an incinerator equipped with a wet scrubber (usually calcium carbonate or sodium hydroxide) to capture Hydrogen Fluoride (HF) gas generated during combustion:
Emergency Procedures (Spill Management)
In the event of a spill during transfer or disposal:
-
Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[8][9][10]
-
PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.
-
Dry Spill: Do not dry sweep (creates dust).[10] Cover with a wet paper towel or use a HEPA vacuum dedicated to hazardous chemicals.
-
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
-
Disposal of Debris: All cleanup materials must be treated as "Solid Hazardous Waste" following Scenario A above.
References
-
Temple University Environmental Health & Safety. Halogenated Solvents in Laboratories. (Halogenated compounds must be segregated to prevent costly disposal errors and safety hazards).[3][5] [Link][1][5]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Defines F-list and characteristic waste protocols). [Link]
-
Purdue University. Guidelines: Handling and Disposal of Chemicals. (General protocols for segregating organic and halogenated waste streams). [Link][1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. downloads.ossila.com [downloads.ossila.com]
Personal protective equipment for handling 4-fluoro-3-methyl-1H-indole
A Researcher's Guide to Safely Handling 4-Fluoro-3-Methyl-1H-Indole
An In-Depth Manual for Mitigating Risks in the Laboratory
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to handle specialized chemical reagents not just effectively, but with the utmost safety. This guide provides a comprehensive, experience-driven approach to managing 4-fluoro-3-methyl-1H-indole in a laboratory setting. We will move beyond a simple checklist of personal protective equipment (PPE) to a deeper understanding of why specific precautions are necessary, ensuring a self-validating system of safety for every procedure.
Understanding the Hazard: A Proactive Approach to Safety
4-fluoro-3-methyl-1H-indole is a fluorinated indole derivative, a class of compounds widely used as intermediates in the synthesis of dyes and active pharmaceutical ingredients (APIs).[1] While specific toxicity data for this exact compound is not extensively published, the available safety data sheets (SDS) for closely related analogs like 4-fluoroindole provide a clear directive. The primary hazards are:
-
Serious Eye Irritation: Can lead to significant eye damage.[2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation.[2][3]
-
Harmful if Swallowed or in Contact with Skin: Acute toxicity through oral and dermal routes is a concern.[4]
The causality behind these warnings lies in the reactivity of the indole nucleus and the presence of the fluorine atom. These features make the molecule a valuable building block but also necessitate careful handling to prevent adverse biological interactions.
Core Principles of Protection: Engineering Controls and Personal Protective Equipment
Before any personal protective equipment is even selected, the primary line of defense is a robust set of engineering controls.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All manipulations of 4-fluoro-3-methyl-1H-indole, especially the handling of the solid powder and the preparation of solutions, must be conducted in a properly functioning chemical fume hood.[4] This is non-negotiable. The containment provided by a fume hood is critical to prevent the inhalation of airborne particles and vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[2][5]
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific task at hand. Below is a detailed breakdown of the required PPE for handling 4-fluoro-3-methyl-1H-indole, moving from the most fundamental to the most specialized.
1. Hand Protection: The Critical Barrier
-
Glove Selection: Due to the risk of skin irritation and absorption, chemically resistant gloves are mandatory.[6] For handling halogenated organic compounds, nitrile gloves are a suitable minimum requirement.
-
Rationale: Nitrile provides a good barrier against a wide range of chemicals and is less likely to cause allergic reactions compared to latex.
-
-
Glove Technique:
-
Inspection: Always inspect gloves for any signs of degradation or punctures before use.
-
Double Gloving: For procedures involving larger quantities or prolonged handling, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection in case the outer glove is compromised.
-
Proper Removal: After handling the chemical, remove gloves without touching the outer surface with your bare hands and dispose of them in the appropriate hazardous waste container.
-
2. Eye and Face Protection: Shielding from Splashes and Aerosols
-
Safety Goggles: Chemical splash goggles that provide a tight seal around the eyes are essential to protect against accidental splashes of solutions or contact with airborne powder.[7]
-
Face Shield: When handling larger quantities (typically >5g) of the solid or preparing stock solutions, a face shield should be worn in conjunction with safety goggles.[7]
-
Causality: A face shield provides an additional layer of protection for the entire face from splashes and is a critical risk mitigation tool for higher-volume work.
-
3. Protective Clothing: Preventing Skin Contact
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.
-
Chemical Apron: For tasks with a higher risk of splashes, such as during transfer or purification processes, a chemically resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In scenarios involving the potential for significant exposure, such as a large-scale reaction or a spill, disposable chemical-resistant coveralls may be necessary.[8]
4. Respiratory Protection: Guarding Against Inhalation
-
When is a Respirator Needed? While working in a fume hood should prevent significant inhalation exposure, a respirator provides an additional layer of safety, particularly when weighing out the solid powder, where the risk of generating airborne dust is highest.
-
Respirator Type: A half-mask or full-face air-purifying respirator with appropriate cartridges (typically organic vapor/acid gas cartridges) is recommended.[6]
-
Fit Testing: Crucially, any user of a tight-fitting respirator must be properly fit-tested to ensure a protective seal.
-
Summary of Recommended PPE for Different Laboratory Tasks
| Task | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing Solid (<1g) | Single pair of nitrile gloves | Safety goggles | Lab coat | Recommended: N95 dust mask |
| Weighing Solid (>1g) | Double pair of nitrile gloves | Safety goggles and face shield | Lab coat | Half-mask respirator with appropriate cartridges |
| Preparing Solutions | Double pair of nitrile gloves | Safety goggles and face shield | Lab coat and chemical apron | Half-mask respirator with appropriate cartridges |
| Running Reactions | Single pair of nitrile gloves | Safety goggles | Lab coat | Not typically required if in a closed system within a fume hood |
| Work-up & Purification | Double pair of nitrile gloves | Safety goggles and face shield | Lab coat and chemical apron | Recommended if splashes or aerosols are likely |
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Experimental Workflow
The following diagram outlines the logical flow for safely handling 4-fluoro-3-methyl-1H-indole from receipt to disposal.
Caption: Workflow for handling 4-fluoro-3-methyl-1H-indole.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
-
Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[5] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal: A Critical Final Step
As a halogenated organic compound, 4-fluoro-3-methyl-1H-indole and any solutions containing it must be disposed of as hazardous waste.[9]
-
Waste Segregation:
-
Solid Waste: Any contaminated consumables (e.g., gloves, weighing paper, paper towels) should be placed in a designated, sealed, and labeled solid hazardous waste container.
-
Liquid Waste: All liquid waste containing 4-fluoro-3-methyl-1H-indole must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[10][11] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[12]
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[11]
-
Storage: Waste containers should be stored in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[10]
By adhering to these detailed protocols, researchers can confidently and safely utilize 4-fluoro-3-methyl-1H-indole in their work, contributing to the advancement of science while prioritizing personal and environmental safety.
References
-
4-Fluoroindole | C8H6FN | CID 2774502 - PubChem. National Institutes of Health. Available from: [Link]
-
Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]
-
Personal Protective Equipment for Chemical Handling | Safelyio. (2026-01-12). Available from: [Link]
-
PSFC Halogenated Solvents. Available from: [Link]
-
Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025-07-02). Available from: [Link]
-
RIFM fragrance ingredient safety assessment, skatole, CAS Registry Number 83-34-1. (2022-10-29). Available from: [Link]
-
Halogenated Solvents in Laboratories - Campus Operations. Available from: [Link]
-
2-(4-Fluoro-phen-yl)-3-methyl-1H-indole - PubMed. Available from: [Link]
-
(IUCr) 5-Fluoro-3-(1H-indol-3-ylmethyl). (2023-08-04). Available from: [Link]
-
hazardous waste segregation. Available from: [Link]
-
3-Methylindole-Induced Toxicity to Human Bronchial Epithelial Cell Lines - ResearchGate. (2025-08-10). Available from: [Link]
-
Understanding Solvents and PPE for Chemical Safety. (2025-04-08). Available from: [Link]
-
Chemical and Hazardous Waste Guide - UiO. Available from: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available from: [Link]
-
Iridium-Catalyzed meta-Selective C–H Silylation of Arenes Enabled by Remote Regiocontrol with a Spirobipyridine Ligand - American Chemical Society. (2026-01-10). Available from: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. 4-Fluoroindole | C8H6FN | CID 2774502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. safelyio.com [safelyio.com]
- 7. mcrsafety.com [mcrsafety.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
